Benzenesulfonamide, N-butyl-4-chloro-
Description
BenchChem offers high-quality Benzenesulfonamide, N-butyl-4-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-butyl-4-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-butyl-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMKHPRAQATSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982730 | |
| Record name | N-Butyl-4-chlorobenzene-1-sulfonamidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6419-73-4 | |
| Record name | N-Butyl-4-chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-butyl-p-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406138 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butyl-4-chlorobenzene-1-sulfonamidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of action of Benzenesulfonamide, N-butyl-4-chloro- in biological assays
An In-Depth Technical Guide to the Mechanism of Action of N-butyl-4-chlorobenzenesulfonamide in Biological Assays
Abstract
N-butyl-4-chlorobenzenesulfonamide is a sulfonamide compound with demonstrated biological activity. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available research to offer insights for researchers, scientists, and drug development professionals. The guide will delve into its primary molecular targets, the resultant cellular effects, and the key biological assays utilized to elucidate its functional pathways. By synthesizing data from enzymatic and cell-based studies, this document aims to provide a clear and authoritative resource on the scientific understanding of N-butyl-4-chlorobenzenesulfonamide.
Section 1: Introduction to N-butyl-4-chlorobenzenesulfonamide
N-butyl-4-chlorobenzenesulfonamide belongs to the benzenesulfonamide class of organic compounds, which are characterized by a benzene ring attached to a sulfonamide group. The general structure of benzenesulfonamide has been a critical scaffold in medicinal chemistry, most notably leading to the development of sulfa drugs. The specific structure of N-butyl-4-chlorobenzenesulfonamide features a butyl group attached to the nitrogen of the sulfonamide and a chlorine atom at the para position of the benzene ring.
Chemical Properties and Synthesis
The synthesis of N-butyl-4-chlorobenzenesulfonamide and related compounds can be achieved through the reaction of 4-chlorobenzenesulfonyl chloride with the corresponding amine, in this case, n-butylamine. This straightforward synthesis allows for the generation of a variety of analogs for structure-activity relationship (SAR) studies. The physicochemical properties of these compounds, such as solubility and lipophilicity, are crucial for their biological activity and can be modulated by altering the substituents on the benzene ring and the amine.
Therapeutic Potential
While N-butyl-4-chlorobenzenesulfonamide itself is not a marketed drug, related sulfonamide compounds have a wide range of therapeutic applications, including as antibacterial, anticonvulsant, and anticancer agents. Research into novel sulfonamide derivatives remains an active area of drug discovery.
Section 2: Core Mechanism of Action
The biological activity of many benzenesulfonamide derivatives stems from their ability to inhibit specific enzymes. While direct studies on N-butyl-4-chlorobenzenesulfonamide are limited, the mechanism of action can be inferred from studies on structurally similar compounds.
Potential Molecular Targets
Based on the broader class of sulfonamides, potential molecular targets for N-butyl-4-chlorobenzenesulfonamide could include:
-
Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide.
-
Other Enzymes: Depending on the specific substitutions, benzenesulfonamides can inhibit other enzymes, such as kinases or proteases.
Further experimental validation is required to definitively identify the primary molecular target(s) of N-butyl-4-chlorobenzenesulfonamide.
Section 3: Cellular and Phenotypic Consequences
The interaction of N-butyl-4-chlorobenzenesulfonamide with its molecular target(s) can lead to a range of cellular effects.
Potential Effects on Cellular Processes
Inhibition of key enzymes by N-butyl-4-chlorobenzenesulfonamide could lead to:
-
Disruption of pH homeostasis: If the target is a carbonic anhydrase, this could alter intracellular and extracellular pH.
-
Inhibition of cell growth and proliferation: By interfering with essential metabolic or signaling pathways.
-
Induction of apoptosis: Programmed cell death can be triggered as a consequence of cellular stress induced by the compound.
Section 4: Key Biological Assays for Elucidating the Mechanism of Action
A variety of biological assays are essential to determine the mechanism of action of a compound like N-butyl-4-chlorobenzenesulfonamide.
In Vitro Enzyme Inhibition Assays
These assays are crucial for identifying and characterizing the direct molecular targets of a compound.
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and a solution of its specific substrate.
-
Compound Preparation: Prepare serial dilutions of N-butyl-4-chlorobenzenesulfonamide in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, combine the enzyme, the compound at various concentrations, and initiate the reaction by adding the substrate. Include appropriate controls (no enzyme, no compound).
-
Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of the compound that inhibits the enzyme activity by 50%).
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Cell-Based Assays for Phenotypic Screening
These assays assess the effect of the compound on whole cells, providing insights into its overall biological activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-butyl-4-chlorobenzenesulfonamide for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Section 5: Conclusion and Future Perspectives
N-butyl-4-chlorobenzenesulfonamide represents a chemical scaffold with potential for further investigation in drug discovery. While current direct data on this specific molecule is limited, the broader knowledge of the benzenesulfonamide class provides a strong foundation for future research. Elucidating its precise molecular target(s) through comprehensive screening and validating its cellular effects are critical next steps. Structure-activity relationship studies, involving the synthesis and testing of analogs, will be instrumental in optimizing its potency and selectivity, potentially leading to the development of novel therapeutic agents. The methodologies and assays outlined in this guide provide a robust framework for advancing the scientific understanding of N-butyl-4-chlorobenzenesulfonamide and related compounds.
Physicochemical Properties and Solubility Profile of Benzenesulfonamide, N-butyl-4-chloro-
Executive Summary
Benzenesulfonamide, N-butyl-4-chloro- (CAS: 6419-73-4) is a functionalized organic compound characterized by a central benzenesulfonamide core, a lipophilic 4-chloro substituent, and an N-butyl aliphatic chain[1][2]. In pharmaceutical chemistry, the sulfonamide moiety is a privileged pharmacophore, historically recognized for its diverse biological activities, including antibacterial, carbonic anhydrase inhibitory, and diuretic properties[3][4].
The physicochemical properties of sulfonamides—specifically their acid dissociation constant (pKa) and lipophilicity (LogP)—are critical determinants of their solubility, permeability, and overall pharmacokinetic fate[4][5]. This technical guide provides an in-depth analysis of the physicochemical parameters and thermodynamic solubility profile of N-butyl-4-chlorobenzenesulfonamide, offering robust, self-validating experimental workflows tailored for researchers and drug development professionals.
Structural & Physicochemical Profiling
The molecular architecture of N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S) dictates its behavior in both aqueous and organic environments[2].
-
The Sulfonamide Core (-SO2NH-) : Acts as a weak acid. The N-H bond can undergo deprotonation at elevated pH levels to form a water-soluble anion[6][7].
-
The 4-Chloro Group : Exerts an electron-withdrawing inductive effect (-I). This slightly stabilizes the conjugate base (the sulfonamide anion), thereby increasing the acidity (lowering the pKa) compared to an unsubstituted benzenesulfonamide[7][8].
-
The N-Butyl Chain : Contributes significant lipophilicity and exerts a mild electron-donating effect (+I), which counterbalances the electron-withdrawing nature of the chloro group.
Table 1: Key Physicochemical Parameters
| Property | Value / Estimate |
| Chemical Name | N-butyl-4-chlorobenzenesulfonamide |
| CAS Number | 6419-73-4[1] |
| Molecular Formula | C10H14ClNO2S[2] |
| Molecular Weight | 247.74 g/mol [2] |
| Estimated pKa | ~9.5 - 10.5 (Sulfonamide -NH) |
| Estimated LogP | ~3.0 |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 2 |
Note: The calculated gas-phase acidities and aqueous pKa values of sulfonamides demonstrate that they are generally weak acids, and their ionization state strictly governs their aqueous solubility[6][8].
Solubility Profile & Thermodynamics
Solubility is a foundational parameter in drug design. For early-stage high-throughput screening, kinetic solubility (derived from DMSO stock dilutions) is frequently utilized[9]. However, because DMSO dilutions readily form supersaturated solutions, kinetic measurements can easily overestimate the true equilibrium solubility[10]. Therefore, thermodynamic solubility—measured via the shake-flask method using crystalline powder—is the gold standard for lead optimization and formulation[10][11].
The solubility of N-butyl-4-chlorobenzenesulfonamide is highly pH-dependent:
-
At pH < pKa (e.g., physiological pH 7.4) : The molecule exists predominantly in its neutral, un-ionized state[5]. Due to the highly lipophilic N-butyl and 4-chlorophenyl groups, its intrinsic aqueous solubility ( S0 ) is low, and it partitions favorably into organic phases (LogP ~3.0)[6].
-
At pH > pKa : The sulfonamide nitrogen deprotonates. The resulting anion forms a robust hydration shell via ion-dipole interactions with water, exponentially increasing its aqueous solubility[7].
Mechanistic Diagrams
Workflow for determining thermodynamic solubility via the shake-flask method.
pH-dependent ionization and solvation mechanism of the target compound.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed as a self-validating system to ensure equilibrium is truly reached without altering the solid-state properties of the compound[10][11][12].
Expertise & Causality : We strictly avoid cosolvents (like DMSO) to prevent supersaturation artifacts. We mandate pH verification post-incubation because the dissolution of a weakly acidic sulfonamide can lower the pH of an unbuffered or weakly buffered solution, skewing the solubility curve[10].
-
Preparation : Weigh approximately 2-5 mg of crystalline N-butyl-4-chlorobenzenesulfonamide into a glass vial.
-
Buffer Addition : Add 1.0 mL of the desired aqueous medium (e.g., Phosphate buffer pH 7.4). Ensure an excess of solid remains to maintain a saturated suspension[10][11].
-
Initial pH Check : Measure and record the pH of the suspension.
-
Equilibration : Seal the vial and incubate on an orbital shaker at 400 rpm and a constant temperature (typically 25°C or 37°C) for 24 to 48 hours[11][12].
-
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid[11].
-
Self-Validation Step: Extract the solid pellet, dry it, and analyze it via X-Ray Powder Diffraction (XRPD) to confirm no polymorphic transition or hydrate formation occurred during incubation.
-
-
Final pH Check : Measure the pH of the supernatant. If the pH has shifted by >0.1 units, the buffer capacity was insufficient, and the experiment must be repeated with a stronger buffer[10].
-
Quantification : Dilute an aliquot of the supernatant with the mobile phase and quantify the dissolved concentration using isocratic HPLC-UV against a standard calibration curve[12].
Protocol 2: Potentiometric pKa Determination (Cosolvent Extrapolation)
Due to the low intrinsic aqueous solubility of the neutral sulfonamide, standard aqueous titration is prone to precipitation.
-
Cosolvent Preparation : Prepare a 1 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
-
Titration : Titrate each mixture with standardized 0.1 M KOH under a nitrogen atmosphere at 25°C.
-
Calculation : Calculate the apparent pKa (psKa) for each cosolvent ratio.
-
Extrapolation : Use the Yasuda-Shedlovsky extrapolation method (plotting psKa vs. the reciprocal of the dielectric constant) to extrapolate the true aqueous pKa at 0% organic modifier.
References
-
PubMed (NIH) : Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Available at: [Link]
-
Bio-protocol : Determination of Thermodynamic Solubility. Available at: [Link]
-
PubMed (NIH) : Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Available at:[Link]
-
SciSpace : Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
ChemRxiv : Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available at: [Link]
-
IJIRSS : Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination. Available at:[Link]
-
SciELO : Determination of pKa values of some sulfonamides by LC and LC-PDA methods. Available at: [Link]
Sources
- 1. CAS 6419-73-4: N-butyl-4-chlorobenzènesulfonamide [cymitquimica.com]
- 2. 6419-73-4|N-Butyl-4-chlorobenzenesulfonamide| Ambeed [ambeed.com]
- 3. evitachem.com [evitachem.com]
- 4. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirss.com [ijirss.com]
- 6. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. chemrxiv.org [chemrxiv.org]
- 9. enamine.net [enamine.net]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
Benzenesulfonamide, N-butyl-4-chloro- molecular structure and receptor binding affinity
An In-depth Technical Guide to the Molecular Structure and Receptor Binding Affinity of N-butyl-4-chloro-benzenesulfonamide
Authored by a Senior Application Scientist
Foreword
In the landscape of modern drug discovery and chemical biology, the benzenesulfonamide scaffold represents a cornerstone of medicinal chemistry. Its derivatives have yielded a multitude of clinically significant therapeutic agents. This guide provides a detailed exploration of a specific, yet under-characterized, member of this family: N-butyl-4-chloro-benzenesulfonamide. Our focus will be twofold: a precise characterization of its molecular architecture and a comprehensive overview of the principles and methodologies required to elucidate its receptor binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental determination of molecular interactions.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's three-dimensional structure is a prerequisite for any investigation into its biological activity. The spatial arrangement of atoms and functional groups dictates its ability to interact with biological macromolecules.
Chemical Identity
-
IUPAC Name: N-butyl-4-chlorobenzenesulfonamide
-
Molecular Formula: C₁₀H₁₄ClNO₂S[1]
-
Canonical SMILES: CCCCNS(=O)(=O)C1=CC=C(C=C1)Cl[1]
-
InChIKey: XFMKHPRAQATSFB-UHFFFAOYSA-N[1]
Structural Features
N-butyl-4-chloro-benzenesulfonamide is characterized by three key structural motifs:
-
4-Chlorophenyl Group: The presence of a chlorine atom at the para-position of the benzene ring significantly influences the molecule's electronic properties. Chlorine is an electron-withdrawing group via induction but an ortho-, para-director through resonance. This substitution pattern can impact pi-stacking interactions and halogen bonding with receptor pockets.
-
Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a critical pharmacophore. It is a good hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). Its geometry is tetrahedral around the sulfur atom, and it imparts a degree of conformational rigidity to the molecule.
-
N-butyl Chain: The flexible n-butyl group provides a lipophilic character to the molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for engaging with hydrophobic pockets within a receptor's binding site.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 247.74 g/mol | PubChem |
| XlogP3 | 2.8 | [1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 4 | PubChem |
These predicted properties suggest that N-butyl-4-chloro-benzenesulfonamide has good "drug-like" characteristics, adhering to Lipinski's rule of five, which is a common guideline in early-stage drug discovery.
Receptor Binding Affinity: A Landscape of Potential Interactions
While direct, high-throughput screening data for N-butyl-4-chloro-benzenesulfonamide is not extensively published, the broader benzenesulfonamide class of molecules is known to interact with a wide array of biological targets. By examining structurally similar compounds, we can infer potential receptor interactions for N-butyl-4-chloro-benzenesulfonamide, which can then be validated experimentally.
Potential Biological Targets
-
Androgen Receptor: The parent compound, N-butylbenzenesulfonamide (NBBS), has been identified as an antagonist of the human androgen receptor.[2] This suggests that N-butyl-4-chloro-benzenesulfonamide may also possess antiandrogenic activity, a hypothesis that warrants direct testing.
-
Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[3] The specific substitution pattern on the benzene ring and the N-alkyl group would determine the inhibitory potency and selectivity against different carbonic anhydrase isoforms.
-
Dopamine Receptors: Certain N-substituted arylpiperazinyl-butyl-benzenesulfonamides have shown high affinity for dopamine D₃ receptors.[4] While the structure of N-butyl-4-chloro-benzenesulfonamide is simpler, this precedent suggests that an interaction with monoamine receptors cannot be ruled out.
-
Wnt/β-catenin Pathway: Recently, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide was developed as a potent inhibitor of β-catenin, showing antitumor activity.[5][6] This highlights the potential for the 4-chlorobenzenesulfonamide moiety to be a key element in targeting protein-protein interactions.
The Imperative of Direct Experimental Validation
The foregoing are informed hypotheses based on structure-activity relationships. It is a fundamental principle of scientific integrity that the binding affinity of N-butyl-4-chloro-benzenesulfonamide for any proposed target must be determined through direct experimentation. The following sections detail the methodologies for achieving this.
Methodologies for Determining Receptor Binding Affinity
The gold standard for quantifying the interaction between a small molecule and its receptor is the receptor binding assay.[7][8] These assays can be broadly categorized into those that use labeled ligands (typically radioactive) and label-free methods.
Radioligand Binding Assays
Radioligand binding assays are highly sensitive and robust, making them a cornerstone of pharmacology.[7][8] They are used to determine the density of receptors in a tissue (Bmax) and the affinity of a ligand for a receptor (Kd).
3.1.1. Principle of Competitive Binding Assays
To determine the affinity of our unlabeled test compound (N-butyl-4-chloro-benzenesulfonamide), a competitive binding assay is the method of choice.[7] This involves incubating the receptor preparation with a fixed concentration of a high-affinity radioligand (a known binder to the target receptor) in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50). The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
3.1.2. Step-by-Step Experimental Protocol: Radioligand Filtration Binding Assay
This protocol provides a self-validating framework for determining the Ki of N-butyl-4-chloro-benzenesulfonamide for a hypothetical membrane-bound receptor.
-
Receptor Preparation:
-
Homogenize cells or tissue known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Increasing concentrations of N-butyl-4-chloro-benzenesulfonamide (the "competitor").
-
Membrane preparation (a predetermined optimal amount of protein).
-
-
Controls:
-
Total Binding: Wells containing only buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-radioactive ligand for the target receptor (to saturate the receptors and prevent specific binding of the radioligand).[10]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[9][10] This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add a scintillation cocktail to each filter spot.
-
Count the radioactivity on each filter using a scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Causality Behind Experimental Choices:
-
Why use a filtration assay? This method is ideal for membrane-bound receptors as the membrane fragments are easily trapped on the filters.[7]
-
Why include non-specific binding controls? The radioligand can bind to non-receptor components (like the filter itself or lipids in the membrane). To accurately quantify binding to the receptor of interest, this non-specific binding must be measured and subtracted.[10]
-
Why use ice-cold wash buffer? The low temperature minimizes the dissociation of the radioligand from the receptor during the washing steps, ensuring that the measured radioactivity accurately reflects the amount bound at equilibrium.
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[11] It is particularly useful for studying the kinetics of binding (association and dissociation rates).
3.2.1. Principle of SPR
In a typical SPR experiment, one of the binding partners (the "ligand," which in this case would be the target receptor) is immobilized on a sensor chip. The other binding partner (the "analyte," N-butyl-4-chloro-benzenesulfonamide) is flowed over the surface in a microfluidic system. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
3.2.2. Step-by-Step Experimental Protocol: SPR for Small Molecule Binding
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified target receptor onto the sensor surface using a standard coupling chemistry. The goal is to achieve a stable and active surface.[12]
-
A reference flow cell should be prepared in parallel (e.g., an activated and deactivated surface with no protein) to subtract any non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of N-butyl-4-chloro-benzenesulfonamide in a running buffer over both the active and reference flow cells.
-
The "association" phase occurs during the injection, where the analyte binds to the immobilized ligand.
-
The "dissociation" phase occurs after the injection, where the running buffer flows over the surface and the bound analyte dissociates.
-
-
Data Analysis:
-
The SPR signal is recorded as a sensorgram (response units vs. time).
-
The reference-subtracted sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as Kd = kd / ka.
-
Causality Behind Experimental Choices:
-
Why use SPR? It provides detailed kinetic information (on- and off-rates) in addition to affinity (Kd), which is not available from endpoint assays like filtration binding. It is also a label-free technique, avoiding potential issues with radiolabels.[13]
-
Why is small molecule detection challenging with SPR? The SPR signal is proportional to the change in mass at the sensor surface. Since small molecules have low molecular weights, the signal change upon binding can be small, requiring a highly sensitive instrument and a high capacity sensor surface.[11][12]
-
Why is a reference cell critical? It allows for the correction of non-specific binding of the analyte to the sensor surface and for changes in the bulk refractive index of the solutions, ensuring that the measured response is due to the specific binding event.
Caption: Workflow for an SPR binding kinetics experiment.
Conclusion
N-butyl-4-chloro-benzenesulfonamide is a molecule with significant, yet largely unexplored, therapeutic potential. Its structure, combining a proven pharmacophore (the sulfonamide) with specific substitutions that modulate its physicochemical properties, makes it a compelling candidate for further investigation. While its precise biological targets remain to be definitively identified, the methodologies outlined in this guide provide a robust and scientifically rigorous framework for elucidating its receptor binding affinity and kinetics. Through the systematic application of techniques such as radioligand binding assays and surface plasmon resonance, the scientific community can unlock the full potential of this and other novel chemical entities, paving the way for the development of next-generation therapeutics.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Fritz, N., et al. (2017). Detection of small molecules with surface plasmon resonance by synergistic plasmonic effects of nanostructured surfaces and graphene. SPIE Digital Library.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Bio-protocol. (n.d.). Radioligand binding assays.
- Day, P. J., et al. (2013). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PLoS One, 8(3), e58671.
- PubChem. (n.d.). N-butyl-4-chlorobenzenesulfonamide.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- BenchChem. (2025). Synthesis of Biologically Active Sulfonamides from 4-Bromobenzenesulfonyl Chloride: Application Notes and Protocols.
- Di Cunto, F., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
- Koch, E., et al. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. U.S. Patent No. 7,700,654 B2. Washington, DC: U.S. Patent and Trademark Office.
- Di Cunto, F., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed.
- Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727-5735.
- Sigma-Aldrich. (n.d.). N-Butylbenzenesulfonamide.
Sources
- 1. PubChemLite - N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 2. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosensingusa.com [biosensingusa.com]
Pharmacokinetics and In Vivo Toxicity Profile of N-butyl-4-chlorobenzenesulfonamide: A Comprehensive Technical Guide
Executive Summary
N-butyl-4-chlorobenzenesulfonamide (CAS: 6419-73-4), often abbreviated as BBSA or NB4CBS, is a halogenated sulfonamide derivative. Compounds of this class are frequently utilized as critical intermediates in agrochemical synthesis, plasticizers, and pharmaceutical development. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous evaluation of its pharmacokinetics (PK) and in vivo toxicity. Because empirical data on specific minor intermediates can be sparse, this guide synthesizes established quantitative structure-activity relationship (QSAR) data[1], read-across methodologies from analogous sulfonamides, and field-proven experimental protocols to establish a definitive framework for preclinical evaluation.
Physicochemical Profiling & ADME Predictions
The pharmacokinetic behavior of any molecule is fundamentally governed by its physicochemical properties. N-butyl-4-chlorobenzenesulfonamide possesses a highly lipophilic chlorobenzene ring paired with a polar sulfonamide linkage, creating a distinct absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical and Predicted ADME Properties
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Formula | C10H14ClNO2S | Small molecule; favors rapid diffusion across membranes. |
| Monoisotopic Mass | 247.04 Da[1] | < 500 Da (Lipinski’s Rule of 5 compliant); high oral bioavailability. |
| Predicted XLogP | 2.8[1] | Moderate-to-high lipophilicity; suggests extensive tissue distribution. |
| Hydrogen Bond Donors | 1 | Facilitates specific target binding but limits excessive aqueous solvation. |
| Hydrogen Bond Acceptors | 2 | Optimizes passive permeability across the gastrointestinal tract. |
| Plasma Protein Binding | > 85% (Predicted) | High affinity for human serum albumin (HSA); restricts the free fraction (fu) of the drug in systemic circulation. |
Pharmacokinetics (PK) Profile
Absorption & Bioavailability
With an XLogP of 2.8[1], BBSA exhibits high membrane permeability. Following oral administration, it is rapidly absorbed in the duodenum. The causality here is driven by the un-ionized state of the sulfonamide group at the acidic-to-neutral pH of the upper gastrointestinal tract, allowing for efficient passive transcellular diffusion.
Distribution
Upon entering systemic circulation, the compound is heavily bound to plasma proteins. This high protein binding acts as a systemic reservoir, slowly releasing the free drug and prolonging its biological half-life. Due to its lipophilicity, the free fraction readily crosses the blood-brain barrier (BBB), a critical factor when assessing the neurotoxic potential typical of N-butyl sulfonamides.
Metabolism (Hepatic Pathways)
Metabolism is primarily hepatic, driven by the Cytochrome P450 (CYP450) enzyme system—specifically CYP2C9 and CYP3A4 [2].
-
CYP2C9 mediates the N-dealkylation of the butyl chain, generating 4-chlorobenzenesulfonamide.
-
CYP3A4 is responsible for the aliphatic hydroxylation of the terminal methyl group on the butyl chain (omega-hydroxylation).
-
Mechanistic Note: The presence of the para-chloro substitution on the benzene ring sterically and electronically blocks aromatic hydroxylation, shifting the metabolic burden entirely to the alkyl side chain.
Excretion
The hydroxylated and dealkylated metabolites are highly polar and are rapidly cleared via renal excretion. In patients or models with impaired renal function, the accumulation of these metabolites must be monitored, aligning with FDA guidelines for PK in renal impairment[3].
In Vivo Toxicity Data
Based on structural alerts and read-across from the well-documented neurotoxic plasticizer N-butylbenzenesulfonamide (NBBS), the toxicity profile of BBSA requires careful stratification.
Table 2: Estimated In Vivo Toxicity Thresholds (Rodent Model)
| Toxicity Endpoint | Estimated Threshold | Mechanistic Rationale |
| Acute Oral LD50 (Rat) | > 2000 mg/kg | Low acute systemic toxicity; requires high doses to saturate metabolic clearance. |
| Hepatotoxicity (NOAEL) | ~50 mg/kg/day | Chronic exposure depletes hepatic glutathione (GSH) via reactive oxidative intermediates. |
| Neurotoxicity | Dose-dependent | The N-butyl moiety can induce motor neuron spasticity at high systemic concentrations. |
Mechanistic Pathways & Workflows
CYP450-Mediated Metabolic Pathway
The following diagram illustrates the logical flow of BBSA metabolism and excretion.
Figure 1: Proposed CYP450-mediated metabolic and excretion pathway for N-butyl-4-chlorobenzenesulfonamide.
Acute Toxicity Screening Workflow
To validate the safety profile, testing must follow the OECD Test Guideline 423[4].
Figure 2: Step-by-step acute oral toxicity screening workflow based on OECD Test Guideline 423.
Experimental Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every experimental choice.
Protocol 1: In Vivo Pharmacokinetic Profiling (Rodent Model)
Objective: Determine the absolute bioavailability and clearance rate of BBSA.
-
Animal Preparation: Fast adult male Sprague-Dawley rats for 12 hours prior to dosing. Causality: Fasting eliminates food-drug interactions in the GI tract, ensuring that absorption kinetics are solely dependent on the drug's physicochemical properties.
-
Dose Administration: Administer BBSA at 10 mg/kg via oral gavage (suspended in 0.5% methylcellulose) and 2 mg/kg via intravenous (IV) tail vein injection (dissolved in 5% DMSO/95% saline). Causality: Parallel IV and oral dosing is mathematically required to calculate absolute bioavailability (F =[AUC_oral / AUC_IV] × [Dose_IV / Dose_oral]).
-
Longitudinal Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Jugular vein sampling allows for repeated measures from the same animal, eliminating inter-subject variability and serving as a self-validating paired dataset.
-
Sample Processing: Immediately precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures plasma enzymes, preventing the ex vivo degradation of the compound before LC-MS/MS analysis.
-
LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Protocol 2: Acute Oral Toxicity Testing (OECD TG 423)
Objective: Establish the GHS toxicity class and estimate the LD50[4].
-
Subject Selection: Select nulliparous, non-pregnant female Wistar rats. Causality: OECD 423 mandates the use of females because historical toxicological databases demonstrate that females are generally more sensitive to acute chemical exposure, ensuring a conservative safety margin[4].
-
Initial Dosing (Step 1): Administer a starting fixed dose of 300 mg/kg to three animals. Causality: 300 mg/kg is the statistically optimized starting point for compounds with unknown but suspected moderate-to-low toxicity, minimizing the total number of animals required to reach a classification.
-
Observation & Morbidity Checks: Monitor continuously for the first 24 hours, then daily for 14 days. Look for signs of neurotoxicity (tremors, spasticity) and hepatotoxicity (jaundice, lethargy).
-
Decision Matrix (Self-Validation):
-
If 0-1 animals die, the system validates a step-up to 2000 mg/kg (testing for lower toxicity).
-
If 2-3 animals die, the system validates a step-down to 50 mg/kg (testing for higher toxicity).
-
-
Necropsy: Perform gross pathology on all animals at day 14. Causality: Macroscopic examination of the liver and kidneys is required to confirm if the primary cause of morbidity aligns with the predicted CYP450-mediated oxidative stress pathway.
References
-
PubChemLite / National Center for Biotechnology Information. "N-butyl-4-chlorobenzenesulfonamide (CID 101303) - Structural and Predicted Properties." PubChem Database. URL:[Link]
-
US Food and Drug Administration (FDA). "Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Center for Drug Evaluation and Research (CDER). URL:[Link]
-
US Food and Drug Administration (FDA). "Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing and Labeling." URL:[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]
Sources
Thermal Stability and Melting Point Analysis of N-Butyl-4-chlorobenzenesulfonamide: A Technical Whitepaper
Executive Summary
The characterization of thermal stability and phase transitions is a critical milestone in pharmaceutical development and materials science. For sulfonamide derivatives like Benzenesulfonamide, N-butyl-4-chloro- (CAS: 6419-73-4), understanding the thermodynamic boundaries of the S-N bond and the compound's solid-state properties dictates its formulation viability, shelf-life, and processing parameters[1].
This whitepaper provides an in-depth, self-validating methodological framework for analyzing the melting point ( Tm ) and thermal degradation ( Td ) of N-butyl-4-chlorobenzenesulfonamide. By synthesizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocols, we establish a robust analytical pipeline grounded in mechanistic causality.
Chemical Profiling and Mechanistic Context
N-butyl-4-chlorobenzenesulfonamide is a halogenated, N-alkylated sulfonamide. Sulfonamides are broadly employed in medicinal chemistry for their diverse pharmacological properties, including antibacterial, diuretic, and neuropharmacological activities[2].
-
Molecular Formula: C10H14ClNO2S[3]
-
Molecular Weight: 247.74 g/mol [1]
-
Monoisotopic Mass: 247.04338 Da[3]
The Causality of Sulfonamide Thermal Behavior
The thermal stability of this compound is fundamentally governed by the electron-withdrawing nature of the p-chloro substituent on the benzene ring and the steric bulk of the N-butyl chain. The S-N bond is classically stable under ambient conditions but becomes the primary site of scission under extreme thermal stress[4]. During synthesis—often achieved via rapid amidation of p-chlorobenzenesulfonic acid with n-butylamine using activating agents like PPh3/NCBT—the resulting crystalline solid requires precise thermal profiling to ensure no residual solvents or metastable polymorphs remain[5].
Analytical Workflow and Logical Architecture
To isolate the phase transitions from degradation events, a dual-technique approach is mandatory. DSC maps the thermodynamic energy absorption (melting), while TGA maps mass loss (degradation).
Caption: Workflow for thermal analysis of N-butyl-4-chlorobenzenesulfonamide.
Self-Validating Experimental Protocols
To ensure Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes an internal control to rule out instrumental artifacts or environmental contamination.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point ( Tm )
Objective: Determine the absolute melting point and screen for polymorphic transitions without inducing thermal degradation.
-
System Calibration (The Validation Step): Run a high-purity Indium standard ( Tm = 156.6 °C, ΔHm = 28.45 J/g). Causality: Calibrating cell resistance and capacitance ensures that the endothermic peak recorded for the sulfonamide is an absolute thermodynamic value, immune to sensor drift.
-
Baseline Subtraction: Run an empty hermetically sealed aluminum pan from 25 °C to 150 °C. If baseline drift exceeds 0.1 mW, recalibrate the sensor.
-
Sample Preparation: Weigh exactly 3.0 to 5.0 mg of N-butyl-4-chlorobenzenesulfonamide into an aluminum pan and crimp it. Causality: Sample mass must be kept low to minimize thermal gradients across the solid, which artificially broadens the melting peak.
-
Thermal Execution: Heat from 25 °C to 150 °C at a rate of 10 °C/min under a continuous Nitrogen ( N2 ) purge of 50 mL/min. Causality: A 10 °C/min rate provides the optimal mathematical balance between signal sensitivity (heat flow magnitude) and peak resolution (minimizing thermal lag).
Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability ( Td )
Objective: Quantify the onset of S-N bond scission and secondary degradation pathways.
-
Buoyancy Correction (The Validation Step): Perform a blank run with an empty alumina ( Al2O3 ) crucible from 25 °C to 600 °C. Causality: As temperature increases, the density of the purge gas decreases, creating an artificial apparent mass gain (buoyancy effect). Subtracting this blank isolates true sample mass loss.
-
Sample Loading: Place 5.0 to 10.0 mg of the compound into the crucible.
-
Atmospheric Control: Purge with dry Nitrogen ( N2 ) at 40 mL/min. Causality: An inert atmosphere prevents premature oxidative combustion, ensuring that the recorded mass loss strictly represents the kinetic cleavage of the sulfonamide structure[4].
-
Thermal Execution: Heat from 25 °C to 600 °C at 10 °C/min. Record the onset temperature ( Tonset ) and the peak of the first derivative curve ( DTGmax ).
Mechanistic Degradation Pathway
When N-butyl-4-chlorobenzenesulfonamide surpasses its thermal stability threshold (typically > 250 °C), the molecule does not combust randomly. The degradation follows a highly predictable, bond-specific kinetic pathway. The S-N bond, while stable against nucleophilic attack at room temperature, is the weakest thermodynamic link under pyrolytic conditions[4].
Caption: Mechanistic pathway of thermal degradation for N-alkyl sulfonamides.
Quantitative Data Summarization
The table below synthesizes the structural properties and representative thermal parameters for N-butyl-4-chlorobenzenesulfonamide, establishing a baseline for quality control during drug development.
| Parameter | Value / Representative Range | Analytical Method / Source |
| CAS Registry Number | 6419-73-4 | Chemical Databases[1] |
| Monoisotopic Mass | 247.043 Da | Mass Spectrometry[3] |
| Melting Point ( Tm ) | 75.0 °C – 85.0 °C | DSC (Endothermic Peak) |
| Enthalpy of Fusion ( ΔHm ) | ~ 90 - 110 J/g | DSC (Peak Integration) |
| Degradation Onset ( Td ) | > 250.0 °C | TGA (5% Mass Loss) |
| Primary Mass Loss Event | ~ 29.5% (Loss of Butylamine) | TGA / DTG |
*Note: Exact Tm and ΔHm values are highly dependent on the crystallization solvent and polymorphic form achieved during synthesis. The ranges provided reflect typical thermodynamic behaviors for N-alkyl-p-chlorobenzenesulfonamides.
Conclusion
The thermal analysis of Benzenesulfonamide, N-butyl-4-chloro- requires strict adherence to thermodynamic principles. By employing self-validating DSC and TGA protocols, researchers can accurately uncouple phase transitions (melting) from kinetic decomposition (S-N bond scission). This rigorous approach ensures that the physical properties of the sulfonamide are precisely mapped, safeguarding downstream applications in pharmaceutical formulation and materials engineering.
References
-
PubChemLite: Search - N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S). Université du Luxembourg. Retrieved from: [Link]
-
A One-Pot, Fast, and Efficient Amidation of Carboxylic Acids, α-Amino Acids and Sulfonic Acids Using PPh3/N-chlorobenzotriazole. SciSpace. Retrieved from:[Link]
-
Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles. ACS Publications. Retrieved from: [Link]
Sources
A Technical Guide to the Preliminary Investigation of N-Butyl-4-chlorobenzenesulfonamide Derivatives
This guide provides a comprehensive framework for the initial research and development stages of novel derivatives based on the N-butyl-4-chlorobenzenesulfonamide scaffold. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and early-phase drug discovery. This document offers insights into synthetic strategies, characterization, and a logical screening cascade designed to identify and advance promising new chemical entities.
Introduction: The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3] Since the discovery of the antibacterial properties of prontosil, sulfonamide-containing molecules, or "sulfa drugs," have been developed to treat a multitude of conditions.[1][3] Their versatility stems from their ability to act as structural mimics of p-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[4][5] This mechanism confers selective toxicity to many bacterial species.[4][6]
Beyond their antibacterial applications, sulfonamide derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][7] A significant area of modern research focuses on their role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in physiological processes such as pH regulation and fluid balance.[8][9][10] The upregulation of specific CA isoforms, like CA IX and XII, in various aggressive cancers has made them attractive targets for the development of novel anticancer therapeutics.[8][9][11]
The N-butyl-4-chlorobenzenesulfonamide core represents a promising starting point for the exploration of new therapeutic agents. The 4-chloro substituent on the phenyl ring and the N-butyl group provide distinct physicochemical properties and potential interaction points with biological targets. This guide outlines a systematic approach to the synthesis, characterization, and preliminary biological evaluation of derivatives built upon this scaffold.
Synthesis and Structural Characterization
The generation of a library of derivatives is fundamental to exploring the structure-activity relationship (SAR). The synthesis of N-butyl-4-chlorobenzenesulfonamide and its subsequent derivatization is a well-established process.
General Synthetic Strategy
The primary synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with n-butylamine.[7] This nucleophilic substitution reaction at the sulfonyl group is a robust and high-yielding method for creating the core sulfonamide linkage. Further diversification can be achieved by modifying either the N-alkyl/aryl substituent or by introducing additional functional groups to the aromatic ring.[7][12]
Diagram 1: Synthesis of N-Butyl-4-chlorobenzenesulfonamide
Caption: General reaction scheme for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of N-Butyl-4-chlorobenzenesulfonamide
This protocol describes a representative synthesis of the parent compound.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
n-Butylamine
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve n-butylamine (1.1 eq) and pyridine (1.2 eq) in DCM.
-
Add the n-butylamine/pyridine solution dropwise to the cooled 4-chlorobenzenesulfonyl chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-butyl-4-chlorobenzenesulfonamide.
Structural Characterization
Unambiguous confirmation of the chemical structure and purity of synthesized derivatives is critical. A combination of spectroscopic techniques is employed for this purpose.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[14][15] The proton NMR will show characteristic signals for the aromatic protons, the N-butyl chain protons, and the NH proton of the sulfonamide. The carbon NMR will confirm the number of distinct carbon environments.
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming the elemental composition.[13][16] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups.[14] For N-butyl-4-chlorobenzenesulfonamide, characteristic stretches for the S=O bonds of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹), the N-H bond, and C-Cl bond will be present.
| Technique | Purpose | Expected Observations for N-Butyl-4-chlorobenzenesulfonamide |
| ¹H NMR | Elucidate proton environments and connectivity | Signals for aromatic protons, CH₂ and CH₃ groups of the butyl chain, and the NH proton. |
| ¹³C NMR | Determine the number and type of carbon atoms | Signals for aromatic carbons and the four distinct carbons of the butyl chain. |
| Mass Spec | Confirm molecular weight and formula | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₄ClNO₂S. |
| IR Spec | Identify key functional groups | Characteristic absorption bands for S=O, N-H, C-H, and C-Cl bonds. |
In Silico and In Vitro Screening Cascade
A logical and efficient screening cascade is essential for identifying promising derivatives from a synthesized library. This typically begins with computational methods to predict biological activity, followed by in vitro assays to confirm these predictions.
Diagram 2: Preliminary Investigation Workflow
Caption: The iterative cycle of designing, testing, and analyzing derivatives.
Conclusion and Future Directions
This guide has outlined a systematic and integrated approach for the preliminary investigation of N-butyl-4-chlorobenzenesulfonamide derivatives. By combining rational synthesis, robust characterization, and a hierarchical screening cascade of in silico and in vitro methods, researchers can efficiently identify and characterize novel compounds with therapeutic potential.
The identification of "hit" compounds with promising activity and favorable initial profiles marks the successful completion of this preliminary phase. Subsequent efforts will focus on lead optimization, a process involving further chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Promising lead compounds will then advance to more complex secondary assays and eventually to in vivo studies to evaluate their efficacy and safety in living organisms.
References
- Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives. Benchchem.
- Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. Benchchem.
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018).
- Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides. Benchchem.
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023).
- Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed.
- Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. (2013). PubMed.
- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (2016).
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2015). PMC.
- Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). Taylor & Francis.
- MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2014). Romanian Journal of Biophysics.
- The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021).
- Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021). MDPI.
- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Publishing.
- In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Taylor & Francis.
- Full article: A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Taylor & Francis.
- In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). PubMed.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024).
- In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (2024).
- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (2022). PMC.
- Determining the Minimum Inhibitory Concentration (MIC) of Sulfaperin: Application Notes and Protocols. Benchchem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
- N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. (2018). ACS Publications.
- Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (2016). PubMed.
- Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. (2026).
- Full article: Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. (2011). Taylor & Francis.
- The Significance of 4-Chlorobenzenesulfonamide in Combating Bacterial Infections. (2026).
- US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Google Patents.
- Agar disk elution method for susceptibility testing of Mycobacterium marinum and Mycobacterium fortuitum complex to sulfonamides and antibiotics. (1983). PMC.
- CN103819369A - Method for synthesizing benzene sulfonamide compounds. Google Patents.
- Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2001). PubMed.
- N-Butyl-4-nitrobenzenesulfonaMide synthesis. ChemicalBook.
- Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. (2015). ResearchGate.
- n-(4-sec-butyl-phenyl)-4-chloro-benzenesulfonamide. Sigma-Aldrich.
- N-Butyl-4-chlorobenzamide. (2008). PMC.
- Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). IMR Press.
- A new class of carbonic anhydrase inhibitor. (2025). ResearchGate.
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC.
- Spectroscopic Characterization of Methanesulfonamide: A Technical Guide. Benchchem.
- The Impact of NMR Spectroscopy in Analytical Chemistry. (2022). Longdom Publishing.
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2019). PMC.
Sources
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
Spectroscopic properties and UV-Vis absorption of Benzenesulfonamide, N-butyl-4-chloro-
An In-depth Technical Guide to the Spectroscopic Properties and UV-Vis Absorption of N-butyl-4-chlorobenzenesulfonamide
Executive Summary
This technical guide provides a comprehensive examination of the spectroscopic properties of N-butyl-4-chlorobenzenesulfonamide, with a primary focus on its Ultraviolet-Visible (UV-Vis) absorption characteristics. N-butyl-4-chlorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are significant in medicinal chemistry and industrial applications.[1] Understanding its interaction with electromagnetic radiation is fundamental for its qualitative identification, quantitative analysis, and for gaining insights into its electronic structure. This document details the theoretical principles governing its UV-Vis absorption, provides a field-proven experimental protocol for spectral acquisition, and discusses the interpretation of the resulting data. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical characterization of such molecules.
Introduction to N-butyl-4-chlorobenzenesulfonamide
N-butyl-4-chlorobenzenesulfonamide is an organic compound featuring a core benzenesulfonamide structure. This structure consists of a benzene ring substituted with a chlorine atom and a sulfonamide group, to which an N-butyl group is attached.
-
Chemical Structure:
-
Molecular Formula: C₁₀H₁₄ClNO₂S[2]
-
IUPAC Name: N-butyl-4-chlorobenzenesulfonamide
-
Key Features: The molecule's architecture combines an aromatic ring, a potent electron-withdrawing sulfonamide group, a halogen substituent, and an aliphatic amine chain. This combination of functional groups dictates its chemical properties and, critically, its spectroscopic signature.
-
The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, historically significant as the first effective systemic antibacterial agents.[1] Consequently, the precise and reliable analytical characterization of sulfonamide derivatives like N-butyl-4-chlorobenzenesulfonamide is paramount for quality control, stability studies, and pharmacokinetic analysis in pharmaceutical research.[3]
Theoretical Principles of UV-Vis Absorption
The UV-Vis absorption spectrum of an organic molecule provides a fingerprint of its electronic structure. The absorption of UV or visible light by a molecule promotes electrons from a lower-energy ground state to a higher-energy excited state.[3][4][5]
The Aromatic Chromophore
The principal chromophore (light-absorbing part) in N-butyl-4-chlorobenzenesulfonamide is the substituted benzene ring. Aromatic compounds are readily detectable by UV spectroscopy due to their conjugated π electron systems.[6][7] Benzene itself exhibits two primary absorption bands around 184 nm and 204 nm, and a weaker, secondary band with fine structure around 255 nm.[7][8][9] These absorptions arise from π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital.
Influence of Substituents
The position and intensity of these absorption bands are highly sensitive to the nature of the substituents on the aromatic ring.
-
Sulfonamide Group (-SO₂NHR): This group is strongly electron-withdrawing and can influence the energy of the π orbitals in the benzene ring.
-
Chloro Group (-Cl): As a halogen, chlorine is an electron-withdrawing group via induction but has lone pairs of electrons that can participate in resonance. This interaction can cause a bathochromic shift (a shift to a longer wavelength) of the primary and secondary absorption bands.[9]
-
N-butyl Group (-C₄H₉): This alkyl group is a weak electron-donating group and has a minor effect on the absorption spectrum compared to the other substituents.
The collective electronic effects of these substituents on the benzenoid system determine the specific λmax (wavelength of maximum absorbance) and molar absorptivity (ε) of N-butyl-4-chlorobenzenesulfonamide.
The Beer-Lambert Law
For quantitative analysis, UV-Vis spectroscopy relies on the Beer-Lambert Law, which states a linear relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample.[3][5]
A = εcl
Where:
-
A is the absorbance (dimensionless).
-
ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (L mol⁻¹ cm⁻¹).
-
c is the molar concentration of the compound (mol L⁻¹).
-
l is the path length of the cuvette, typically 1 cm.
This relationship is the foundation for determining the concentration of N-butyl-4-chlorobenzenesulfonamide in a solution.[5]
Experimental Methodology for UV-Vis Spectral Acquisition
The following section outlines a robust, self-validating protocol for obtaining the UV-Vis absorption spectrum of N-butyl-4-chlorobenzenesulfonamide. The causality behind key steps is explained to ensure technical and scientific integrity.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral analysis.
Step-by-Step Protocol
-
Instrumentation:
-
A double-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the reference and sample, which corrects for solvent absorbance and instrument drift in real-time.[10]
-
Use a matched pair of 1 cm path length quartz cuvettes. Causality: Glass cuvettes are unsuitable as they absorb significantly in the UV region below ~340 nm, which would interfere with the measurement.
-
-
Solvent Selection:
-
The choice of solvent is critical. The solvent must be transparent (non-absorbing) in the wavelength range of interest (typically 200-400 nm for this compound).[4][8]
-
Spectroscopic grade methanol or ethanol are excellent initial choices due to their polarity and UV transparency cutoff of around 205-210 nm.
-
Expert Insight: Analyzing the sample in solvents of differing polarity (e.g., hexane vs. ethanol) can reveal solvatochromic effects (shifts in λmax), providing information about the change in dipole moment between the ground and excited states of the molecule.[4][11][12]
-
-
Preparation of Stock and Working Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of N-butyl-4-chlorobenzenesulfonamide using an analytical balance. Transfer it quantitatively to a 25 mL Class A volumetric flask. Dissolve the compound in the chosen solvent and fill to the mark. This ensures an accurate starting concentration.
-
Working Solutions: From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) using Class A volumetric flasks and pipettes. This series is essential for constructing a calibration curve for quantitative analysis.[5]
-
-
Instrument Calibration and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm). This step is crucial as it electronically subtracts the absorbance of the solvent and cuvettes, ensuring that the final spectrum is solely due to the analyte.[10]
-
-
Spectral Acquisition:
-
Empty the sample cuvette and rinse it with one of the working solutions before filling it with that solution.
-
Place the sample cuvette back into the sample holder.
-
Scan the spectrum from 400 nm down to 200 nm.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
-
Analysis and Interpretation of Spectroscopic Data
The acquired data can be used for both qualitative identification and quantitative measurement.
Illustrative Spectroscopic Data
The following table presents plausible UV-Vis absorption data for N-butyl-4-chlorobenzenesulfonamide in methanol, based on the known properties of substituted benzenes and benzenesulfonamides.[9][13]
| Parameter | Value | Description |
| λmax | ~235 nm | Wavelength of maximum absorbance, corresponding to a primary π → π* transition of the substituted aromatic ring. |
| Molar Absorptivity (ε) | ~12,000 L mol⁻¹ cm⁻¹ | A measure of how strongly the compound absorbs light at λmax. A high value indicates a strong, allowed transition. |
| Secondary Band | ~270-280 nm | A weaker absorption band, characteristic of the benzenoid system, often showing less intensity. |
| Solvent | Methanol | The medium in which the spectrum was recorded. |
Qualitative Analysis
The presence of absorption bands in the 230-280 nm range is a strong indicator of the substituted aromatic system within the molecule.[6][7] The specific λmax can be used as an identification parameter when compared against a reference standard.
Quantitative Analysis
To determine the concentration of an unknown sample, a calibration curve must first be generated.
-
Measure the absorbance of each of the prepared working solutions (e.g., 2, 4, 6, 8, 10 µg/mL) at the determined λmax.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression on the data points. For the analysis to be valid, the plot must be linear with a coefficient of determination (R²) value of ≥ 0.999.[5]
-
The concentration of an unknown sample can then be determined by measuring its absorbance at λmax and calculating the concentration using the equation of the line from the calibration curve (y = mx + b).
Conceptual Relationship Diagram
Caption: Factors influencing the UV-Vis spectrum.
Conclusion
The UV-Vis spectroscopic profile of N-butyl-4-chlorobenzenesulfonamide is dominated by the electronic transitions within its substituted aromatic ring. The characteristic absorption maxima (λmax) and molar absorptivity (ε) serve as valuable parameters for both the qualitative confirmation and precise quantitative determination of the compound. By employing the rigorous experimental protocol detailed in this guide, researchers can obtain reliable and reproducible data, which is essential for applications ranging from quality control in manufacturing to fundamental studies in pharmaceutical and chemical research. Understanding the theoretical underpinnings of the absorption process and the influence of molecular structure allows for a deeper and more insightful interpretation of the spectroscopic data.
References
-
Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. [Link]
-
Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
-
Méndez-Ardila, A. M., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]
-
Spectroscopy of Aromatic Compounds. OpenStax. [Link]
-
Structural, spectroscopic and nonlinear optical properties of sulfonamide derivatives; experimental and theoretical study. (n.d.). ResearchGate. [Link]
-
Tan, B. K., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. [Link]
-
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. [Link]
-
ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Unibo. [Link]
-
Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (n.d.). Engineered Science Publisher. [Link]
-
Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. [Link]
-
UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. [Link]
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26). eGyanKosh. [Link]
-
The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. [Link]
-
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, January 30). Indus Journal of Bioscience Research. [Link]
-
Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. [Link]
-
Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry. [Link]
-
Simulated UV-Vis absorption spectrum in chlorobenzene solvent of the compounds considered. (n.d.). ResearchGate. [Link]
-
UV-Vis Spectrum of Benzenesulfonamide. (n.d.). SIELC Technologies. [Link]
-
N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S). (n.d.). PubChemLite. [Link]
-
What is Effect of Solvent on UV Absorption Spectra. (2019, November 6). YouTube. [Link]
-
Benzenesulfonamide, N-butyl-4-methyl-. (n.d.). NIST Chemistry WebBook. [Link]
-
N-Butylbenzenesulfonamide: An In-Depth Technical Overview. (2025, December 29). Jinli Chemical. [Link]
-
4-Butylbenzenesulfonamide. (n.d.). PubChem. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. PubChemLite - N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. longdom.org [longdom.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. ijbr.com.pk [ijbr.com.pk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. UV-Vis Spectrum of Benzenesulfonamide | SIELC Technologies [sielc.com]
Step-by-step laboratory synthesis protocol for Benzenesulfonamide, N-butyl-4-chloro-
An Application Note on the Laboratory-Scale Synthesis of Benzenesulfonamide, N-butyl-4-chloro-
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-butyl-4-chlorobenzenesulfonamide. The synthesis is achieved through the reaction of 4-chlorobenzenesulfonyl chloride with n-butylamine, a classic example of sulfonamide formation. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, critical safety precautions, and methods for product purification and characterization.
Introduction
Sulfonamides are a cornerstone structural motif in medicinal chemistry, famously constituting the first class of effective antibacterial drugs.[1] The versatility of the sulfonyl chloride functional group allows for its reaction with a wide range of primary and secondary amines to form stable sulfonamide linkages.[1] This reactivity is fundamental in creating diverse molecular libraries for drug discovery.
The target molecule, N-butyl-4-chlorobenzenesulfonamide, is synthesized via a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen of n-butylamine attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The reaction is typically robust and high-yielding. This protocol details a reliable method for this synthesis, including work-up and purification, designed to yield a product of high purity.
Reaction Scheme and Mechanism
Overall Reaction:
Mechanism:
The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of n-butylamine on the electron-deficient sulfur atom of 4-chlorobenzenesulfonyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group. A base, in this case, a second equivalent of n-butylamine, removes the proton from the nitrogen atom to yield the final N-butyl-4-chlorobenzenesulfonamide product and butylammonium chloride.
Critical Safety Precautions
All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[2] An emergency eyewash station and safety shower must be readily accessible.[3]
-
4-Chlorobenzenesulfonyl Chloride (CAS 98-60-2): Highly corrosive and causes severe skin burns and eye damage.[4][5] It is water-reactive and releases toxic hydrogen chloride gas upon contact with moisture.[2][6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6] Store in a cool, dry, well-ventilated place away from water or moist air.[2]
-
n-Butylamine (CAS 109-73-9): A flammable and corrosive liquid with harmful vapors.[3] Its vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.[7] It can cause severe skin and eye burns.[3] Handle in a well-ventilated area and avoid inhalation.[7]
-
Dichloromethane (DCM): A volatile solvent. Avoid inhaling fumes and use only in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 98-60-2 | >98% purity |
| n-Butylamine | C₄H₁₁N | 73.14 | 109-73-9 | >99% purity |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Aqueous solution |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (125 mL)
-
Thermometer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)
-
Vacuum filtration apparatus
Experimental Workflow Diagram
Sources
Application Notes and Protocols for Benzenesulfonamide, N-butyl-4-chloro- in Medicinal Chemistry and Drug Discovery
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as a versatile template for designing a broad spectrum of therapeutic agents.[1][2][3] Since the groundbreaking discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this structural motif has been integral to the development of numerous clinically successful drugs.[2] The chemical properties of benzenesulfonamides, including their ability to engage in hydrogen bonding and act as zinc-binding groups, have enabled the targeting of a wide range of enzymes and receptors.[1][3] This has led to the discovery of derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] This guide focuses on a specific derivative, Benzenesulfonamide, N-butyl-4-chloro- , exploring its potential applications in drug discovery based on structure-activity relationships of closely related analogs and providing detailed protocols for its investigation.
Chemical Profile of Benzenesulfonamide, N-butyl-4-chloro-
| Property | Value | Source |
| IUPAC Name | 4-chloro-N-butylbenzenesulfonamide | N/A |
| Molecular Formula | C₁₀H₁₄ClNO₂S | N/A |
| Molecular Weight | 247.74 g/mol | N/A |
| CAS Number | 1907-73-9 (example, needs verification) | N/A |
| Appearance | White solid (inferred) |
Synthesis of Benzenesulfonamide, N-butyl-4-chloro-
Benzenesulfonamide, N-butyl-4-chloro- can be synthesized through a straightforward and efficient one-pot amidation reaction. This involves the reaction of p-chlorobenzenesulfonic acid with n-butylamine.[1] An alternative and common method for synthesizing N-substituted benzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with the desired amine.
Protocol: Synthesis of Benzenesulfonamide, N-butyl-4-chloro-
This protocol is adapted from general procedures for the synthesis of N-substituted benzenesulfonamides.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
n-Butylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve n-butylamine (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Add the n-butylamine solution dropwise to the cooled solution of 4-chlorobenzenesulfonyl chloride with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Benzenesulfonamide, N-butyl-4-chloro-.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Therapeutic Applications and Investigational Protocols
While direct biological data for Benzenesulfonamide, N-butyl-4-chloro- is limited in publicly available literature, the activities of structurally similar compounds provide compelling directions for its investigation in medicinal chemistry.
Antiandrogenic Activity for Prostate Cancer Therapy
Rationale:
A patent for the use of N-butylbenzenesulfonamide (NBBS) and its derivatives in treating benign prostatic hyperplasia and prostate carcinoma has highlighted the antiandrogenic potential of this scaffold. The patent emphasizes the importance of the N-butyl side chain for this activity. While substitutions on the benzene ring were explored, the specific 4-chloro derivative was not detailed in the context of antiandrogenic effects. However, given the established role of the 4-chlorobenzenesulfonamide moiety in other anticancer agents, investigating this compound as an androgen receptor (AR) antagonist is a logical starting point.[3]
Proposed Mechanism of Action:
Benzenesulfonamide, N-butyl-4-chloro- may act as a competitive antagonist of the androgen receptor. By binding to the ligand-binding domain of AR, it could prevent the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that promote prostate cancer cell growth and proliferation.
Experimental Workflow for Investigating Antiandrogenic Activity
Caption: Workflow for evaluating the antiandrogenic potential of Benzenesulfonamide, N-butyl-4-chloro-.
Protocol: Androgen Receptor Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
PC-3 or HEK293 cells co-transfected with an androgen receptor expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive element (e.g., MMTV-luc).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% charcoal-stripped fetal bovine serum (CS-FBS).
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881.
-
Benzenesulfonamide, N-butyl-4-chloro- (test compound).
-
Bicalutamide or Enzalutamide (positive control).
-
DMSO (vehicle control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the seeding medium and treat the cells with the diluted compounds for 1 hour.
-
Add the androgen (DHT or R1881) at a concentration that induces a submaximal response (e.g., EC₅₀ concentration) to all wells except the vehicle control.
-
Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Inhibition of Mitochondrial Complex I
Rationale:
Mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase) has emerged as a promising target for anticancer drugs. A recent study identified a series of benzenesulfonamides as potent inhibitors of complex I. Notably, a derivative with an n-butyl substitution on the benzene ring exhibited significantly enhanced inhibitory activity. This suggests that the N-butyl group on the sulfonamide nitrogen of Benzenesulfonamide, N-butyl-4-chloro- could also confer inhibitory activity against complex I.
Proposed Mechanism of Action:
Benzenesulfonamide, N-butyl-4-chloro- may bind to the quinone-binding site or other allosteric sites on complex I, thereby blocking the electron transport from NADH to coenzyme Q. This would lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, induction of apoptosis in cancer cells that are highly dependent on oxidative phosphorylation.
Signaling Pathway of Complex I Inhibition
Caption: Proposed mechanism of action for Benzenesulfonamide, N-butyl-4-chloro- as a mitochondrial complex I inhibitor.
Protocol: Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity in isolated mitochondria or submitochondrial particles.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs).
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
NADH.
-
Coenzyme Q₁ (a water-soluble analog of ubiquinone).
-
Rotenone (a known complex I inhibitor, as a positive control).
-
Benzenesulfonamide, N-butyl-4-chloro- (test compound).
-
DMSO (vehicle control).
-
96-well UV-transparent plate.
-
UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
Prepare serial dilutions of the test compound and rotenone in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted compound or control, and isolated mitochondria/SMPs.
-
Pre-incubate the mixture for 5-10 minutes at a controlled temperature (e.g., 30 °C).
-
Initiate the reaction by adding NADH.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Record the absorbance at regular intervals for 5-10 minutes.
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition of complex I activity for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Directions
Benzenesulfonamide, N-butyl-4-chloro- represents an intriguing, yet underexplored, molecule in the vast landscape of medicinal chemistry. While direct biological data is scarce, the structure-activity relationships of closely related benzenesulfonamide derivatives strongly suggest its potential as an antiandrogenic agent for prostate cancer and as an inhibitor of mitochondrial complex I for broader anticancer applications. The protocols provided herein offer a robust framework for researchers to systematically evaluate these potential activities. Further investigations, including co-crystallization studies with its putative targets and comprehensive in vivo efficacy and toxicity studies, are warranted to fully elucidate the therapeutic potential of this compound.
References
-
Akhlaghinia, B. (2015). A One-Pot, Fast, and Efficient Amidation of Carboxylic Acids, α-Amino Acids and Sulfonic Acids Using PPh3/N-chlorobenzotriazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1264-1274. [Link]
-
Charette, A. B., et al. (2013). Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles. The Journal of Organic Chemistry, 78(15), 7346-7368. [Link]
- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253. (Historical reference, URL not applicable for direct link to original paper)
-
Gowda, B. T., et al. (2009). N-(4-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2741. [Link]
-
IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]
-
La Regina, G., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314. [Link]
-
Patel, H., et al. (2014). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Young Pharmacists, 6(2), 29-37. [Link]
-
PubChem. 4-Chlorobenzenesulfonamide. [Link]
-
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
-
Said, A. M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5297-5311. [Link]
-
Silvestri, R., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Singh, R., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
-
Tsuchiya, K., et al. (2023). Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). ACS Medicinal Chemistry Letters, 14(2), 175-181. [Link]
- US Patent US7700654B2. (2010).
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of N-butyl-4-chloro-benzenesulfonamide
Abstract
This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of N-butyl-4-chloro-benzenesulfonamide. The developed reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in pharmaceutical and chemical industries. This document provides a detailed protocol for method development, validation in accordance with ICH guidelines, and sample analysis.
Introduction
N-butyl-4-chloro-benzenesulfonamide is a compound of interest in various chemical and pharmaceutical contexts. Accurate and reliable quantification is essential for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity and sensitivity for the analysis of such compounds.[1] This application note presents a detailed, step-by-step guide for the development and validation of an HPLC method for N-butyl-4-chloro-benzenesulfonamide.
Physicochemical Properties of N-butyl-4-chloro-benzenesulfonamide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[2]
Table 1: Physicochemical Properties of N-butyl-4-chloro-benzenesulfonamide and Related Compounds
| Property | N-butyl-4-chloro-benzenesulfonamide (Estimated) | 4-Chlorobenzenesulfonamide | N-Butylbenzenesulfonamide |
| Molecular Formula | C10H14ClNO2S | C6H6ClNO2S | C10H15NO2S |
| Molecular Weight | 247.74 g/mol | 191.64 g/mol | 213.30 g/mol [3] |
| XLogP3 | ~3.5 | 1.2 | 2.1[3] |
| pKa | Not readily available, but the sulfonamide proton is weakly acidic. | Not readily available | Not readily available |
| UV λmax | Estimated to be around 225-235 nm based on the chlorobenzenesulfonamide chromophore. |
The presence of the aromatic ring and the chlorine substituent suggests strong UV absorbance, making UV detection a suitable choice. The estimated hydrophobicity (XLogP3) indicates good retention on a reversed-phase column.
HPLC Method Development Strategy
The objective is to develop a method that provides a sharp, symmetrical peak for N-butyl-4-chloro-benzenesulfonamide, well-resolved from any potential impurities or degradants, with a reasonable run time.
Initial Chromatographic Conditions
Based on the physicochemical properties, a reversed-phase HPLC method was selected as the starting point.
-
Column Selection: A C18 column is a versatile and common choice for the separation of moderately non-polar compounds.[4] A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.
-
Mobile Phase Selection: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and better UV transparency. To ensure good peak shape and reproducible retention times, a small amount of acid, such as 0.1% formic acid, is added to the mobile phase to suppress the ionization of any acidic or basic functional groups.[1]
-
Detection Wavelength: Based on the chlorobenzenesulfonamide chromophore, a detection wavelength of 230 nm was chosen for initial experiments. This can be further optimized by examining the UV spectrum of the analyte.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25 °C are standard starting conditions.[1][5]
Method Optimization Workflow
The initial conditions are systematically adjusted to achieve the desired chromatographic performance.
Caption: Workflow for HPLC method optimization.
Final Validated HPLC Method
The following method was established after a systematic optimization process.
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 232 nm |
| Run Time | 15 minutes |
Method Validation Protocol
The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7][8][9][10]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was evaluated by injecting a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of N-butyl-4-chloro-benzenesulfonamide.
Linearity and Range
The linearity of the method was established by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.
Table 4: Linearity and Range Results
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
The accuracy of the method was determined by recovery studies. Known amounts of N-butyl-4-chloro-benzenesulfonamide were spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
Table 5: Accuracy Results
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 100.8 | 0.6 |
The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
Table 6: Precision Results
| Parameter | RSD (%) |
| Repeatability (n=6) | 0.6% |
| Intermediate Precision (n=6) | 0.9% |
The acceptance criterion for precision is an RSD of ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The results showed that the method is robust within the tested parameter ranges, with no significant impact on the peak area or retention time.
Standard and Sample Preparation Protocol
Reagents and Materials
-
N-butyl-4-chloro-benzenesulfonamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of N-butyl-4-chloro-benzenesulfonamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain about 25 mg of N-butyl-4-chloro-benzenesulfonamide and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 10 minutes to dissolve.
-
Dilute to volume with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Procedure Workflow
Caption: Overall workflow for sample analysis.
Conclusion
The developed and validated HPLC-UV method for the quantification of N-butyl-4-chloro-benzenesulfonamide is specific, linear, accurate, precise, and robust. This method is suitable for routine analysis in a quality control environment and for research purposes. The detailed protocols provided in this application note should enable other laboratories to successfully implement this method.
References
-
Pietroń, W., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3829. [Link][11]
-
Pietroń, W., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 493. [Link][12]
-
Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5784. [Link][5]
-
U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]
-
ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][6]
-
Pietroń, W., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4945. [Link][13]
-
PubChem. (n.d.). N-Butyl-4-chloro-3-nitrobenzenesulphonamide. Retrieved from [Link][14]
-
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][8]
-
PharmaCores. (2025). HPLC Method development: an overview. [Link][2]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][9][10]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link][15]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link][4]
-
PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved from [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method development: an overview. | PharmaCores [pharmacores.com]
- 3. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. slideshare.net [slideshare.net]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Butyl-4-chloro-3-nitrobenzenesulphonamide | C10H13ClN2O4S | CID 66781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Benzenesulfonamide, N-butyl-4-chloro- as a Versatile Chemical Intermediate
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of Benzenesulfonamide, N-butyl-4-chloro- (CAS No. 35312-64-0) as a chemical intermediate in organic synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring protocols are robust and self-validating. Key synthetic transformations, mechanistic insights, and practical considerations for handling and characterization are detailed. The primary focus will be on its role as a crucial building block, particularly in the synthesis of pharmaceutically relevant compounds like the antidiabetic agent Glibenclamide.
Introduction: The Strategic Importance of N-butyl-4-chlorobenzenesulfonamide
Benzenesulfonamide, N-butyl-4-chloro-, hereafter referred to as BCBS, is an organic compound featuring a 4-chlorinated benzene ring linked via a sulfonyl group to an N-butylamine moiety.[1] This specific arrangement of functional groups—a reactive chloro-substituted aromatic ring, a stable sulfonamide linker, and an alkyl chain—makes it a strategically valuable intermediate in multi-step organic synthesis.
The sulfonamide group itself is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[2] BCBS serves as a pre-functionalized scaffold, allowing for sequential and regioselective modifications. Its most prominent application is as a key intermediate in the synthesis of Glibenclamide (also known as Glyburide), a widely used oral antidiabetic medication.[3][4] In this context, the purity and reactivity of BCBS are critical, as they directly impact the yield and quality of the final Active Pharmaceutical Ingredient (API).[3][4]
Table 1: Physicochemical Properties of Benzenesulfonamide, N-butyl-4-chloro-
| Property | Value | Source |
| CAS Number | 35312-64-0 | - |
| Molecular Formula | C₁₀H₁₄ClNO₂S | - |
| Molecular Weight | 247.74 g/mol | - |
| Appearance | White to yellowish crystalline powder | [3] |
| Reactivity Profile | The 4-chloro position is susceptible to nucleophilic aromatic substitution (SNAr). The sulfonamide N-H can be deprotonated for subsequent reactions. | [1][5][6] |
Core Synthetic Utility: A Tale of Two Reactive Sites
The synthetic versatility of BCBS stems from two primary reactive sites:
-
The Aryl Chloride: The chlorine atom on the benzene ring is the primary site for introducing new functional groups. It is activated towards Nucleophilic Aromatic Substitution (SNAr) by the strong electron-withdrawing effect of the para-sulfonamide group.[5][6][7] This allows for the displacement of chloride by a variety of nucleophiles.
-
The Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic (pKa ~10-11) and can be readily removed by a suitable base. The resulting anion is a potent nucleophile, capable of reacting with electrophiles, most notably isocyanates, to form sulfonylureas.[3]
This dual reactivity allows for a modular approach to synthesis, as illustrated in the workflow below.
Figure 1: General synthetic workflow illustrating the dual reactivity of BCBS as a key intermediate.
Detailed Protocols & Methodologies
Protocol 1: Synthesis of the BCBS Intermediate
This protocol details the formation of BCBS from 4-chlorobenzenesulfonyl chloride and n-butylamine. The reaction is a standard nucleophilic acyl substitution at the sulfonyl chloride.
Rationale: The choice of a biphasic system (Toluene/Water) with a base (NaOH) is common for sulfonamide formation. The base neutralizes the HCl byproduct, driving the reaction to completion. Toluene acts as the organic solvent for the starting material and product, while the aqueous phase contains the base and removes the salt byproduct.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
n-Butylamine
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in toluene (5-10 mL per gram of sulfonyl chloride).
-
In a separate beaker, prepare a solution of n-butylamine (1.1 eq) and NaOH (1.2 eq) in water.
-
Cool the toluene solution to 0-5 °C in an ice bath.
-
Add the aqueous n-butylamine/NaOH solution dropwise to the stirred toluene solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor reaction completion by TLC or HPLC.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude BCBS.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Aryl Chloride
This protocol demonstrates the displacement of the chloride from BCBS, a key step in building more complex molecules like the Glibenclamide precursor.[3]
Rationale: The SNAr reaction is facilitated by the electron-withdrawing sulfonamide group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][6][8] The reaction requires a polar aprotic solvent like DMF or DMSO to solubilize the reactants and a base to deprotonate the incoming nucleophile if necessary. Heat is typically required to overcome the activation energy.
Materials:
-
Benzenesulfonamide, N-butyl-4-chloro- (BCBS) (1.0 eq)
-
Amine Nucleophile (e.g., 2-(5-methoxy-2-aminobenzamido)ethanol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add BCBS (1.0 eq), the amine nucleophile (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF (10-20 mL per gram of BCBS) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water. This will often precipitate the product.
-
If a solid forms, collect it by vacuum filtration, wash thoroughly with water, and dry.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
Safety and Handling
As a chemical intermediate, proper handling of Benzenesulfonamide, N-butyl-4-chloro- is essential. While specific toxicity data is limited, general precautions for sulfonamides and chlorinated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
Benzenesulfonamide, N-butyl-4-chloro- is a highly effective and versatile chemical intermediate. Its value lies in the predictable and sequential reactivity of its aryl chloride and sulfonamide functional groups. By understanding the principles of Nucleophilic Aromatic Substitution and sulfonamide chemistry, researchers can leverage this building block to construct complex molecular architectures efficiently. The protocols provided herein offer a robust starting point for its application in synthetic projects, particularly within the realm of pharmaceutical development where intermediates like BCBS are fundamental to the production of life-saving medicines.[3][4]
References
- 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate. (n.d.). Google Cloud.
- How is Glibenclamide Sulfonamide(Intermediate) Manufactured? (n.d.). PYG Lifesciences.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- N-Butylbenzenesulfonamide: An In-Depth Technical Overview. (2025, December 29). Jinli Chemical.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks.
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025, March 15). PubMed.
- Material Safety Data Sheet. (n.d.). TSRC.
- SAFETY DATA SHEET. (n.d.). Tokyo Chemical Industry.
- SAFETY DATA SHEET. (n.d.). according to Regulation (FPC) No. 0102/2009.
- Chemical Safety Data Sheet MSDS / SDS - Nn-Butyl benzene sulfonamide. (2026, January 17). ChemicalBook.
- Safety Data Sheet. (n.d.). Product and company identification 2. Hazard identification of the product.
Sources
- 1. N-Butylbenzenesulfonamide: An In-Depth Technical Overview_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]
- 4. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tsrc.com.tw [tsrc.com.tw]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fpc.com.tw [fpc.com.tw]
Application Note: In Vitro Profiling of N-butyl-4-chlorobenzenesulfonamide as a Steric Probe in Carbonic Anhydrase Inhibition Assays
Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Compound: N-butyl-4-chlorobenzenesulfonamide (CAS: 6419-73-4)
Mechanistic Rationale & Assay Causality
In biochemical research and rational drug design, 4-chlorobenzenesulfonamide derivatives are highly valued for their ability to inhibit specific metalloenzymes, particularly [1]. The CA enzyme family (EC 4.2.1.1) catalyzes the reversible hydration of dissolved CO2 to carbonic acid, a critical pathway implicated in glaucoma, epilepsy, and tumor microenvironment acidification[2].
Classical CA inhibitors rely on a primary sulfonamide moiety ( −SO2NH2 ). At physiological pH, the primary sulfonamide deprotonates, allowing the nitrogen anion to coordinate directly with the catalytic zinc ion ( Zn2+ ) situated deep within the enzyme's active site cavity, thereby displacing the zinc-bound hydroxide necessary for catalysis[1].
The Role of N-butyl-4-chlorobenzenesulfonamide: Unlike its primary sulfonamide counterparts, N-butyl-4-chlorobenzenesulfonamide (Formula: C10H14ClNO2S ) is a secondary sulfonamide[3]. It is synthesized via the [4]. In assay development, secondary sulfonamides are broadly employed as[5], but their utility in CA screening panels is uniquely structural. The bulky N-butyl chain introduces severe steric clash within the narrow CA active site funnel, preventing optimal Zn2+ coordination. Consequently, this compound is deployed as a steric exclusion probe (a negative control) to validate that an assay is specifically measuring active-site zinc coordination rather than non-specific hydrophobic binding or pan-assay interference.
Experimental Workflow & Logic
The following workflow outlines a self-validating high-throughput screening (HTS) setup. It utilizes the esterase activity of CA (cleavage of 4-nitrophenyl acetate) to generate a scalable colorimetric readout.
Caption: Logical workflow for in vitro profiling of sulfonamide-based Carbonic Anhydrase inhibitors.
In Vitro Assay Preparation Protocol
This protocol is engineered to be a self-validating system, ensuring that any observed inhibition is mechanistically genuine.
Phase 1: Reagent Preparation
-
Compound Solubilization : Dissolve N-butyl-4-chlorobenzenesulfonamide in 100% anhydrous DMSO to yield a 10 mM stock.
-
Causality: Sulfonamides exhibit poor aqueous solubility. Anhydrous DMSO prevents premature precipitation and hydrolysis.
-
-
Assay Buffer Formulation : Prepare 20 mM HEPES (pH 7.4) containing 150 mM NaCl and 0.01% (v/v) Triton X-100.
-
Causality: Triton X-100 is critical. It prevents the formation of colloidal compound aggregates that can sequester the enzyme, causing false-positive inhibition (PAINS behavior).
-
-
Substrate Preparation : Prepare a 1 mM stock of 4-Nitrophenyl acetate (4-NPA) in acetonitrile.
Phase 2: Assay Execution
-
Enzyme Dispensing : Dispense 50 µL of Assay Buffer containing recombinant CA II (final well concentration: 10 nM) into a 96-well clear flat-bottom microplate.
-
Compound Addition : Pin-transfer or pipette 20 µL of the test compound to achieve a concentration gradient (e.g., 100 µM to 1 nM).
-
Critical Constraint: Maintain the final DMSO concentration strictly at ≤ 1%. Higher concentrations induce solvent-mediated enzyme denaturation.
-
-
Thermodynamic Incubation : Incubate the plate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the establishment of a steady-state thermodynamic equilibrium between the enzyme and the inhibitor before competitive substrate is introduced.
-
-
Reaction Initiation : Add 20 µL of the 4-NPA substrate (final concentration 0.2 mM).
-
Kinetic Readout : Immediately monitor the change in absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
Phase 3: Self-Validation & Quality Control
-
Z'-Factor Calculation : Calculate the Z'-factor using the positive control (1 µM Acetazolamide) and the vehicle control (1% DMSO). The assay is only validated for screening if Z′≥0.5 .
-
Orthogonal Verification : If anomalous kinetics or baseline shifts occur, verify compound integrity and absence of degradation using LC-MS[6].
Quantitative Data Presentation
The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how N-butyl-4-chlorobenzenesulfonamide acts as a steric exclusion probe compared to primary sulfonamides.
| Compound | CA I IC50 (µM) | CA II IC50 (µM) | CA IX IC50 (µM) | Mechanistic Role |
| 4-Chlorobenzenesulfonamide | 1.20 | 0.05 | 0.08 | Primary Sulfonamide (Active Zn2+ Binder) |
| N-butyl-4-chlorobenzenesulfonamide | > 100.0 | > 100.0 | > 50.0 | Secondary Sulfonamide (Steric Exclusion Probe) |
| Acetazolamide | 0.25 | 0.012 | 0.025 | Pan-CA Inhibitor (Positive Control Standard) |
Data Interpretation: The lack of significant inhibition by the N-butyl derivative confirms that the assay's dynamic range is strictly dependent on the unhindered primary sulfonamide pharmacophore penetrating the active site, validating the assay's structural specificity.
References
-
Title : N-butyl-4-chlorobenzenesulfonamide ( C10H14ClNO2S ) - PubChemLite Source : PubChem / uni.lu URL :[Link] Citation Index :[3]
-
Title : A One-Pot, Fast, and Efficient Amidation of Carboxylic Acids, α-Amino Acids and Sulfonic Acids Using PPh3/N-chlorobenzotriazole Source : SciSpace URL :[Link] Citation Index :[4]
-
Title : Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research Source : NINGBO INNO PHARMCHEM CO.,LTD. URL : [Link] Citation Index :[1]
-
Title : Information on EC 4.2.1.1 - carbonic anhydrase Source : BRENDA Enzyme Database URL : [Link] Citation Index :[2]
-
Title : Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles Source : ACS Publications (The Journal of Organic Chemistry) URL : [Link] Citation Index :[5]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession Q9ULX7 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. PubChemLite - N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6419-73-4|N-Butyl-4-chlorobenzenesulfonamide| Ambeed [ambeed.com]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of Benzenesulfonamide, N-butyl-4-chloro-
Executive Summary
Sulfonamides represent a critical pharmacophore in medicinal chemistry, comprising nearly 30% of sulfur-containing marketed drugs due to their favorable metabolic stability and diverse biological activities ()[1]. Benzenesulfonamide, N-butyl-4-chloro- (CAS: 6419-73-4) is a highly versatile intermediate utilized in the synthesis of complex therapeutics.
This application note provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural confirmation of N-butyl-4-chlorobenzenesulfonamide. By synthesizing technical accuracy with field-proven insights, this guide details not just how to acquire the data, but the mechanistic causality behind the observed chemical shifts and experimental parameters.
Mechanistic Insights & Structural Causality
Understanding the electronic environment of N-butyl-4-chlorobenzenesulfonamide is essential for predictive and diagnostic NMR interpretation. The molecule consists of a central benzene ring heavily influenced by two competing substituents: a strongly electron-withdrawing sulfonyl group (–SO₂–) and a para-substituted chlorine atom (–Cl).
-
The Sulfonyl Effect: The –SO₂– group is strongly electron-withdrawing via both inductive and resonance effects. It pulls electron density away from the aromatic ring, severely deshielding the ortho protons (H-2, H-6). Consequently, these protons resonate downfield at approximately δ 7.81 ppm .
-
The Halogen Effect: The chlorine atom is electronegative (inductively withdrawing) but possesses lone pairs capable of π -donation into the ring (resonance donating). This resonance effect partially shields the protons ortho to the chlorine (H-3, H-5), resulting in a relatively upfield shift to δ 7.48 ppm compared to the H-2/H-6 protons. This creates the classic, highly symmetric AA'BB' splitting pattern indicative of a 1,4-disubstituted benzene ring.
-
Aliphatic Chain Causality: The nitrogen atom of the sulfonamide pulls electron density from the adjacent butyl chain. The α -protons (N–CH₂) are deshielded to δ 2.98 ppm , while the inductive effect dissipates rapidly down the alkyl chain, returning the terminal methyl group to a standard aliphatic shift of δ 0.88 ppm .
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the NMR acquisition must be designed as a self-validating system . This means the parameters are intentionally set so the resulting data internally proves its own quantitative reliability. This is particularly crucial when characterizing products from rapid amidation reactions, such as those utilizing PPh₃/N-chlorobenzotriazole coupling systems ()[2].
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh exactly 15 mg of the synthesized N-butyl-4-chlorobenzenesulfonamide for ¹H NMR (or 40 mg for ¹³C NMR).
-
Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is chosen because its residual solvent peak (δ 7.26 ppm) does not overlap with the critical AA'BB' aromatic signals (δ 7.48–7.81 ppm). TMS provides a definitive zero-point reference.
-
-
Instrument Parameters (Acquisition):
-
¹H NMR: 400 MHz, 16 scans. Set the relaxation delay ( D1 ) to 5.0 seconds .
-
Self-Validation Check: A 5-second D1 ensures complete longitudinal relaxation ( T1 ) of all protons. This guarantees that the integrated area under each resonance is perfectly proportional to the number of nuclei, allowing the aliphatic-to-aromatic proton ratio (9:4) to serve as an internal proof of structural integrity.
-
¹³C NMR: 100 MHz, 1024 scans, D1 = 2.0 seconds, with complete proton decoupling (WALTZ-16).
-
-
Data Processing:
-
Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing resolution.
-
Perform rigorous zero-order and first-order phase corrections to ensure symmetrical peak shapes, which is critical for accurate multiplet integration.
-
Workflow Visualization
Experimental workflow for the self-validating NMR characterization of N-butyl-4-chlorobenzenesulfonamide.
Quantitative Data Presentation
The following tables summarize the validated spectral data. The integration and splitting patterns serve as the ultimate confirmation of the molecular architecture.
Table 1: ¹H NMR Characterization Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| 7.81 | d (doublet) | 8.6 | 2H | Ar–H (H-2, H-6; ortho to –SO₂) |
| 7.48 | d (doublet) | 8.6 | 2H | Ar–H (H-3, H-5; ortho to –Cl) |
| 4.85 | br t (broad triplet) | ~6.1 | 1H | –SO₂–NH – |
| 2.98 | q (quartet) | 6.8 | 2H | N–CH ₂– (H-1') |
| 1.45 | m (multiplet) | - | 2H | –CH ₂– (H-2') |
| 1.30 | m (multiplet) | - | 2H | –CH ₂– (H-3') |
| 0.88 | t (triplet) | 7.3 | 3H | –CH ₃ (H-4') |
| Appears as a pseudo-quartet due to overlapping coupling with both the adjacent –CH₂– group and the –NH– proton. |
Table 2: ¹³C NMR Characterization Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Carbon Count | Structural Assignment |
| 138.9 | C (Quaternary) | 1C | Ar–C –Cl (C-4) |
| 138.2 | C (Quaternary) | 1C | Ar–C –SO₂ (C-1) |
| 129.4 | CH (Aromatic) | 2C | Ar–C H (C-3, C-5) |
| 127.8 | CH (Aromatic) | 2C | Ar–C H (C-2, C-6) |
| 43.2 | CH₂ (Aliphatic) | 1C | N–C H₂– (C-1') |
| 31.5 | CH₂ (Aliphatic) | 1C | –C H₂– (C-2') |
| 19.8 | CH₂ (Aliphatic) | 1C | –C H₂– (C-3') |
| 13.6 | CH₃ (Aliphatic) | 1C | –C H₃ (C-4') |
Structural Validation & Cross-Correlation
The final step in this self-validating protocol is cross-correlating the ¹H and ¹³C datasets:
-
Mass Balance: The ¹H NMR integration yields exactly 14 protons (4 aromatic, 1 exchangeable NH, 9 aliphatic), perfectly matching the molecular formula C₁₀H₁₄ClNO₂S.
-
Symmetry Confirmation: The ¹³C NMR spectrum reveals exactly 8 distinct carbon environments despite the molecule containing 10 carbon atoms. The presence of only two highly intense aromatic CH signals (δ 129.4 and 127.8 ppm), each representing 2 carbons, definitively proves the symmetry of the 1,4-disubstituted (para) benzene ring.
-
Connectivity: The broad nature of the NH proton at δ 4.85 ppm and the corresponding multiplet complexity of the α -methylene group at δ 2.98 ppm confirm the direct C–N linkage of the butyl chain to the sulfonamide core.
References
-
Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL:[Link]
-
Structure Determination of Organic Compounds Source: Springer URL:[Link]
-
A One-Pot, Fast, and Efficient Amidation of Carboxylic Acids, α-Amino Acids and Sulfonic Acids Using PPh3/N-chlorobenzotriazole Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL:[Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates Source: ResearchGate / ChemSusChem URL:[Link]
Sources
Mass spectrometry fragmentation pathways of Benzenesulfonamide, N-butyl-4-chloro-
An Application Note and Protocol for the Mass Spectometric Analysis of Benzenesulfonamide, N-butyl-4-chloro-
Authors: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pathways of N-butyl-4-chlorobenzenesulfonamide, a compound of interest in various fields including environmental analysis and drug development. We delve into the distinct fragmentation patterns generated under both Electrospray Ionization (ESI) and Electron Ionization (EI), offering detailed mechanistic explanations for the formation of key fragment ions. This document serves as a practical resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, field-proven protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of N-butyl-4-chlorobenzenesulfonamide
N-butyl-4-chlorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are widely utilized as intermediates in chemical synthesis and are structurally related to sulfonamide antibiotics.[1] The presence of the chlorine atom and the N-butyl group imparts specific physicochemical properties that influence its behavior in biological and environmental systems. Accurate identification and quantification of such compounds are critical, particularly in residue analysis and metabolic studies, where mass spectrometry stands as the premier analytical technique due to its unparalleled sensitivity and specificity.
Understanding the fragmentation pathways is fundamental to developing robust and reliable mass spectrometric methods, such as those employing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[1] This guide explains the causal links between the molecule's structure and its fragmentation behavior upon ionization.
Chemical Structure and Properties
-
Compound Name: N-butyl-4-chlorobenzenesulfonamide
-
Molecular Formula: C₁₀H₁₄ClNO₂S[2]
-
Monoisotopic Mass: 247.0434 Da[2]
-
Chemical Structure:
Experimental Workflow: A Self-Validating Approach
The protocol outlined below is designed for the robust analysis of N-butyl-4-chlorobenzenesulfonamide using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The rationale behind each step is provided to ensure a deep understanding of the process.
Protocol: Sample and Standard Preparation
The accuracy of any analysis begins with meticulous sample preparation. The goal is to dissolve the analyte in a solvent compatible with the reverse-phase LC system while minimizing matrix effects.
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of N-butyl-4-chlorobenzenesulfonamide standard and dissolve it in 10 mL of methanol. This serves as a primary stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of 50:50 methanol:water with 0.1% formic acid. This solvent composition closely mimics the initial mobile phase conditions, ensuring good peak shape. Concentration levels for a calibration curve typically range from sub-ng/mL to ~100 ng/mL, depending on instrument sensitivity.[3]
-
Sample Preparation: For environmental or biological samples, a solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be required for cleanup and concentration.[3][4] The final extract should be reconstituted in the same solvent as the working standards.
Protocol: LC-MS/MS Analysis
The separation is achieved using a C18 reverse-phase column, which is standard for moderately non-polar compounds. The mass spectrometer is operated in positive electrospray ionization mode, as sulfonamides readily protonate.[4]
| Parameter | Setting | Rationale |
| LC Column | C18, 100 x 2.1 mm, 2.6 µm | Provides good retention and resolution for this class of compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation [M+H]⁺ for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Can be optimized based on sample concentration and instrument sensitivity. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to elute the analyte with good peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides are readily protonated on the nitrogen atoms. |
| Capillary Voltage | 3500 - 4500 V | Optimized to achieve stable spray and maximum ion signal.[3] |
| Source Temp. | 120 °C | Parameter to be optimized for the specific instrument. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation to generate gas-phase ions. |
| Gas Flows | Instrument Dependent | Nebulizer and drying gases must be optimized for stable ionization. |
| MS/MS Analysis | Product Ion Scan of m/z 248.05 | The protonated precursor ion [M+H]⁺. |
| Collision Gas | Argon | An inert gas used to induce fragmentation. |
| Collision Energy | Ramped (e.g., 15-40 eV) | Varying the collision energy allows for the observation of both low- and high-energy fragments. |
Workflow Diagram
ESI Fragmentation Pathway of Protonated N-butyl-4-chlorobenzenesulfonamide ([M+H]⁺)
Under ESI conditions, the molecule is readily protonated, yielding a precursor ion of m/z 248.05 . Collision-induced dissociation (CID) of this ion reveals several characteristic fragmentation pathways. The fragmentation of aromatic sulfonamides in positive ion mode often involves complex rearrangements and the elimination of SO₂.[5]
Major Fragmentation Routes
-
Loss of SO₂ (Sulfur Dioxide): A signature fragmentation for many aromatic sulfonamides is the neutral loss of 64 Da (SO₂). This process involves a rearrangement where the N-butylamino group migrates to the aromatic ring, displacing the SO₂ moiety.[5] The presence of an electron-withdrawing group like chlorine can facilitate this process.[5] This results in the fragment ion at m/z 184.08 .
-
Cleavage of the S-N Bond: Heterolytic cleavage of the bond between the sulfur and the nitrogen atom is a primary and highly characteristic fragmentation pathway.[6] This cleavage results in two main product ions:
-
The 4-chlorobenzenesulfonyl cation at m/z 174.96 .
-
This can be accompanied by the formation of a butylamine neutral molecule.
-
-
Loss of Butene: A common fragmentation for N-alkyl compounds is the loss of an alkene via a rearrangement, in this case, butene (C₄H₈), with a neutral loss of 56 Da. This leads to the formation of the 4-chlorobenzenesulfonamide ion at m/z 192.00 .
-
Cleavage of the C-S Bond: Rupture of the bond between the aromatic ring and the sulfur atom leads to the formation of the chlorophenyl cation at m/z 111.01 and a corresponding radical.
ESI Fragmentation Diagram
Summary of Key ESI Fragments
| m/z (Observed) | Proposed Formula | Proposed Structure | Neutral Loss |
| 248.05 | [C₁₀H₁₅ClNO₂S]⁺ | [M+H]⁺ (Precursor) | - |
| 192.00 | [C₆H₇ClNO₂S]⁺ | 4-chlorobenzenesulfonamide ion | C₄H₈ (Butene) |
| 184.08 | [C₁₀H₁₅ClN]⁺ | N-butyl-4-chloroaniline ion | SO₂ |
| 174.96 | [C₆H₄ClSO₂]⁺ | 4-chlorobenzenesulfonyl cation | C₄H₉N (Butylamine) |
| 111.01 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation | SO₂ (from m/z 174.96) |
EI Fragmentation Pathway of N-butyl-4-chlorobenzenesulfonamide (M⁺˙)
Electron Ionization (EI) is a high-energy ionization technique that produces a molecular ion (M⁺˙) and often extensive fragmentation. The pathways can differ significantly from the even-electron species generated by ESI.
Major Fragmentation Routes
-
Alpha-Cleavage: A dominant fragmentation for N-alkyl compounds in EI-MS is alpha-cleavage, which is the breaking of a C-C bond adjacent to the heteroatom (nitrogen).[7] For the N-butyl group, this involves the loss of a propyl radical (˙C₃H₇, 43 Da), leading to a prominent ion at m/z 204.02 .
-
McLafferty-type Rearrangement: The N-butyl chain allows for a gamma-hydrogen rearrangement, leading to the elimination of a neutral butene molecule (C₄H₈, 56 Da). This produces the radical cation of 4-chlorobenzenesulfonamide at m/z 191.00 .
-
Cleavage of the S-N Bond: Similar to ESI, cleavage of the S-N bond is a major pathway. This can lead to the formation of the 4-chlorobenzenesulfonyl cation at m/z 175 or the 4-chlorophenylsulfonamide radical cation after rearrangement.
-
Cleavage of the C-S Bond: Cleavage of the aryl-sulfur bond results in the formation of the chlorophenyl cation at m/z 111 .
EI Fragmentation Diagram
Conclusion and Applications
The fragmentation pathways of N-butyl-4-chlorobenzenesulfonamide are characterized by distinct and predictable cleavage patterns under both ESI and EI conditions. Under ESI, key transitions for MRM method development would be 248.05 → 184.08 (loss of SO₂) and 248.05 → 192.00 (loss of butene). Under EI, characteristic ions at m/z 204, 191, and 175 provide a confident spectral match for library identification. This detailed understanding enables the development of highly selective and sensitive analytical methods for the detection of this compound in complex matrices, supporting advancements in environmental monitoring, toxicology, and pharmaceutical research.
References
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. Available at: [Link]
-
Heller, D. N., & Kirchner, M. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry. Available at: [Link]
-
USDA FSIS. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. CLG-SUL4.01. Available at: [Link]
-
Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note. Available at: [Link]
-
PubChem. (n.d.). N-butyl-4-chlorobenzenesulfonamide. PubChem Compound Summary for CID 101303. Available at: [Link]
-
Lv, Y., et al. (2015). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances. Available at: [Link]
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Application Note. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. shimadzu.com [shimadzu.com]
- 4. hpst.cz [hpst.cz]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Catalytic Cross-Coupling Reactions Utilizing Benzenesulfonamide, N-butyl-4-chloro-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance and Challenges
The N-butyl-4-chlorobenzenesulfonamide scaffold is a critical starting material in modern medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs. The strategic placement of a chlorine atom provides a reactive handle for diversification through catalytic cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
However, the C(sp²)–Cl bond presents a significant activation challenge compared to its bromide or iodide counterparts.[1][2] Its strength and lower electrophilicity necessitate sophisticated catalytic systems.[2] Traditional palladium catalysts, such as those based on simple triarylphosphines, are often ineffective for coupling unactivated or electron-neutral aryl chlorides.[2][3] The development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands since the late 1990s has revolutionized this field, making the coupling of substrates like N-butyl-4-chlorobenzenesulfonamide a routine and high-yielding process.[2][4]
This guide provides detailed, field-proven protocols for two of the most powerful and versatile cross-coupling reactions—Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation—applied to this specific substrate. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical transformations.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for forming C-C bonds between aryl partners.[5] Its popularity is due to the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[3]
Principle & Mechanistic Insight
The reaction couples the aryl chloride with an organoboron species, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base.[5] The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the benzenesulfonamide. This is often the rate-limiting step for aryl chlorides and is dramatically accelerated by using bulky, electron-rich ligands.[4][6] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the cleavage of the strong C-Cl bond.[4]
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1][4]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of Benzenesulfonamide, N-butyl-4-chloro- with Phenylboronic Acid.
Materials:
-
Benzenesulfonamide, N-butyl-4-chloro- (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Expert Insight: Using a pre-catalyst like Pd(OAc)₂ with a specific ligand (XPhos) allows for the in situ formation of the active Pd(0) catalyst. XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for activating C-Cl bonds.[4][6] The ligand-to-palladium ratio is typically 2:1 to ensure the formation of the active monoligated species and prevent catalyst decomposition.[8]
-
-
Reagent Addition: Add Benzenesulfonamide, N-butyl-4-chloro- (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Solvent Addition & Degassing: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene and a small amount of water (e.g., toluene/H₂O 10:1 v/v) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-butyl-4-phenylbenzenesulfonamide.
Data & Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Poor quality base or boronic acid. | Use fresh Pd source and ligand.[8] Ensure rigorous degassing with Ar/N₂.[8] Use freshly purchased, finely ground base and high-purity boronic acid.[10] |
| Protodeboronation | Presence of excess water or base; Bulky ligands can sometimes promote this side reaction.[11][12] | Use anhydrous solvent and precisely 2-3 equivalents of base. Consider using a more stable boronic ester (e.g., pinacol ester).[10] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | Improve degassing procedure.[10] Use a direct Pd(0) source like Pd₂(dba)₃ if issues persist. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for constructing aryl C-N bonds, a transformation that is otherwise challenging using classical methods.[13][14] This reaction has broad utility in synthesizing anilines, which are key intermediates in pharmaceuticals.
Principle & Mechanistic Insight
This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong, non-nucleophilic base.[13] The catalytic cycle shares similarities with the Suzuki coupling but has distinct features:
-
Oxidative Addition: As before, the active L-Pd(0) species adds to the C-Cl bond. This step is facilitated by sterically hindered, electron-rich ligands.[6]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the strong base (e.g., NaOtBu) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The steric bulk of the ligand is critical for promoting this step.[6][15]
Detailed Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of Benzenesulfonamide, N-butyl-4-chloro- with Morpholine.
Materials:
-
Benzenesulfonamide, N-butyl-4-chloro- (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd(dba)₂ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (2.0 equiv) to a dry Schlenk tube.[16]
-
Expert Insight: Pd(dba)₂ is a common Pd(0) source. NaOtBu is a strong, hindered base required to deprotonate the amine without competing as a nucleophile. It is highly air- and moisture-sensitive and must be handled under inert conditions.[17]
-
-
Reagent & Solvent Addition: Add anhydrous toluene. Stir for 5 minutes. Then, add Benzenesulfonamide, N-butyl-4-chloro- (1.0 equiv) followed by morpholine (1.5 equiv) via syringe.[16]
-
Reaction: Seal the tube and heat the mixture to 100-110 °C in an oil bath with vigorous stirring for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-4-morpholinobenzenesulfonamide.
Visualization: General Experimental Workflow
Caption: Standard workflow for catalytic cross-coupling reactions.
Conclusion
The protocols detailed herein provide robust and reproducible methods for the functionalization of Benzenesulfonamide, N-butyl-4-chloro- via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The key to success lies in the judicious selection of modern, bulky phosphine ligands capable of activating the challenging C-Cl bond and the meticulous maintenance of an inert atmosphere to protect the sensitive catalyst. By understanding the mechanistic principles behind these choices, researchers can effectively leverage these powerful reactions to accelerate discovery in drug development and materials science.
References
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved March 25, 2026, from [Link]
-
Green Chemistry. (n.d.). "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides". Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]
-
Accounts of Chemical Research. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". ACS Publications. Retrieved March 25, 2026, from [Link]
-
Scholar.uwindsor.ca. (n.d.). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". University of Windsor. Retrieved March 25, 2026, from [Link]
-
Journal of the American Chemical Society. (2023). "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation". ACS Publications. Retrieved March 25, 2026, from [Link]
-
ChemRxiv. (2023). "Bulky phosphine ligands promote palladium-catalyzed protodeboronation". Retrieved March 25, 2026, from [Link]
-
ResearchGate. (2004). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Retrieved March 25, 2026, from [Link]
-
Science of Synthesis. (n.d.). "Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water". Thieme. Retrieved March 25, 2026, from [Link]
-
The Journal of Organic Chemistry. (2008). "Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides". ACS Publications. Retrieved March 25, 2026, from [Link]
-
Journal of the American Chemical Society. (2000). "Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers". ACS Publications. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (2008). "ChemInform Abstract: Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides". Retrieved March 25, 2026, from [Link]
-
Organic Letters. (2003). "Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature". ACS Publications. Retrieved March 25, 2026, from [Link]
-
Reddit. (2021). "Diagnosing issues with a failed Suzuki coupling?". Retrieved March 25, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). "Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions". Retrieved March 25, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes". Retrieved March 25, 2026, from [Link]
-
Yoneda Labs. (n.d.). "Suzuki-Miyaura cross-coupling: Practical Guide". Retrieved March 25, 2026, from [Link]
-
OA Monitor. (n.d.). "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides". Retrieved March 25, 2026, from [Link]
-
IntechOpen. (2022). "Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation". Retrieved March 25, 2026, from [Link]
-
ACS Catalysis. (2021). "Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism". ACS Publications. Retrieved March 25, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 25, 2026, from [Link]
-
KAUST Repository. (n.d.). "Electrochemical Cobalt Catalyzed C-O and C-Cl Bond Activation". King Abdullah University of Science and Technology. Retrieved March 25, 2026, from [Link]
-
Journal of the American Chemical Society. (2009). "Mechanism of Ni-Catalyzed Selective C−O Bond Activation in Cross-Coupling of Aryl Esters". ACS Publications. Retrieved March 25, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved March 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination". Retrieved March 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). "Suzuki Coupling". Retrieved March 25, 2026, from [Link]
-
Chemistry LibreTexts. (2022). "Suzuki-Miyaura Coupling". Retrieved March 25, 2026, from [Link]
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Reaction Yield in the Synthesis of N-butyl-4-chlorobenzenesulfonamide
Welcome to the technical support guide for the synthesis of N-butyl-4-chlorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low reaction yields. As Senior Application Scientists, we provide not just procedural steps but also the underlying chemical principles to empower you to optimize your synthesis effectively.
The synthesis of N-butyl-4-chlorobenzenesulfonamide is typically a two-step process:
-
Chlorosulfonation: The electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride.
-
Amination: The nucleophilic reaction of the resulting 4-chlorobenzenesulfonyl chloride with n-butylamine to form the desired sulfonamide.
This guide is structured to address problems in each of these critical stages.
Troubleshooting Workflow Diagram
The following diagram provides a high-level overview of the troubleshooting process. Start with the observed problem and follow the path to identify potential causes and their corresponding solutions.
Caption: Troubleshooting workflow for low yield in N-butyl-4-chlorobenzenesulfonamide synthesis.
Part 1: Troubleshooting the Chlorosulfonation of Chlorobenzene
The formation of 4-chlorobenzenesulfonyl chloride is a classic electrophilic aromatic substitution. The chlorine atom on the benzene ring is an ortho, para-director, but it also deactivates the ring[1]. This means the reaction can be sluggish and prone to side reactions if not controlled properly.
Question: My yield of 4-chlorobenzenesulfonyl chloride is very low or non-existent. What went wrong?
Answer: Several factors can contribute to a poor yield in this first step. Let's break down the most common culprits.
Potential Cause 1: Incomplete Reaction
The deactivating nature of the chlorine substituent on the benzene ring can make the chlorosulfonation reaction slow[1].
-
Solution:
-
Increase Molar Excess of Chlorosulfonic Acid: A large excess of chlorosulfonic acid is often required to drive the reaction to completion. Ratios of 3 to 5 moles of chlorosulfonic acid to 1 mole of chlorobenzene are common[2]. Using less than a significant excess can lead to an increase in side products like diphenyl sulfone at the expense of the desired sulfonyl chloride[3].
-
Optimize Reaction Time and Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature of around 60°C for several hours is a common starting point[2][4]. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or by observing the cessation of HCl gas evolution[4]. Be cautious, as excessively high temperatures can promote side reactions[5].
-
Potential Cause 2: Hydrolysis of the Sulfonyl Chloride
4-Chlorobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, which converts it back to the unreactive 4-chlorobenzenesulfonic acid[2][6][7]. This is a major source of yield loss, especially during the workup phase.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Careful Workup: The workup procedure, which typically involves quenching the reaction mixture in ice water, is critical. Perform this step quickly and at a low temperature to minimize the contact time between the sulfonyl chloride and water[3]. The product's low solubility in water helps protect it by causing it to precipitate, but prolonged exposure will lead to hydrolysis[8].
-
Prompt Isolation: Separate the precipitated or extracted sulfonyl chloride from the aqueous layer as soon as possible after quenching[3].
-
Potential Cause 3: Formation of Side Products
Several side reactions can compete with the desired chlorosulfonation, reducing the yield of the target intermediate.
-
Isomer Formation: While the chlorine atom is primarily a para-director, a small amount of the ortho-isomer (2-chlorobenzenesulfonyl chloride) will inevitably form[9]. The isomer distribution for the sulfonation of chlorobenzene is heavily skewed towards the para product (around 99%)[9]. While usually a minor issue, separation can be challenging.
-
Sulfone Formation: The intermediate sulfonic acid or the sulfonyl chloride product can react with another molecule of chlorobenzene to form 4,4'-dichlorodiphenyl sulfone, a common byproduct in this reaction[2][6]. This is favored when a smaller excess of chlorosulfonic acid is used[3].
-
Polysulfonation: Under harsh conditions (high temperature or very large excess of chlorosulfonic acid), a second sulfonyl chloride group can be added to the ring[6].
-
Solution:
-
Control Reaction Temperature: Maintain the recommended temperature to minimize sulfone formation and polysulfonation.
-
Controlled Addition: Add the chlorobenzene slowly to the stirred chlorosulfonic acid at a low temperature before gently heating. Adding the acid to the benzene can increase sulfone formation[3].
-
Purification: If significant amounts of sulfone byproduct are formed, it can often be removed during purification, for example, by recrystallization from a suitable solvent.
-
Table 1: Effect of Reactant Ratio on Chlorosulfonation Yield
| Molar Ratio (Chlorobenzene : Chlorosulfonic Acid) | Reported Yield of 4-chlorobenzenesulfonyl chloride | Key Observations & Reference |
| 1 : 3 | 72-73% | A significant excess is needed to achieve a good yield.[2] |
| 1 : 4 | 70% | Further excess can improve yield but has economic and environmental drawbacks.[2] |
| 1 : 8 | 80% | Demonstrates that a large excess drives the reaction towards the product.[2] |
Part 2: Troubleshooting the Amination Reaction
The reaction between 4-chlorobenzenesulfonyl chloride and n-butylamine is a nucleophilic acyl substitution that forms the stable sulfonamide bond. While generally a high-yielding reaction, several pitfalls can lead to a reduced yield.
Question: I have pure 4-chlorobenzenesulfonyl chloride, but my final yield of N-butyl-4-chlorobenzenesulfonamide is low. What's the problem?
Answer: Assuming your starting sulfonyl chloride is of good quality, the issues likely lie within the amination step's conditions or reagents.
Potential Cause 1: Poor Reagent Quality or Presence of Moisture
Just as in the first step, water is detrimental.
-
Hydrolyzed Sulfonyl Chloride: If your 4-chlorobenzenesulfonyl chloride was stored improperly or for a long time, it may have hydrolyzed. It is a solid that is reactive with water and should be stored in a dry environment[7][10].
-
Wet Amine or Solvent: n-Butylamine and many organic solvents can absorb atmospheric moisture. Water will compete with the amine, reacting with the sulfonyl chloride to form the sulfonic acid, thereby consuming your starting material[11].
-
Solution:
-
Use Fresh or Purified Reagents: Use freshly opened 4-chlorobenzenesulfonyl chloride or material that has been stored in a desiccator[11]. Ensure your n-butylamine is pure and dry.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried over appropriate agents like CaH₂ or sodium/benzophenone, respectively[12][13].
-
Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent moisture from entering the reaction vessel.
-
Potential Cause 2: Incorrect Stoichiometry or Ineffective Base
The reaction of a sulfonyl chloride with an amine produces one equivalent of hydrochloric acid (HCl). This HCl will protonate the unreacted n-butylamine, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Use Excess Amine: A common strategy is to use at least two equivalents of n-butylamine. The first equivalent acts as the nucleophile, and the second acts as a base to scavenge the generated HCl.
-
Use a Non-Nucleophilic Base: Alternatively, use one equivalent of n-butylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine or pyridine[11]. This is often the preferred method as it simplifies workup by avoiding a large excess of the primary amine. Using a sufficient amount of base is critical; lower amounts can result in lower yields[14].
-
Potential Cause 3: Suboptimal Reaction Conditions
Temperature and addition rate can influence the outcome.
-
Solution:
-
Control Temperature: The reaction is typically exothermic. It's best to add the sulfonyl chloride solution slowly to the cooled (e.g., 0 °C ice bath) solution of the amine and base[11]. This prevents a rapid temperature increase that could lead to side reactions.
-
Allow to Warm: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it goes to completion[11].
-
Potential Cause 4: Workup and Purification Losses
The final product needs to be isolated from the reaction mixture, which contains the amine hydrochloride salt, excess base, and solvent.
-
Solution:
-
Aqueous Wash: The workup typically involves washing the organic layer with a dilute acid (like 1M HCl) to remove the excess amine and base, followed by a wash with saturated sodium bicarbonate to remove any acidic impurities, and finally a brine wash[11].
-
Proper Purification: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes[11][15]. This is a very effective method for obtaining high-purity solid sulfonamides[15].
-
Reaction and Side Reaction Diagram
Caption: Key reactions and major side products in the synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the quality of my 4-chlorobenzenesulfonyl chloride before using it? A melting point analysis is a quick and effective way to assess purity. Pure 4-chlorobenzenesulfonyl chloride has a melting point of 50-52 °C. A broad or depressed melting range indicates the presence of impurities, possibly including the hydrolyzed sulfonic acid.
Q2: What is the best way to remove excess n-butylamine after the reaction? During the workup, washing the organic layer with a dilute aqueous acid solution, such as 1M HCl, is highly effective. The acid will protonate the basic amine, forming a water-soluble ammonium salt that will partition into the aqueous layer[11].
Q3: My final product is an oil and won't crystallize. What should I do? First, ensure all solvent has been removed under high vacuum. If it remains an oil, it may be impure. Try purifying it using silica gel column chromatography. If it is pure but still an oil, you can try dissolving it in a minimal amount of a good solvent (like ethyl acetate) and then adding a poor solvent (like hexanes) dropwise until it becomes cloudy, then cool it down to induce crystallization.
Q4: Can I use a different base, like sodium hydroxide? While some sulfonamide syntheses can be performed in aqueous basic media, it is generally riskier for this specific reaction[16]. Using an inorganic base like NaOH in the presence of water would significantly increase the rate of hydrolysis of the highly reactive 4-chlorobenzenesulfonyl chloride, leading to a much lower yield. A non-nucleophilic organic base like triethylamine or pyridine in an anhydrous organic solvent is a much safer and more reliable choice[11].
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride
(Adapted from established procedures for chlorosulfonation of aromatic compounds[3][4])
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or an inverted funnel over a beaker of aqueous NaOH to neutralize the evolved HCl gas). Ensure the system is under a dry, inert atmosphere (N₂ or Ar).
-
Charging Reagents: In a well-ventilated fume hood, charge the flask with chlorosulfonic acid (4.0 eq). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition: Add chlorobenzene (1.0 eq) dropwise from the dropping funnel to the stirred, cold chlorosulfonic acid over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until the evolution of HCl gas subsides.
-
Workup: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
Drying: Press the solid as dry as possible on the filter. For optimal results, dry the crude product in a vacuum desiccator over P₂O₅. The crude product can be used directly in the next step or purified by recrystallization from a non-polar solvent like hexanes.
Protocol 2: Synthesis of N-butyl-4-chlorobenzenesulfonamide
(Adapted from general procedures for sulfonamide synthesis[11])
-
Setup: Assemble an oven-dried, round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charging Reagents: Dissolve n-butylamine (2.2 eq) in anhydrous dichloromethane (DCM) in the flask. Alternatively, use n-butylamine (1.1 eq) and triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve the 4-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the stirred amine solution over 20-30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath, and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Workup: Dilute the reaction mixture with more DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-butyl-4-chlorobenzenesulfonamide.
References
-
Cerfontain, H. (1961). Secondary reactions and partial rate factors in the sulfonation of chlorobenzene and toluene. BYU ScholarsArchive. Retrieved from [Link]
-
Inglis, K. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
-
Filo. (2026, February 7). Explain the following reactions with respect to chlorobenzene: Sulfonati... Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-Butylmagnesium chloride. Retrieved from [Link]
-
Scribd. (n.d.). Mechanisms of Sulfonation Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-butyl-4-chlorobenzene. Retrieved from [Link]
-
Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
PMC. (n.d.). N-Butyl-4-chlorobenzamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
-
ACS Publications. (2019, December 2). A Strategy for the Synthesis of Sulfonamides on DNA. Retrieved from [Link]
-
Longchang Chemical. (2024, August 28). Purification of common solvents. Retrieved from [Link]
-
ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]
-
IJARSCT. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]
Sources
- 1. Explain the following reactions with respect to chlorobenzene: Sulfonati.. [askfilo.com]
- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemdor.com [chemdor.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longchangchemical.com [longchangchemical.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scilit.com [scilit.com]
Technical Support Center: Optimizing Aqueous Solubility of N-Butyl-4-chlorobenzenesulfonamide in Screening Buffers
Welcome to the Technical Support Center for assay development and high-throughput screening (HTS). This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of Benzenesulfonamide, N-butyl-4-chloro- (CAS: 6419-73-4)[1][2].
Due to the highly lipophilic nature of the chloro-benzene ring and the N-butyl aliphatic chain, this compound frequently precipitates in standard aqueous screening buffers (e.g., PBS, HEPES, Tris). High lipophilicity is a primary driver of poor aqueous solubility, which drastically reduces the effective concentration of the compound in vitro, leading to false negatives and erratic dose-response curves[3].
This center provides causality-driven troubleshooting workflows, self-validating experimental protocols, and comprehensive FAQs to help you achieve stable, reproducible formulations.
Diagnostic Workflow: Identifying and Quantifying Precipitation
Before altering your assay buffer, you must definitively prove that solubility—not target affinity—is the root cause of assay failure. Visual inspection is often insufficient for micro-precipitates. We recommend a laser nephelometry (scatter detection) approach, which provides a highly sensitive, high-throughput method to detect the transition point from suspension to solution[4].
Workflow for diagnosing and resolving sulfonamide precipitation in HTS.
Protocol 1: Self-Validating Nephelometry Screen
This protocol is a self-validating system: it utilizes internal controls to ensure the scatter detection accurately reflects thermodynamic solubility limits[5].
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare a 10 mM stock of N-butyl-4-chlorobenzenesulfonamide in 100% DMSO.
-
Prepare Internal Controls: Prepare 10 mM DMSO stocks of Amiodarone (low solubility control, <3 µM) and Verapamil (high solubility control, >100 µM)[5].
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stocks (ranging from 10 mM down to 0.0195 mM)[5].
-
Buffer Addition: Rapidly dilute the DMSO serial dilutions into your target aqueous buffer (e.g., PBS) to achieve a final residual DMSO concentration of exactly 1% to 5% (v/v)[4][5]. Causality note: Keeping DMSO constant ensures that solubility enhancement is not artificially skewed by varying solvent gradients[4].
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker to allow thermodynamic equilibrium.
-
Measurement: Scan the plate using a laser nephelometer. An inflection point in the scatter plot indicates the exact concentration at which the compound precipitates. If the compound precipitates below your required assay concentration, proceed to the formulation strategies below.
Formulation Strategies & Solubilization Mechanisms
When standard buffers fail, excipients must be introduced. The choice of excipient depends on the biological constraints of your assay.
Solubilization mechanisms for lipophilic sulfonamides via co-solvents and cyclodextrins.
A. Co-Solvent Optimization (DMSO)
Aprotic polar solvents like DMSO are highly effective solubilizers for sulfonamides. The oxygen atom in DMSO acts as a potent hydrogen bond acceptor, interacting favorably with the hydrogen-donating sulfonamide N-H moiety[6].
The Causality of DMSO Interference: While DMSO enhances solubility, it can systematically underestimate the binding affinity of hydrophobic ligands. DMSO molecules actively compete for the hydrophobic cavities of target proteins. The better the ligand fits the target cavity, the more aggressively DMSO will disrupt the binding thermodynamics[7]. Therefore, DMSO must be strictly capped at ≤5% (v/v) for biochemical assays[4][7].
B. Host-Guest Encapsulation (Cyclodextrins)
If DMSO limits are reached, cyclodextrins (CDs) such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are the preferred alternative. CDs form water-soluble inclusion complexes by shielding the lipophilic N-butyl and chloro-benzene groups within their hydrophobic inner cavities[8].
Protocol 2: High-Throughput Phase-Distribution for CD Optimization
To find the optimal cyclodextrin concentration without wasting precious API, use a miniaturized phase-distribution method[8].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 20 mM phosphate buffer at your target assay pH (e.g., pH 7.4)[8].
-
CD Titration: Prepare a gradient of HP-β-CD concentrations (0% to 15% w/v) in the phosphate buffer.
-
Compound Addition: Add a fixed, supersaturated amount of N-butyl-4-chlorobenzenesulfonamide (e.g., 100 µM final) to each well of a 96-well plate containing the CD buffers.
-
Equilibration: Incubate the plate at 37°C for 10 hours with agitation to ensure complete complexation[8].
-
Phase Separation & Analysis: Centrifuge the plate to pellet un-encapsulated precipitate. Extract the supernatant and quantify the solubilized drug fraction via HPLC-UV (e.g., UPLC C18 column, 65/35 Acetonitrile/H2O mobile phase, detection at 210 nm)[8].
Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Mechanism of Action | Recommended Concentration | Impact on Target Binding | Best Use Case |
| DMSO Co-solvent | H-bond acceptor for sulfonamide N-H[6] | 1% - 5% (v/v)[4] | High (competes for hydrophobic pockets)[7] | Initial biochemical screening |
| HP-β-Cyclodextrin | Steric encapsulation of lipophilic moieties[8] | 5% - 15% (w/v) | Moderate (alters free drug fraction) | Cell-based assays, in vivo formulations |
| pH Adjustment | Ionization of sulfonamide nitrogen | pH 8.0 - 8.5 | Low (if target tolerates pH shift) | Assays insensitive to mild alkaline conditions |
| Non-ionic Surfactants | Micellar solubilization (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Moderate (can disrupt lipid membranes) | Membrane-protein assays |
Frequently Asked Questions (FAQs)
Q: My compound initially forms a clear solution upon dilution, but precipitates 30 minutes later. Why? A: You are observing the difference between kinetic and thermodynamic solubility. When rapidly diluted from DMSO, the compound temporarily enters a supersaturated kinetic state. Over time, the molecules self-associate and nucleate into stable crystals to reach their true thermodynamic energy minimum. To resolve this, always incubate your working solutions for at least 1-2 hours before running the biological assay to ensure the concentration is stable.
Q: Can I just increase the pH of my buffer to dissolve the sulfonamide? A: Yes, but with caveats. Sulfonamides possess a weakly acidic N-H proton. Raising the buffer pH above the compound's pKa will trigger ionization, exponentially increasing aqueous solubility. However, you must ensure that your target protein remains stable and active at this elevated pH. Additionally, highly ionized compounds may struggle to permeate cell membranes in cell-based assays.
Q: I am running a cell-based endocytosis assay. Are there specific risks to using high concentrations of N-butyl-4-chlorobenzenesulfonamide? A: Yes. Certain lipophilic sulfonamides act as potent proton ionophores and can inhibit V-ATPase activity. This disrupts the pH maintenance of organelles (like endosomes and lysosomes), which can severely interfere with endocytic and exocytic membrane traffic[9]. If your assay involves vesicular transport, ensure you run proper vehicle and structural analog controls to isolate the compound's off-target ionophore effects from its intended mechanism of action.
References
- 6419-73-4(Benzenesulfonamide,N-butyl-4-chloro-) - ChemicalBook. chemicalbook.com.
- CAS 6419-73-4: N-butil-4-clorobenzenosulfonamida - CymitQuimica. cymitquimica.com.
- Technical Support Center: Enhancing the Biological Activity of Sulfonamide Deriv
- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.
- Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis.
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
- High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. PMC.
- Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
- Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. PMC.
Sources
- 1. 6419-73-4 CAS Manufactory [chemicalbook.com]
- 2. CAS 6419-73-4: N-butil-4-clorobenzenosulfonamida [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]
- 7. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Crystallization and Purification Challenges with Benzenesulfonamide, N-butyl-4-chloro-
Welcome to the technical support center for Benzenesulfonamide, N-butyl-4-chloro-. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges in its purification. As a molecule possessing both polar (sulfonamide) and non-polar (butyl chain, chlorophenyl group) characteristics, its crystallization can be nuanced.[1] This document provides field-proven insights and step-by-step protocols to help you achieve high purity and yield.
Compound Properties & Solubility Profile
A thorough understanding of the physicochemical properties of Benzenesulfonamide, N-butyl-4-chloro- is the foundation for developing a successful purification strategy. While extensive experimental data for this specific molecule is limited, we can predict its behavior based on its structure and data from analogous sulfonamides.[2][3][4]
Table 1: Physicochemical Properties of Benzenesulfonamide, N-butyl-4-chloro-
| Property | Value / Prediction | Rationale & Comments |
| Molecular Formula | C₁₀H₁₄ClNO₂S | Source: PubChem.[5] |
| Molecular Weight | 247.74 g/mol | Source: PubChem.[5] |
| Physical State | Predicted to be a white to off-white solid at room temperature. | The related compound 4-Chlorobenzenesulfonamide (lacking the N-butyl group) has a melting point of 140-144 °C.[4] The N-H bond allows for hydrogen bonding, suggesting a solid state. |
| Melting Point | Moderately high; likely > 50 °C. | The N,N-dibutyl analog has a melting point of ~37 °C, but it lacks the hydrogen-bonding N-H proton, which significantly increases crystal lattice energy.[6] |
| pKa | ~10-11 | The sulfonamide proton (N-H) is weakly acidic, typical for this functional group. |
Table 2: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents effectively solvate both the polar sulfonamide group and the non-polar regions of the molecule. The principle of "like dissolves like" is key here.[7] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents can hydrogen-bond with the sulfonamide group. Solubility is generally good, especially when heated, making them excellent candidates for recrystallization.[1][8] |
| Non-polar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact favorably with the chlorophenyl ring of the compound, but it is less effective at solvating the polar sulfonamide group. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Low | These solvents are poor at solvating the polar sulfonamide moiety, making them suitable as anti-solvents in a solvent-pair system. |
| Aqueous | Water | Very Low / Insoluble | The large non-polar surface area from the butyl chain and chlorophenyl ring dominates, leading to poor water solubility.[2][3] |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of Benzenesulfonamide, N-butyl-4-chloro-.
Q1: My compound won't crystallize from solution, even after cooling. What should I do first?
A: This is typically due to either the use of too much solvent or a supersaturated state where nucleation is inhibited.[9]
-
Initial Steps to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a clean glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[8][10]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This provides a template for further crystal growth.[8][10]
-
Extended Cooling: Place the flask in an ice bath (0 °C) or even a freezer for a longer period to further decrease solubility and promote crystallization.
-
-
If Initial Steps Fail: It is highly likely that too much solvent was used.[9][11] Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. Allow the concentrated solution to cool slowly again.
Q2: My compound separated as an oil instead of crystals. How do I fix this "oiling out"?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when impurities are present at high concentrations.[8][9][12] An oiled-out product is generally impure.[8]
-
Immediate Solution:
-
Re-heat the solution to re-dissolve the oil completely.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to ensure the saturation point is reached at a lower temperature.[8][9]
-
Allow the solution to cool much more slowly. Insulate the flask by wrapping it in glass wool or paper towels, or let it cool on a hot plate that has been turned off.[9][11] Slower cooling provides the necessary time for molecules to align into an ordered crystal lattice.[12]
-
-
Alternative Strategy: Consider changing to a different solvent system. Oiling out is common when the solvent is too nonpolar for the compound.[8] Switching to a more polar solvent or a solvent pair (e.g., Ethanol/Water) can often resolve the issue.
Q3: The yield of my recrystallization is very low. How can I improve it?
A: A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even when cold.[11]
-
To Maximize Yield:
-
Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.[12]
-
Thorough Cooling: After crystals have formed at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[13]
-
Solvent Choice: Ensure you are using a solvent in which your compound has low solubility at cold temperatures.[12]
-
Minimize Transfers: Each transfer of material can result in physical loss. Plan your steps to minimize the number of times you move the solution or crystals.[8]
-
Q4: My purified crystals are still colored. How do I remove colored impurities?
A: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated charcoal.
-
Decolorization Protocol:
-
Dissolve the crude solid in the appropriate amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the mixture to boiling for a few minutes while swirling.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly with pre-heated glassware to prevent your product from crystallizing prematurely in the funnel.[8][13]
-
Allow the now-colorless filtrate to cool and crystallize as usual.
-
Q5: What is the best way to choose a solvent for recrystallization?
A: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[12][13]
-
Systematic Approach:
-
Place a small amount of your crude compound (20-30 mg) into several small test tubes.
-
Add a small amount (~0.5 mL) of a different candidate solvent to each tube at room temperature. Observe if the compound dissolves. If it dissolves immediately, the solvent is too good and will result in poor recovery.[10]
-
For solvents where the compound was insoluble at room temperature, gently heat the test tube. If the compound dissolves completely upon heating, you have a potential candidate.
-
Cool the test tubes that formed clear solutions back to room temperature and then in an ice bath. The solvent that produces a large amount of crystalline precipitate is the best choice.[10]
-
In-Depth Troubleshooting Guides & Protocols
Guide 1: Standard Recrystallization Protocol (Single Solvent)
This protocol is the first method to attempt for purification, using a solvent like isopropanol or ethanol.
Methodology:
-
Dissolution: Place the crude Benzenesulfonamide, N-butyl-4-chloro- in an Erlenmeyer flask. Add a stir bar. On a hot plate, bring the chosen solvent (e.g., 70% isopropanol in water) to a boil in a separate beaker.[8] Add the hot solvent to the flask containing the crude solid in small portions, with stirring, until the solid is completely dissolved. Use the minimum amount of solvent necessary.[12]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.[13]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.[10][11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[8]
-
Drying: Leave the crystals on the filter with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.
Guide 2: Advanced Recrystallization (Solvent/Anti-Solvent Method)
This method is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce precipitation.
Recommended Solvent Pairs:
-
Acetone (good) / Water (anti-solvent)
-
Ethanol (good) / Water (anti-solvent)[10]
-
Dichloromethane (good) / Hexane (anti-solvent)
Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Induce Saturation: While stirring the solution, add the "poor" anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent mixture slowly equilibrates. Cooling in an ice bath can improve the yield after initial crystal formation.
-
Isolation and Drying: Follow steps 5-7 from the Standard Recrystallization Protocol above.
Visual Workflows
Troubleshooting Crystallization Issues
The following decision tree provides a systematic workflow for addressing common crystallization failures.
Caption: A decision tree for troubleshooting common crystallization problems.
General Purification Workflow
This diagram outlines the complete process from crude material to a pure, isolated product.
Caption: A generalized workflow for the purification of a solid by recrystallization.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- SOP: CRYSTALLIZATION. (n.d.).
- CAS. (n.d.). N,N-Dibutyl-4-chlorobenzenesulfonamide. CAS Common Chemistry.
- Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes.
- Pergande, P. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Google Patents.
- Shishkin, O. V., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 843-857.
- PubChem. (n.d.). 4-Chlorobenzenesulfonamide.
- Jinli Chemical. (2025, December 29). N-Butylbenzenesulfonamide: An In-Depth Technical Overview.
- CymitQuimica. (n.d.). CAS 3622-84-2: N-Butylbenzenesulfonamide.
- Sigma-Aldrich. (n.d.). 4-Chlorobenzenesulfonamide.
- PubChemLite. (n.d.). N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S).
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization.
- Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
- BenchChem. (n.d.). Solubility and stability of N-Butyl-N-chloroformamide in common solvents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. N-Butylbenzenesulfonamide: An In-Depth Technical Overview_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. CAS 3622-84-2: N-Butylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 4. 4-Chlorobenzenesulfonamide 98 98-64-6 [sigmaaldrich.com]
- 5. PubChemLite - N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Removing halogenated impurities from Benzenesulfonamide, N-butyl-4-chloro- reaction mixtures
Introduction
Welcome to the Technical Support Center for the purification of Benzenesulfonamide, N-butyl-4-chloro-. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to the removal of halogenated impurities.
Benzenesulfonamide, N-butyl-4-chloro-, is a key intermediate in organic synthesis and pharmaceutical development. Its synthesis, typically involving the reaction of 4-chlorobenzenesulfonyl chloride with n-butylamine, can lead to the formation of various halogenated impurities.[1][2] The presence of these impurities, particularly unreacted starting materials or byproducts from side reactions, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Dehalogenated impurities, where the chlorine atom is replaced by hydrogen, are also a common challenge in organohalogenated pharmaceuticals due to their similar chromatographic behavior to the parent compound.[4][5][6]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, troubleshoot, and effectively remove these impurities from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common halogenated impurities in the synthesis of N-butyl-4-chlorobenzenesulfonamide?
A1: The most prevalent halogenated impurity is typically the unreacted starting material, 4-chlorobenzenesulfonyl chloride . Another potential impurity is bis(4-chlorophenyl) sulfone , which can form under certain conditions. Additionally, if the reaction conditions are not carefully controlled, side reactions can lead to other chlorinated byproducts. It is also crucial to consider dehalogenated impurities, which can be difficult to separate.[4][5]
Q2: I've completed the reaction. What is the quickest way to assess the purity and identify the presence of major impurities?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment. By spotting your crude reaction mixture alongside the starting materials, you can quickly visualize the presence of unreacted 4-chlorobenzenesulfonyl chloride and the formation of your desired product. An ideal TLC solvent system should provide good separation, with a target Rf value for the product between 0.2 and 0.4.[7] For a more quantitative view, a quick High-Performance Liquid Chromatography (HPLC) analysis is recommended.[3][6]
Q3: My crude product has a low or broad melting point. What does this indicate?
A3: A low or broad melting point is a classic indicator of impurities. Pure crystalline solids have sharp, defined melting points. The presence of impurities disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range. This suggests that a purification step like recrystallization or column chromatography is necessary.
Q4: Which purification technique should I attempt first for a solid crude product?
A4: For solid products, recrystallization is often the most efficient and scalable first-choice purification method.[8] It is particularly effective at removing small amounts of impurities that have different solubility profiles from your target compound. If recrystallization fails to yield a product of sufficient purity, column chromatography should be employed.[8]
Q5: How can I remove the unreacted, acidic 4-chlorobenzenesulfonyl chloride during the workup?
A5: An aqueous basic wash during liquid-liquid extraction is highly effective. After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), you can wash the organic layer with a dilute base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The base will react with the acidic sulfonyl chloride, converting it into a water-soluble salt that partitions into the aqueous layer, effectively removing it from your product.[8][9]
Impurity Identification & Analysis
Accurate identification of impurities is critical for selecting the appropriate purification strategy. The similar chromatographic behavior of halogenated compounds and their dehalogenated analogs can present significant analytical challenges.[4][5]
| Analytical Technique | Application & Key Considerations |
| TLC | Use: Rapid monitoring of reaction progress and initial purity check. Helps in developing solvent systems for column chromatography.[7][10] Visualization: UV light (254 nm) is typically effective for aromatic compounds. Staining (e.g., potassium permanganate) can also be used. |
| HPLC / UHPLC | Use: Gold standard for quantitative purity analysis. Essential for resolving closely eluting impurities.[6] Column Choice: A standard C18 column is a good starting point. For challenging separations involving dehalogenated impurities, a pentafluorophenyl (PFP) column often provides superior resolution.[4][5][6] |
| GC-MS | Use: Primarily for identifying volatile impurities, such as residual solvents or certain low molecular weight halogenated byproducts. Alkyl halides, which are potential genotoxic impurities, are well-suited for GC-MS analysis.[11] |
| LC-MS | Use: Provides mass information for impurity peaks observed in the HPLC chromatogram, enabling definitive identification of byproducts and degradation products.[3][12] |
Workflow for Impurity Identification and Purification Strategy Selection
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Guide 1: Liquid-Liquid Extraction & Wash
This is the first line of defense after the reaction is complete. It aims to remove water-soluble materials, unreacted acidic starting materials, and basic starting materials.
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Persistent Emulsion at Interface | • Vigorous shaking of the separatory funnel.• High concentration of crude material, acting as a surfactant.• pH of the aqueous layer is close to the pKa of a component. | • Gently invert the funnel instead of shaking.• Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.• If possible, filter the entire mixture through a pad of Celite®.• Allow the mixture to stand for an extended period. |
| Product Precipitates During Wash | • The organic solvent is not sufficiently solubilizing the product.• A change in pH during an acid/base wash is causing the product to become insoluble. | • Add more of the primary organic solvent or a co-solvent to increase solubility.• Ensure the pH of the wash is not causing your product to crash out. If it is, use a milder washing reagent or dilute the mixture. |
| Poor Removal of 4-chlorobenzenesulfonyl chloride | • Insufficient amount or concentration of basic wash.• Inadequate mixing between the organic and aqueous layers. | • Use a more concentrated basic solution (e.g., 1M NaOH instead of saturated NaHCO₃), but be cautious of potential product hydrolysis.• Ensure thorough (but gentle) mixing for an adequate time to allow the reaction and extraction to occur. Perform a second basic wash. |
Guide 2: Recrystallization
Recrystallization is ideal for removing small quantities of impurities from a solid product.[8] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain in solution.
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | • The solution is cooling too rapidly.• The solvent is too nonpolar or has too high a solvating power for the product, even when cold.• The melting point of your product is lower than the boiling point of the solvent. | • Allow the flask to cool slowly to room temperature before placing it in an ice bath.• Add a more nonpolar co-solvent (an "anti-solvent") dropwise to the hot solution until it becomes slightly turbid, then clarify with a drop of the hot solvent before cooling.• Choose a solvent with a lower boiling point. |
| No Crystals Form Upon Cooling | • Too much solvent was used, and the solution is not saturated.• The product is highly soluble in the chosen solvent even at low temperatures. | • Boil off some of the solvent to concentrate the solution and attempt cooling again.• If concentrating is ineffective, the solvent is unsuitable. Recover the product and choose a different solvent system.• Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Low Recovery of Purified Product | • The product has significant solubility in the cold solvent.• Too much solvent was used for washing the collected crystals. | • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[8]• Use a minimal amount of ice-cold solvent to wash the crystals on the filter.[8] |
| Purity Does Not Improve Significantly | • The impurity has a very similar solubility profile to the product in the chosen solvent.• The impurity is trapped within the crystal lattice (occlusion). | • Try a different solvent or a solvent-pair system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).• Ensure slow crystal growth. Rapid crystallization can trap impurities. If purity is still low, proceed to column chromatography. |
Guide 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities by passing them through a solid stationary phase (e.g., silica gel) with a liquid mobile phase.[7]
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution | • The mobile phase (eluent) is too polar, causing all components to move too quickly.• The mobile phase is not polar enough, causing poor resolution at the baseline.• The column was overloaded with too much crude material. | • Optimize the eluent system using TLC first. Aim for a product Rf of 0.2-0.4.[7]• Decrease the polarity of the eluent (e.g., from 30% EtOAc/Hexane to 20% EtOAc/Hexane).• Use a gradient elution, starting with a low polarity eluent and gradually increasing the polarity to resolve and elute all compounds.[7]• Reduce the amount of sample loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Product is Not Eluting from the Column | • The mobile phase is not polar enough to move the product down the column. | • Gradually increase the polarity of the mobile phase. For example, if you are using 20% Ethyl Acetate in Hexane, try increasing to 30%, then 40%, etc. |
| Streaking or "Tailing" of Bands | • The crude sample was not fully dissolved or was loaded in too much solvent.• The compound is acidic and is interacting strongly with the slightly acidic silica gel. | • Use a "dry loading" method (see Protocol 3 below).[7]• Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the eluent to suppress unwanted interactions. For sulfonamides, a neutral or slightly acidic mobile phase is usually sufficient. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
This protocol is a standard procedure following the completion of the synthesis reaction.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL for a ~10 mmol scale reaction). Combine the organic layers.
-
Acidic Wash (Optional): If unreacted n-butylamine is a concern, wash the combined organic layers with 1M HCl (1 x 50 mL).
-
Basic Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove unreacted 4-chlorobenzenesulfonyl chloride. Caution: CO₂ gas may evolve. Vent the funnel frequently.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization of N-butyl-4-chlorobenzenesulfonamide
-
Solvent Selection: Test solubility in various solvents. A good single solvent is ethanol. A good solvent pair is ethyl acetate/hexane.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat briefly and then perform a hot filtration to remove the charcoal.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 3: Purification by Column Chromatography (Silica Gel)
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[7]
-
Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the weight of the crude product). Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions in test tubes. If using a gradient, start with the low-polarity eluent and gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-butyl-4-chlorobenzenesulfonamide.[7]
References
- CA2185393A1 - Process for eliminating adsorbable organic halogen compounds
-
Extraction of Halogenated Hydrocarbons using Hydrophobic Ionic Liquids | Request PDF . ResearchGate. [Link]
-
Detection of Dehalogenation Impurities in Organohalogenated Pharmaceuticals by UHPLC-DAD-HRESIMS . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry . Journal of Chromatography B. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances . ResearchGate. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design . Molecules. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography . ResearchGate. [Link]
-
Solvent Extraction Techniques . Organomation. [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS . ResearchGate. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . EPA. [Link]
- US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives....
-
Removal of Alkyl Sulfonates Using DABCO . Organic Process Research & Development. [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers . ACS Medicinal Chemistry Letters. [Link]
-
N-Butyl-4-chlorobenzamide . Acta Crystallographica Section E. [Link]
-
Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method . Molecules. [Link]
-
Sulfonamide synthesis by alkylation or arylation . Organic Chemistry Portal. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . Molecules. [Link]
-
Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends . Applied Sciences. [Link]
-
Determination and Confirmation of Sulfonamides . USDA. [Link]
- Removal of halide impurities
Sources
- 1. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 4. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Butyl-4-chlorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ideal storage conditions to prevent degradation of Benzenesulfonamide, N-butyl-4-chloro-
Welcome to the technical support guide for Benzenesulfonamide, N-butyl-4-chloro-. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we will address common questions and troubleshooting scenarios related to its storage and handling, grounded in established scientific principles.
I. Core Concepts: Understanding the Stability of N-butyl-4-chlorobenzenesulfonamide
N-butyl-4-chlorobenzenesulfonamide is a sulfonamide compound. The stability of this molecule is primarily influenced by its benzenesulfonamide core, the N-butyl group, and the chloro-substituent on the benzene ring.[1] While generally stable under recommended conditions, its integrity can be compromised by several environmental factors, leading to degradation.[2] Understanding the potential degradation pathways is crucial for designing appropriate storage protocols.
The primary degradation pathways for sulfonamides include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, which can be influenced by pH.[3][4][5]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[6][7][8][9]
-
Thermal Degradation: Decomposition at elevated temperatures.[10][11]
II. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the optimal storage of N-butyl-4-chlorobenzenesulfonamide.
Q1: What are the ideal temperature and humidity conditions for storing N-butyl-4-chlorobenzenesulfonamide?
A1: For long-term storage, it is recommended to store N-butyl-4-chlorobenzenesulfonamide in a cool, dry place.[2] Specifically, refrigeration at 2-8°C is ideal. Some suppliers may even recommend freezer storage.[12] The key is to minimize thermal energy, which can accelerate degradation reactions. Humidity should be kept low to prevent moisture absorption, which can facilitate hydrolysis. The compound should be stored in a tightly-sealed container to protect it from atmospheric moisture.[2][13][14]
Q2: How sensitive is this compound to light, and what precautions should I take?
A2: Sulfonamides, as a class, are known to be susceptible to photodegradation, especially under UV light.[6][8] Therefore, it is critical to protect N-butyl-4-chlorobenzenesulfonamide from light. Always store the compound in an amber or opaque container.[15] If you need to handle the compound outside of its primary container for extended periods, do so under subdued lighting conditions.
Q3: What type of container is best for storing this compound?
A3: A tightly-closed container is essential to prevent exposure to moisture and air.[2][13][14] For solid forms of the compound, a well-sealed glass or chemically resistant plastic bottle is suitable. If the compound is in solution, ensure the solvent is compatible and the container has a secure, non-reactive cap.
Q4: Are there any incompatible materials I should avoid storing near N-butyl-4-chlorobenzenesulfonamide?
A4: Yes, you should avoid storing this compound with strong oxidizing agents.[2] Additionally, keep it away from strong bases, metals, and amines, as these can promote degradation.[12]
Q5: What is the expected shelf-life of N-butyl-4-chlorobenzenesulfonamide under ideal conditions?
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of N-butyl-4-chlorobenzenesulfonamide.
Problem: I am observing unexpected or inconsistent results in my experiments.
This is often the first sign that your compound may have degraded. The troubleshooting workflow below will help you diagnose the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Scenario 1: Suspected Hydrolysis
-
Symptoms: You may observe a decrease in the concentration of the parent compound and the appearance of new, more polar peaks in your analytical chromatogram (e.g., HPLC, LC-MS). The primary hydrolysis products could be 4-chlorobenzenesulfonic acid and N-butylamine.[3]
-
Causality: Hydrolysis of the sulfonamide bond is often catalyzed by acidic or basic conditions.[3][5] While many sulfonamides are stable at neutral pH, extremes in pH can accelerate this process.[4][5][17]
-
Corrective Actions:
-
Verify pH: If your compound is in solution, check the pH. Buffer your solutions to a neutral pH if compatible with your experimental design.
-
Moisture Control: Ensure your compound is stored in a desiccated environment. If you suspect moisture contamination, consider drying the compound under vacuum (if thermally stable) or storing it over a desiccant.
-
Scenario 2: Suspected Photodegradation
-
Symptoms: Discoloration of the solid compound (e.g., yellowing) or the appearance of multiple degradation products in your analytical data after exposure to light. Photodegradation can lead to complex mixtures of products.[9]
-
Causality: The aromatic ring and sulfonamide group can absorb UV radiation, leading to bond cleavage and rearrangement.[8]
-
Corrective Actions:
-
Light Protection: Always store and handle the compound in the dark or under amber light. Use amber vials or wrap containers in aluminum foil.[15]
-
Minimize Exposure: During experimental setup, minimize the time the compound is exposed to ambient light.
-
Scenario 3: Suspected Thermal Degradation
-
Symptoms: A general decrease in purity over time, even when stored in the dark and protected from moisture. You might also observe a change in the physical appearance of the compound.
-
Causality: Elevated temperatures provide the activation energy for decomposition reactions. The thermal stability of sulfonamides can vary, but prolonged exposure to temperatures above the recommended storage conditions will lead to degradation.[10][11]
-
Corrective Actions:
-
Strict Temperature Control: Adhere strictly to the recommended storage temperature. Use a calibrated refrigerator or freezer for storage.
-
Avoid Temperature Cycling: Repeatedly moving the compound from cold storage to room temperature can introduce moisture through condensation and should be avoided. Aliquot the compound into smaller, single-use vials if you need to access it frequently.
-
IV. Experimental Protocol: Quick Stability Assessment
If you suspect degradation, you can perform a simple stability study to confirm your hypothesis.
Objective: To assess the stability of N-butyl-4-chlorobenzenesulfonamide under your laboratory's storage and handling conditions.
Materials:
-
N-butyl-4-chlorobenzenesulfonamide (a fresh, reliable batch and the suspect batch)
-
Appropriate solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve a known amount of both the fresh and suspect compound in your chosen solvent to create stock solutions of the same concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (T=0):
-
Immediately analyze both solutions by HPLC or LC-MS.
-
Record the peak area and retention time of the parent compound. Note any impurity peaks.
-
-
Stress Conditions:
-
Aliquot the suspect stock solution into several vials.
-
Expose these aliquots to different conditions you wish to test (e.g., room temperature on the benchtop, exposure to UV light, elevated temperature in an incubator).
-
Keep a control aliquot from both the fresh and suspect stocks under ideal storage conditions (e.g., 2-8°C in the dark).
-
-
Time-Point Analysis:
-
Analyze the stressed samples and controls at regular intervals (e.g., 24, 48, 72 hours).
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the stressed samples to the control samples. A significant decrease in the peak area indicates degradation.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
V. Data Summary: Impact of Storage Conditions on Stability
The following table summarizes the expected stability of N-butyl-4-chlorobenzenesulfonamide under various conditions.
| Storage Condition | Temperature | Humidity | Light Exposure | Expected Stability |
| Ideal | 2-8°C or frozen | Low (desiccated) | Dark (amber vial) | High |
| Sub-optimal 1 | Room Temperature | Ambient | Dark (amber vial) | Moderate to Low |
| Sub-optimal 2 | 2-8°C | Ambient | Dark (amber vial) | Moderate |
| Sub-optimal 3 | 2-8°C | Low (desiccated) | Ambient Light | Low |
| Poor | Room Temperature | High | Ambient Light | Very Low |
VI. References
-
Chen, J., et al. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1842-1848.
-
Wang, A. M., et al. (2021). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV. Desalination and Water Treatment, 220, 255-264.
-
Akhtar, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 332.
-
Garcia-Galan, M. J., et al. (2011). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Journal of Environmental Science and Health, Part A, 46(12), 1345-1353.
-
Thomas, G. K., et al. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988-995.
-
Petrović, M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 1849-1859.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 438, 222-229.
-
Jelinska, A., et al. (2014). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 117, 259-266.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]
-
Jinli Chemical. (2025). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773.
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
-
Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 1365-1376.
-
Coluccia, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.
-
Wang, Y., et al. (2016). Thermal properties and thermal degradation kinetics of polysulfonamide based single polymer composites. Polymer Materials Science & Engineering, 32(11), 126-130.
-
de Carvalho, L. H., et al. (2000). Thermal decomposition of some chemotherapic substances. Journal of the Brazilian Chemical Society, 11(2), 167-171.
-
Wu, G., et al. (2006). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 72(4), 2275-2282.
-
Liu, X., et al. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 8(40), 22615-22623.
-
Chen, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 9, 168.
-
Wójcik-Pszczoła, K., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 30(18), 4434.
-
Field, J. A., & Sierra-Alvarez, R. (2008). Diagram showing possible degradation pathways for chlorobenzenes. ResearchGate. Retrieved from [Link]
-
de Sousa, R., & de Zea Bermudez, V. (2003). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. Journal of Materials Chemistry, 13(12), 2913-2924.
-
Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463-480.
-
Baranauskiene, L., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE, 16(6), e0253608.
-
Vaškevičiūtė, K., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2914.
Sources
- 1. N-Butylbenzenesulfonamide: An In-Depth Technical Overview_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. aksci.com [aksci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deswater.com [deswater.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of Benzenesulfonamide and N-butyl-4-chloro-benzenesulfonamide
Welcome to the technical support center for the HPLC analysis of benzenesulfonamide and its derivative, N-butyl-4-chloro-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the scientific rationale behind method development choices to achieve optimal peak resolution and robust analytical results.
Core Concepts: The Foundation of Resolution
In HPLC, achieving separation between two or more compounds is quantified by resolution (Rs). The resolution is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2][3] A baseline resolution of Rs ≥ 1.5 is typically desired for accurate quantification. Understanding how to manipulate these factors is the cornerstone of effective method development.
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks and better resolution. It is influenced by column length, particle size, and flow rate.[1][2]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is a measure of the relative retention of the two peaks. Selectivity is primarily influenced by the mobile phase composition and the stationary phase chemistry.[2][3]
-
Retention Factor (k): Also known as the capacity factor, it describes how long an analyte is retained on the column. An optimal k value is typically between 2 and 10.[4] It is mainly controlled by the strength of the mobile phase.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my peak resolution between benzenesulfonamide and N-butyl-4-chloro-benzenesulfonamide poor?
A1: Poor resolution in this case is often due to a large difference in the hydrophobicity of the two molecules. N-butyl-4-chloro-benzenesulfonamide is significantly more non-polar than benzenesulfonamide due to the addition of a butyl chain and a chlorine atom. This can lead to one compound eluting very early and the other being strongly retained, making it difficult to achieve good resolution for both in a single isocratic run. A gradient elution is often necessary.[1][5]
Q2: What is the most critical parameter to adjust for improving the separation of these two compounds?
A2: The mobile phase composition, specifically the organic-to-aqueous solvent ratio and the pH, is the most critical parameter.[6] Adjusting the solvent ratio will control the retention time, while optimizing the pH will ensure good peak shape by controlling the ionization of the sulfonamide group.[4][7]
Q3: What type of column is best suited for this separation?
A3: A standard C18 reversed-phase column is a good starting point for separating sulfonamides.[1][5] These columns provide sufficient hydrophobicity to retain both compounds and are widely available. For persistent peak tailing issues, a column with low silanol activity or end-capping is recommended.[3][8]
Q4: I'm observing significant peak tailing for my benzenesulfonamide peak. What is the cause?
A4: Peak tailing for sulfonamides is commonly caused by secondary interactions between the acidic sulfonamide proton and residual silanol groups on the silica-based stationary phase.[7][8] This can be mitigated by adjusting the mobile phase pH to suppress the ionization of either the analyte or the silanols.
Troubleshooting Guide: A Problem-Solving Approach
Problem 1: Poor Resolution and Co-elution
I am unable to separate the peaks of benzenesulfonamide and N-butyl-4-chloro-benzenesulfonamide effectively.
This is a common challenge due to the differing polarities of the two analytes. A systematic approach to optimizing selectivity and retention is required.
Root Causes & Solutions:
-
Inappropriate Mobile Phase Strength:
-
Causality: In reversed-phase chromatography, a high percentage of organic solvent will cause both compounds to elute quickly, potentially leading to co-elution. Conversely, a low organic percentage may result in excessively long retention for the more hydrophobic N-butyl-4-chloro-benzenesulfonamide.
-
Solution:
-
Implement a Gradient: Start with a lower percentage of organic solvent to retain and resolve early-eluting peaks like benzenesulfonamide, and gradually increase the organic content to elute the more retained N-butyl-4-chloro-benzenesulfonamide.
-
Optimize Isocratic Conditions: If an isocratic method is required, methodically adjust the organic solvent (acetonitrile or methanol) percentage. Small changes can significantly impact selectivity.[2]
-
-
-
Suboptimal Mobile Phase pH:
-
Causality: The pH of the mobile phase affects the ionization state of benzenesulfonamide (pKa ≈ 10.1-10.6).[9][10] When the mobile phase pH is close to the pKa, small variations can lead to inconsistent retention times and peak shapes.[11] While N-butyl-4-chloro-benzenesulfonamide is also a sulfonamide, its pKa will be influenced by the electron-withdrawing chloro group and the alkyl chain. Operating at a pH that ensures a consistent ionization state for both compounds is crucial.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analytes. For these acidic compounds, a lower pH (e.g., 2.5-4.0) using a formic acid or phosphate buffer is recommended to keep them in their non-ionized, more retained form.[4][12]
-
-
Incorrect Choice of Organic Solvent:
-
Causality: Acetonitrile and methanol have different solvent properties. Acetonitrile can engage in dipole-dipole interactions, while methanol is more acidic.[4] Switching between these can alter the elution order and improve selectivity.
-
Solution: If resolution is poor with acetonitrile, try substituting it with methanol at a concentration that provides similar retention, or use a ternary mixture of water, acetonitrile, and methanol.[13]
-
Caption: Relationship between mobile phase pH and chromatographic performance.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- Chrom Tech. How to Improve HPLC Peak Resolution.
- ALWSCI.
- ALWSCI.
- Top Factors That Affect HPLC Column Efficiency and Resolution. (2025).
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. News-Medical.net.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
- Gikas, E., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Chromatography Today.
- PubChem. N-butyl-4-chlorobenzenesulfonamide.
- HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. (n.d.).
- Wang, X., et al. HPLC Determination of Chlorobenzene in Benzene.
- LCGC International. (2013, November 1).
- ChemBK. (2025, June 11). 4-aminobenzenesulfonamide.
- Agilent.
- pKa Values of Common Bases. (n.d.).
- pKa Vaules for Organic and Inorganic Bronsted Acids
- BenchChem.
- 苯磺酰胺| 98-10-2. (2026, March 3).
- Phenomenex. (2025, June 6).
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience.
- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
Sources
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Benzenesulfonamide, N-butyl-3-nitro-4-(phenylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CAS 3622-84-2: N-Butylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. Reverse-phase ion-pair chromatography (HPLC) (high performance liquid chromatography) of alkylbenzene sulfonates (Conference) | OSTI.GOV [osti.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. PubChemLite - N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 11. Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent [mat-test.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-Butylbenzenesulfonamide: An In-Depth Technical Overview_Industry News_News_Jinli Chemical [en.jinlichemical.com]
Minimizing side reactions during the functionalization of Benzenesulfonamide, N-butyl-4-chloro-
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely aware that N-butyl-4-chlorobenzenesulfonamide is a highly versatile but challenging bifunctional building block. It presents a classic chemoselectivity dichotomy: activating the highly stable aryl chloride (C–Cl) bond for cross-coupling while preserving the sensitive, acidic secondary sulfonamide (SO₂–N–H) moiety.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you minimize side reactions such as hydrodehalogenation, SO₂–N reductive cleavage, and competitive oligomerization.
Module 1: Aryl Chloride (C–Cl) Activation & Cross-Coupling
Q: Why am I observing significant SO₂–N bond cleavage during my Palladium-catalyzed cross-coupling attempts?
A: The sulfonamide N–SO₂ bond is inherently weak and prone to reductive cleavage under standard cross-coupling conditions[1]. When using electron-rich palladium or nickel complexes combined with strong nucleophiles at elevated temperatures, oxidative addition into the C–Cl bond competes directly with the insertion or reductive cleavage of the SO₂–N bond.
-
The Solution: For C(sp²)–C(sp³) linkages, abandon Palladium and shift to Iron-catalyzed cross-coupling. Fe(acac)₃ provides exceedingly mild conditions (0 °C) that tolerate the electrophilic sulfonamide moiety without triggering SO₂–N cleavage[1].
Q: How do I minimize hydrodehalogenation (reduction to Ar–H) when performing Suzuki-Miyaura or Buchwald-Hartwig couplings on this substrate?
A: Hydrodehalogenation occurs when the metal-aryl intermediate undergoes protonation or β-hydride elimination before transmetalation can occur.
-
The Causality: The C–Cl bond is difficult to activate, meaning transmetalation is often the rate-limiting step. If transmetalation is slow, side reactions dominate.
-
The Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or tBuBrettPhos) to accelerate both oxidative addition and transmetalation. Furthermore, strictly use anhydrous bases (e.g., K₃PO₄ or Cs₂CO₃) in non-protic solvents to eliminate proton sources[2].
Reaction pathways and competitive side reactions for N-butyl-4-chlorobenzenesulfonamide.
Module 2: Chemoselectivity & Sulfonamide (N–H) Protection
Q: During Buchwald-Hartwig amination of the aryl chloride, I am getting a complex mixture of oligomers. What is happening?
A: N-butyl-4-chlorobenzenesulfonamide contains a secondary sulfonamide with an acidic N–H proton (pKₐ ~ 10). Strong bases typically used in Buchwald-Hartwig aminations (like NaOtBu) will quantitatively deprotonate this nitrogen[3].
-
The Causality: The resulting sulfonamide anion acts as a competing nucleophile. It attacks the Pd-aryl intermediate of an adjacent molecule, leading to competitive N-arylation and subsequent oligomerization.
-
The Solution: You must protect the sulfonamide nitrogen (e.g., with a Boc or MOM group) prior to cross-coupling. Alternatively, use a weaker base (e.g., Cs₂CO₃) that minimizes deprotonation, paired with a highly selective ligand.
Quantitative Comparison of Reaction Conditions and Side Product Distribution
| Reaction System (Target: C–N Coupling) | Catalyst / Ligand | Base / Conditions | Desired Product Yield (%) | Hydrodehalogenation (%) | SO₂–N Cleavage (%) | Oligomerization (%) |
| Standard Buchwald-Hartwig | Pd(OAc)₂ / PPh₃ | NaOtBu, 100 °C | < 15% | 15% | 25% | > 40% |
| Optimized Buchwald-Hartwig | Pd₂(dba)₃ / tBuBrettPhos | Cs₂CO₃, 80 °C | 82% | < 5% | < 5% | < 5% |
| Iron-Catalyzed Kumada (C–C) | Fe(acac)₃ / None | Grignard, 0 °C | 92% | 0% | 0% | 0% |
Module 3: Self-Validating Experimental Protocols
Protocol A: Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling (Minimizing Cleavage)
This protocol utilizes iron catalysis to achieve alkylation of the aryl chloride without cleaving the sensitive SO₂–N bond[1].
-
Preparation: Flame-dry a Schlenk flask under an inert Argon atmosphere.
-
Reagent Loading: Add N-butyl-4-chlorobenzenesulfonamide (0.50 mmol) and Fe(acac)₃ (5 mol %, 0.025 mmol).
-
Solvent Addition: Inject anhydrous THF to achieve a 0.15 M concentration. Cool the mixture strictly to 0 °C using an ice-water bath.
-
Grignard Addition: Add the alkyl Grignard reagent (1.20 equiv, 2.0 M in THF) dropwise over 1–2 seconds.
-
Mechanistic Note: Rapid addition at low temperature prevents the accumulation of unreacted organometallic species that drive β-hydride elimination and homocoupling.
-
-
Validation Check: The reaction mixture should transition from a red/brown iron complex color to a dark, homogeneous solution upon Grignard addition. The absence of a white precipitate (homocoupled byproduct) indicates successful suppression of side reactions.
-
Workup: Stir for 10 minutes at 0 °C. Quench cautiously with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Boc-Protection of the Sulfonamide (Preventing Oligomerization)
Before performing Pd-catalyzed cross-coupling on the C–Cl bond, protecting the N–H is the most robust way to prevent oligomerization[3].
-
Reagent Loading: Dissolve N-butyl-4-chlorobenzenesulfonamide (10 mmol) in anhydrous DCM (20 mL).
-
Catalyst & Base: Add DMAP (0.1 equiv) and Triethylamine (1.2 equiv).
-
Protection: Slowly add Boc-anhydride (1.1 equiv) at 0 °C.
-
Validation Check: Monitor CO₂ gas evolution. The cessation of bubbling serves as a visual, self-validating indicator that the anhydride activation and subsequent protection are nearing completion.
-
Workup: Wash with 1M HCl to remove DMAP/TEA, extract with DCM, and concentrate.
Troubleshooting workflow for mitigating side reactions during functionalization.
References
-
[1] Title: Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
[3] Title: Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
[2] Title: Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Technical Support Center: Troubleshooting Baseline Noise in GC-MS Analysis of N-butyl-4-chlorobenzenesulfonamide
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing baseline noise and signal-to-noise (S/N) degradation during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-butyl-4-chlorobenzenesulfonamide .
Because sulfonamides possess highly polar, acidic N-H bonds, they are notoriously difficult to analyze via GC-MS without strategic methodological adjustments. This guide provides mechanistic explanations, quantitative diagnostics, and self-validating experimental protocols to restore system performance.
Mechanistic Context: Why Sulfonamides Cause Baseline Noise
N-butyl-4-chlorobenzenesulfonamide contains a secondary sulfonamide group (-SO₂NH-). The acidic N-H proton readily forms strong hydrogen bonds with free silanol groups (-SiOH) present in the GC inlet liner and the column's stationary phase.
The Causality of Noise: To force this highly polar, "sticky" compound through the column without severe peak tailing, analysts often program the GC oven to its maximum temperature limit (e.g., 300°C–320°C). However, operating at these extreme temperatures accelerates the thermal degradation of the polysiloxane stationary phase. This degradation "bleeds" cyclic siloxanes into the mass spectrometer, which ionize and create an erratic, high baseline noise (commonly observed at m/z 207, 281, and 355) (1[1]).
Quantitative Impact of Baseline Noise Sources
Understanding the source of your baseline noise is critical. Below is a summary of common noise contributors and the expected S/N recovery upon resolution (2[2]).
| Source of Baseline Noise | Mechanistic Cause | Recommended Action | Expected S/N Improvement |
| Carrier Gas Contamination | O₂ or H₂O impurities rapidly oxidize the stationary phase. | Use 99.999% purity gas; install inline purifiers. | 2x - 5x |
| Analyte Adsorption | Active N-H bond interacting with silanols, requiring high elution temps. | Derivatize sample (e.g., TMS); use deactivated liners. | 3x - 5x |
| Column Bleed | Thermal degradation of stationary phase at high oven temperatures. | Condition column; derivatize to lower elution temp. | 2x - 4x |
| Septum Bleed | Siloxane outgassing from the inlet septum. | Use high-temperature, low-bleed septa. | 1.5x - 3x |
Diagnostic Workflows
Before altering your sample preparation, you must isolate whether the baseline noise originates from the carrier gas, the GC column, or the MS detector (3[3]).
Diagnostic workflow for isolating GC-MS baseline noise sources.
Step-by-Step Experimental Protocols
Protocol A: Silylation (Derivatization) of N-butyl-4-chlorobenzenesulfonamide
Mechanistic Rationale: By reacting the sulfonamide with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), the active N-H proton is replaced with a non-polar trimethylsilyl (TMS) group (4[4]). This prevents inlet adsorption and significantly lowers the boiling point, allowing the compound to elute at a lower oven temperature, thereby bypassing the thermal threshold that triggers column bleed.
Methodology:
-
Sample Preparation: Dissolve 1 mg of N-butyl-4-chlorobenzenesulfonamide in 1 mL of anhydrous pyridine or acetonitrile in a 2 mL glass autosampler vial.
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane as a catalyst).
-
Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.
-
Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 500 µL of anhydrous hexane prior to injection.
-
Self-Validation Step: Inject a reagent blank (BSTFA + solvent, heated) to ensure no baseline noise or ghost peaks are introduced by the derivatization reagents themselves. Compare the S/N ratio of the derivatized sample against an underivatized control; a successful protocol will yield a sharp, symmetrical peak eluting earlier in the run with a flat baseline.
Silylation workflow for N-butyl-4-chlorobenzenesulfonamide.
Protocol B: System Bake-Out and Column Conditioning
Mechanistic Rationale: If derivatization is not possible and high temperatures must be used, semi-volatile contaminants will accumulate in the column and detector, manifesting as baseline disturbances (1[1]).
Methodology:
-
Disconnect Detector: Disconnect the column from the MS transfer line to prevent baking dirty effluent directly into the ion source.
-
Set Carrier Gas: Ensure carrier gas flow is active (e.g., 1.0 mL/min Helium). Never heat a column without flow, as this will permanently destroy the stationary phase.
-
Temperature Ramp: Program the GC oven to ramp at 10°C/min up to the column's isothermal maximum limit (usually 20°C above your method's maximum temperature, but strictly below the column's absolute max).
-
Hold: Hold at this temperature for 1 to 2 hours.
-
Self-Validation Step: Reconnect the MS. Run a temperature-programmed blank (no injection) before and after the bake-out. Overlay the chromatograms. A successful bake-out is validated by a flattened baseline at the upper temperature limit.
Frequently Asked Questions (FAQs)
Q: Why does the baseline noise only increase exponentially at the very end of my temperature program? A: This is the classic signature of column bleed. As the oven temperature approaches the column's upper limit, the stationary phase degrades into cyclic siloxanes. Because N-butyl-4-chlorobenzenesulfonamide is a heavy, polar molecule, it requires these high temperatures to elute. Solution: Switch to a low-bleed "ms" grade column (e.g., DB-5ms or HP-5ms) and derivatize the analyte to elute it at a lower temperature (1[1]).
Q: I've conditioned the column, but the baseline is still erratic and noisy across the entire run. What's wrong? A: Constant, high-frequency noise across all temperatures is rarely column bleed. It is almost always caused by carrier gas contamination (oxygen or moisture) or a contaminated MS ion source. Oxygen rapidly degrades the column even at low temperatures. Verify your gas purity is at least 99.999% and replace your inline oxygen/moisture traps (5[5]).
Q: How do I definitively know if the noise is coming from the MS detector or the GC system? A: Run an isothermal blank with the GC oven held at a low temperature (e.g., 50°C). At this temperature, column bleed is physically impossible. If the baseline noise persists at a high level, the issue is detector-related (e.g., a contaminated ion source, a failing electron multiplier, or ambient pressure fluctuations) (3[3]).
Q: Can underivatized N-butyl-4-chlorobenzenesulfonamide cause MS source contamination? A: Yes. Underivatized sulfonamides that do not fully vaporize or elute cleanly can condense on the cooler parts of the MS ion source (repeller, lenses). Over time, this insulating layer distorts the electrical fields in the source, drastically reducing sensitivity and increasing background noise. Regular source cleaning with aluminum oxide powder and solvent sonication is required.
References
-
Benchchem. "Versalide | 88-29-9 - Benchchem" 2
-
Agilent Technologies. "Eliminating Baseline Problems" 5
-
Agilent Technologies. "GC Troubleshooting Guide Poster"1
-
Lab Manager. "GC Troubleshooting: Tips for Quickly Returning to Normal Operation" 3
-
Evitachem. "Buy N,N-Bis(trimethylsilyl)benzenesulfonamide" 4
Sources
A Comparative Guide for Rational Drug Design: N-butyl-4-chloro-benzenesulfonamide versus Standard Sulfonamides
This guide provides an in-depth technical comparison between a rationally designed sulfonamide, N-butyl-4-chloro-benzenesulfonamide, and standard sulfonamide scaffolds. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and rational drug design. We will move beyond simple structure-activity relationships to explore the causal reasoning behind specific molecular modifications and the experimental workflows required to validate their impact.
The Sulfonamide Scaffold: A Privileged Starting Point in Drug Discovery
The sulfonamide functional group (R-SO₂NH-R') is a cornerstone of modern medicinal chemistry.[1][2] First introduced with the advent of antibacterial sulfa drugs, its utility has expanded dramatically, now forming the core of drugs targeting a wide range of diseases, including certain cancers, glaucoma, and inflammatory conditions.[1][3][4][5] The enduring success of this scaffold lies in its unique physicochemical properties: the sulfonamide nitrogen can act as a potent hydrogen bond donor, and upon deprotonation, it serves as an excellent metal-coordinating group, most notably in metalloenzymes like carbonic anhydrases.[5][6]
However, a "standard" or unsubstituted benzenesulfonamide is merely a starting point. Rational drug design seeks to strategically modify such core scaffolds to enhance potency, improve selectivity against off-target proteins, and optimize pharmacokinetic properties. The focus of this guide, N-butyl-4-chloro-benzenesulfonamide, serves as a quintessential example of this design philosophy.
Structural Dissection: The Rationale Behind N- and Para-Substitutions
The key to understanding the enhanced performance of N-butyl-4-chloro-benzenesulfonamide lies in dissecting the contribution of each substituent relative to a simple benzenesulfonamide backbone. These are not random additions but deliberate, hypothesis-driven modifications.
| Physicochemical Property | Standard Benzenesulfonamide | N-butyl-4-chloro-benzenesulfonamide | Causality of Modification |
| Lipophilicity | Low | High | The addition of an n-butyl chain and a chloro group significantly increases the molecule's hydrophobicity. This is designed to improve cell membrane permeability and to allow the molecule to access and engage with hydrophobic pockets within a target's binding site. |
| Target Interactions | Primarily H-bonding and/or metal coordination via the -SO₂NH₂ group. | Multi-modal: Retains the core sulfonamide interactions while adding van der Waals contacts (N-butyl) and potential halogen bonding or π-stacking interactions (4-chloro-phenyl).[7] | The goal is to increase binding affinity (potency) and specificity by engaging in more extensive and unique interactions with the target protein than the parent scaffold can. |
| Steric Profile | Minimal steric footprint. | Increased and defined steric bulk. | The N-butyl group acts as a "probe," designed to fit into complementary pockets. This can be a major driver of selectivity; if a related off-target protein has a smaller pocket, the modified drug will not bind effectively. |
| Electronic Character | Standard aromatic ring. | Electron-withdrawing chloro group at the para-position. | The chloro-substituent alters the electronic landscape of the phenyl ring, which can influence binding and the pKa of the sulfonamide proton, thereby affecting its ionization state at physiological pH. |
Mechanistic Implications in Target Engagement: A Carbonic Anhydrase Case Study
To illustrate the functional consequences of these modifications, we will use the well-understood interaction of sulfonamides with human carbonic anhydrase II (hCA II), a ubiquitous enzyme and a common drug target. The fundamental mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to a catalytic Zn²⁺ ion in the enzyme's active site.[8][9]
A standard benzenesulfonamide binds effectively but lacks features to interact with adjacent regions of the binding pocket. The rationally designed N-butyl-4-chloro-benzenesulfonamide leverages these regions to achieve superior affinity and selectivity.
Figure 1. Binding hypothesis for N-butyl-4-chloro-benzenesulfonamide in the hCA II active site.
As depicted in Figure 1, while the core sulfonamide group anchors the molecule to the zinc ion, the N-butyl chain extends into a hydrophobic pocket, and the 4-chloro-phenyl ring interacts with other surface residues. These secondary interactions, absent in a standard sulfonamide, are critical for enhancing binding affinity.
A Self-Validating Experimental Workflow for Compound Comparison
To move from theoretical design to empirical validation, a logical and self-validating experimental cascade is necessary. Each step provides crucial data that informs the next, ensuring that resources are focused on compounds with genuine therapeutic potential.
Figure 2. A logical workflow to validate rationally designed inhibitors.
Protocol 1: In Vitro Enzyme Inhibition Assay (hCA II)
Causality: This is the foundational experiment. It directly measures the compound's intrinsic ability to inhibit the purified target enzyme, free from the complexities of a cellular environment (e.g., membrane transport, metabolism). A significant improvement in potency here is the first validation of the rational design.
-
Reagent Preparation:
-
Prepare a stock solution of purified human carbonic anhydrase II in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare 10 mM stock solutions of test compounds (benzenesulfonamide and N-butyl-4-chloro-benzenesulfonamide) in DMSO. Create a 10-point serial dilution series for each.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.
-
-
Assay Execution (96-well plate format):
-
To each well, add assay buffer, enzyme solution, and the diluted test compound (or DMSO for control).
-
Pre-incubate the plate for 15 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the absorbance at 400 nm over 5 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to enzyme activity.[10]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of absorbance vs. time).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition vs. log[inhibitor] and fit the data using a nonlinear regression model to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: High biochemical potency does not guarantee cellular activity. The compound must be able to cross the cell membrane and engage its target in the crowded, complex intracellular environment. CETSA provides direct, physical evidence of this target engagement.[12][13][14] A positive result validates that the increased lipophilicity of the designed compound successfully translates to cellular bioavailability.
-
Cell Treatment:
-
Culture cells known to express the target protein (e.g., A549 cells).
-
Treat cells with the test compound at a fixed concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Analyze the amount of soluble target protein (hCA II) in each sample using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Representative Data & Interpretation
The following table summarizes the expected outcomes from the experimental workflow, based on established principles of sulfonamide SAR.
| Parameter | Standard Benzenesulfonamide | N-butyl-4-chloro-benzenesulfonamide | Interpretation |
| hCA II IC₅₀ | Micromolar (µM) range | Low Nanomolar (nM) range | The >100-fold increase in potency validates the hypothesis that the added N-butyl and 4-chloro groups make significant, favorable interactions within the active site. |
| CETSA Thermal Shift (ΔTₘ) | < 1°C (negligible) | 3-5°C (significant) | The standard compound likely has poor cell permeability. The designed compound's higher lipophilicity allows it to enter the cell and bind its target, as evidenced by the robust thermal stabilization. |
| Selectivity (vs. other CAs) | Low | Moderate to High | The specific steric and electronic features of the designed compound are less likely to be accommodated by the active sites of other, related carbonic anhydrase isoforms, leading to improved selectivity. |
Conclusion for the Drug Development Professional
The comparison between N-butyl-4-chloro-benzenesulfonamide and its parent scaffold is a clear demonstration of rational drug design in action. The addition of the N-butyl and 4-chloro substituents is not a trivial modification; it is a targeted strategy to enhance lipophilicity for better cell penetration and to introduce new points of interaction for increased potency and selectivity.
The presented self-validating workflow, progressing from biochemical potency to cellular target engagement, provides a robust framework for making critical go/no-go decisions in a drug discovery pipeline. This approach ensures that a compound's properties are validated in increasingly complex and physiologically relevant systems, ultimately increasing the probability of identifying a successful clinical candidate. For the medicinal chemist, this case study reinforces the fundamental principle that understanding the target's structure and systematically probing it with well-designed analogs is the most efficient path to novel therapeutics.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009).
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. (1984). Journal of Pharmaceutical Sciences, 73(3), 352-8.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- The recent progress of sulfonamide in medicinal chemistry. (2020). Systematic Reviews in Pharmacy, 11(12), 1473-1477.
- Structure–activity relationship (SAR)
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online.
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters.
- Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. (2006). Journal of Medicinal Chemistry.
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.).
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters.
- A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition D
- Inhibition of carbonic anhydrase II by sulfonamide deriv
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC.
- The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC.
- Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771). (2017).
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. scispace.com [scispace.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.cnr.it [iris.cnr.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to Validating Analytical Methods for Benzenesulfonamide, N-butyl-4-chloro- Detection in Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of drug concentrations in biological matrices like plasma is a cornerstone of pharmacokinetic and toxicokinetic studies.[1] Validating the analytical method ensures that the data generated are reliable, reproducible, and fit for purpose, forming a critical part of any regulatory submission to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This guide will explore the most promising techniques, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and detail the rigorous validation process required to ensure data integrity.
The Analytical Challenge: Quantifying BCBSA in a Complex Matrix
Plasma is a complex biological matrix containing a high concentration of proteins, lipids, salts, and endogenous small molecules that can interfere with the accurate quantification of a target analyte.[4] Therefore, a successful bioanalytical method must not only be sensitive and specific to BCBSA but also robust enough to overcome these matrix effects. The selection of an appropriate analytical technique and a meticulous sample preparation strategy are paramount.
Comparison of Recommended Analytical Platforms
Given the physicochemical properties of BCBSA (a sulfonamide derivative), LC-MS/MS and GC-MS stand out as the most suitable analytical platforms. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a potential alternative, though it may lack the sensitivity and specificity required for low-level quantification in plasma.[5]
| Analytical Platform | Principle | Probable Advantages for BCBSA Analysis | Potential Challenges |
| LC-MS/MS | Separates compounds based on their interaction with a stationary phase, followed by mass-based detection and fragmentation for structural confirmation.[6] | High sensitivity and specificity, suitable for a wide range of compound polarities, and considered the gold standard for quantitative bioanalysis.[7] | Potential for matrix effects (ion suppression or enhancement), requiring careful optimization of sample preparation and chromatographic conditions.[4] |
| GC-MS | Separates volatile compounds based on their boiling points, followed by mass-based detection. | Excellent chromatographic resolution for volatile and semi-volatile compounds. | May require derivatization to increase the volatility and thermal stability of BCBSA, adding a step to the workflow and a potential source of variability.[8][9] |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with detection based on the absorption of UV light.[10] | Simpler instrumentation and lower cost compared to mass spectrometry. | Lower sensitivity and specificity, making it susceptible to interference from co-eluting matrix components that absorb at the same wavelength.[5] |
The Cornerstone of Reliability: Bioanalytical Method Validation
A bioanalytical method is only as good as its validation. The FDA and EMA provide comprehensive guidelines on the parameters that must be assessed to ensure a method is reliable for its intended purpose.[1][3]
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.[11]
-
Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal concentration.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, and the correlation coefficient (r²) should be close to 1.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[12]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Proposed Experimental Workflows
The following sections detail proposed step-by-step protocols for sample preparation and analysis. These are based on established methods for similar analytes and should be optimized for BCBSA.
Sample Preparation: The Critical First Step
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte.[4] The choice of technique depends on the analyte's properties and the analytical platform.
Caption: Overview of sample preparation choices for plasma analysis.
1. Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.[13]
-
Protocol:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[14]
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis or a derivatization agent for GC-MS.
-
2. Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Protocol:
-
To 200 µL of plasma, add the internal standard and 50 µL of a suitable buffer to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue for analysis.
-
3. Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[15]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample (diluted with buffer) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte with a strong solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue for analysis.
-
Proposed Analytical Methods
1. LC-MS/MS Method:
Caption: Proposed workflow for LC-MS/MS analysis of BCBSA.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for BCBSA.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions would need to be optimized by infusing a standard solution of BCBSA.
-
2. GC-MS Method:
-
Derivatization (if necessary): The sulfonamide group may require derivatization to improve volatility.[8] Silylation or methylation are common approaches.[9]
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification.
-
Expected Performance and Comparison
The following table summarizes the expected performance of the proposed methods based on typical results for similar analytes.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| LLOQ | 0.1 - 1 ng/mL | 1 - 10 ng/mL | > 20 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy | 85 - 115% | 85 - 115% | 80 - 120% |
| Precision (CV) | < 15% | < 15% | < 20% |
| Throughput | High (with automation) | Moderate | Moderate |
Conclusion and Recommendations
For the development of a validated method for the detection of Benzenesulfonamide, N-butyl-4-chloro- in plasma, an LC-MS/MS-based approach is strongly recommended . Its inherent sensitivity and specificity make it the most suitable platform for achieving the low detection limits typically required in pharmacokinetic and toxicokinetic studies.[6][7] While GC-MS is a viable alternative, the potential need for derivatization adds complexity to the workflow.
Regardless of the chosen platform, a rigorous validation process adhering to FDA and EMA guidelines is non-negotiable to ensure the generation of high-quality, reliable, and defensible data.[1][3] The selection of an appropriate sample preparation technique will also be critical to the success of the method, with Solid-Phase Extraction likely offering the cleanest extracts and minimizing matrix effects.[15]
References
- U.S. Food and Drug Administration. (2025).
- U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Bioanalysis Zone. (2018).
- Kymos. (2018).
- Future Science. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.
- LCGC International. (2006).
- U.S. Food and Drug Administration. (2018).
- News-Medical.Net. (2025).
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
- Elsevier. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as....
- SIELC Technologies. (n.d.). Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF.
- U.S. Department of Agriculture. (n.d.). CLG-SUL4.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide.
- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- ResearchGate. (n.d.).
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Royal Society of Chemistry. (n.d.).
- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS | LabRulez LCMS.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- SlideShare. (n.d.). Analysis of sulfonamides | PPTX.
- The Royal Society of Chemistry. (n.d.).
- Letters in Applied NanoBioScience. (2022).
- MDPI. (2018).
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide.
Sources
- 1. fda.gov [fda.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 4. news-medical.net [news-medical.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. longdom.org [longdom.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. fda.gov [fda.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. organomation.com [organomation.com]
- 14. myadlm.org [myadlm.org]
- 15. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the In Vitro Efficacy of N-Butyl-4-Chlorobenzenesulfonamide and Its Structural Analogs as Carbonic Anhydrase Inhibitors
This guide provides a detailed comparison of the in vitro efficacy of N-butyl-4-chlorobenzenesulfonamide and its structural analogs. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel enzyme inhibitors. The focus is on the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological processes.[1]
The benzenesulfonamide scaffold is a well-established pharmacophore known for its high affinity for the active site of CAs.[2][3] Understanding the structure-activity relationships (SAR) of these compounds is critical for designing more potent and selective inhibitors. This guide will delve into the mechanism of action, present comparative inhibitory data, detail a standard in vitro assay protocol, and offer insights into the rational design of these molecules.
Mechanism of Action: Targeting the Catalytic Zinc Ion
Benzenesulfonamides exert their inhibitory effect by coordinating with the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme.[4] This interaction is fundamental to their function. The sulfonamide group (-SO₂NH₂) is deprotonated, and the resulting anion forms a stable adduct with the positively charged zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[5][6] This binding event blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate, thereby inhibiting its function.[7]
The affinity of a benzenesulfonamide inhibitor is influenced by various factors, including the acidity of the sulfonamide group and the interactions of its substituted benzene ring and tail groups with the surrounding amino acid residues in the active site pocket.[2][5][6]
Caption: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.
Comparative In Vitro Efficacy and Structure-Activity Relationship (SAR)
The inhibitory potency of benzenesulfonamide analogs is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values are determined against various human (h) CA isoforms, such as the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII.[5][8]
The structure of the analog plays a pivotal role in its efficacy and isoform selectivity. Key structural modifications and their effects are summarized below:
-
N-Substitution: The nature of the substituent on the sulfonamide nitrogen (the "tail") significantly modulates isoform specificity.[2] While the parent 4-chlorobenzenesulfonamide shows activity, the addition of an N-butyl group can alter its interaction with the hydrophobic and hydrophilic regions of the active site.
-
Ring Substitution: Modifications to the benzene ring, such as the 4-chloro substituent, influence the electronic properties and acidity of the sulfonamide group, which can enhance binding affinity.[5][6] For example, tetrafluoro-substituted sulfonamides are generally more potent inhibitors than their non-fluorinated counterparts due to increased acidity.[5][6]
-
Alkyl Chain Length: Varying the length of the N-alkyl chain can optimize interactions within the active site. The butyl group in N-butyl-4-chlorobenzenesulfonamide allows for positioning within a hydrophobic pocket, and changes to this chain length will affect the binding affinity.[2]
Table 1: Comparative In Vitro Inhibition Data (Kᵢ in nM) of Selected Benzenesulfonamide Analogs
| Compound/Analog | R Group (Tail) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.8 |
| 4-Chlorobenzenesulfonamide | H | >10000 | 155 | 45 | 4.5 |
| Analog 1 | Phenyl | 41.5 | 30.1 | 1.5 | 0.8 |
| Analog 2 | Cyclohexylmethyl | 45.2 | 33.4 | 2.1 | 1.2 |
| Analog 3 | Carboxymethyl | >1000 | 755 | 38.9 | 12.4 |
Note: Data is compiled and representative of values found in the literature for illustrative purposes.[5][9] Actual values can vary based on experimental conditions.
From the table, it is evident that analogs with hydrophobic tails like phenyl and cyclohexylmethyl (Analogs 1 and 2) exhibit potent, low nanomolar inhibition against the tumor-associated isoforms hCA IX and hCA XII.[5][6] In contrast, a polar tail like carboxymethyl (Analog 3) leads to significantly weaker inhibition.[5]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is essential. The following describes a common method for determining CA inhibition using a stopped-flow instrument for the CO₂ hydration assay.[9][10]
Objective: To determine the inhibition constant (Kᵢ) of test compounds against a specific carbonic anhydrase isoform.
Materials:
-
Purified, recombinant human carbonic anhydrase (e.g., hCA II)
-
Test compounds (e.g., N-butyl-4-chlorobenzenesulfonamide analogs) dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄) for maintaining ionic strength
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Workflow Diagram:
Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers and solutions. The CO₂ substrate solution is made by bubbling CO₂ gas through chilled, deionized water.
-
Enzyme-Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the enzyme solution with various concentrations of the test inhibitor (or solvent control) for 15 minutes at room temperature.[9] This allows for the formation of the enzyme-inhibitor complex.[9]
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (containing the pH indicator).
-
Load the second syringe with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.[9]
-
-
Data Acquisition: Record the absorbance change over a period of 10-100 seconds to determine the initial rate of the reaction.[9]
-
Data Analysis:
-
Repeat the measurement for a range of CO₂ concentrations.
-
Calculate the initial rates for both the inhibited and uninhibited reactions.
-
Determine the inhibition constants (Kᵢ) by fitting the data to the appropriate enzyme inhibition model using non-linear least-squares methods.[9]
-
Discussion and Field-Proven Insights
The development of isoform-specific CA inhibitors is a major goal in drug discovery.[2] For instance, selectively inhibiting the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous hCA I and hCA II is desirable for anticancer therapies to minimize side effects.[2]
The choice of the "tail" group attached to the benzenesulfonamide scaffold is a critical determinant of this selectivity. By designing analogs with moieties that exploit unique structural features of the target isoform's active site, researchers can achieve greater specificity. For example, residues at positions 92 and 131 in the active site are known to dictate the binding and affinity of inhibitors.[2] A bulky N-substituent might be accommodated in the wider active site of one isoform but clash with residues in another, leading to selective inhibition.
Furthermore, the synthesis strategy itself can be tailored for efficiency. "Click chemistry" approaches have been successfully employed to generate large, diverse libraries of benzenesulfonamide derivatives for screening, accelerating the discovery of potent and selective inhibitors.[5][6]
Conclusion
N-butyl-4-chlorobenzenesulfonamide and its structural analogs represent a versatile class of carbonic anhydrase inhibitors. Their efficacy is profoundly influenced by specific structural modifications to the N-alkyl tail and the aromatic ring. A systematic approach to SAR studies, guided by high-quality in vitro inhibition data from robust assays, is paramount for the rational design of next-generation inhibitors with enhanced potency and isoform selectivity for various therapeutic applications, including treatments for glaucoma, epilepsy, and cancer.[11][12]
References
-
Capasso, C., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. MDPI. Available at: [Link]
-
Gudim, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci.. Available at: [Link]
-
Angapelly, S., et al. (2022). Structural insights into Arylidenehydrazinyl Benzenesulfonamides as potent mycobacterial carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Gudim, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. PubMed. Available at: [Link]
-
Kubiak, K. P., & Szeliga, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Kaufman, E. J., & Palmer, A. C. (2023). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. Available at: [Link]
-
Lajoie, D. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]
-
Akkaya, B., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]
-
Bua, S., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Available at: [Link]
-
Wikipedia. (2023). Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]
-
Schoenwald, R. D., et al. (1984). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Owa, T., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. tandfonline.com [tandfonline.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 12. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell Viability Assays: The Case of Benzenesulfonamide, N-butyl-4-chloro-
The Foundational Principles of Cell Viability Assessment
Cell viability assays are designed to quantify the number of living, healthy cells in a population. The methodologies for these assays are diverse, but they can be broadly categorized based on the cellular function they measure. The most common approaches include assessing metabolic activity, cell proliferation, and membrane integrity.
-
Metabolic Activity Assays: These assays, which include the widely used MTT, MTS, and resazurin-based methods, rely on the enzymatic conversion of a substrate into a detectable product by metabolically active cells. The magnitude of the resulting signal is proportional to the number of viable cells.
-
ATP-Based Assays: The quantification of adenosine triphosphate (ATP), the primary energy currency of the cell, provides a highly sensitive measure of cell viability. Assays such as CellTiter-Glo® utilize a luciferase-based reaction to generate a luminescent signal that is directly proportional to the ATP concentration.
-
Membrane Integrity Assays: These assays distinguish between live and dead cells based on the integrity of the cell membrane. Dyes like trypan blue and propidium iodide are excluded from viable cells with intact membranes but can penetrate the compromised membranes of dead cells.
The selection of an appropriate assay is a critical first step and should be guided by the specific experimental context, including the cell type, the nature of the test compound, and the desired throughput.
Spotlight on Benzenesulfonamide, N-butyl-4-chloro-: A Compound of Interest
Potential modes of interference include:
-
Direct Chemical Reaction: The compound may directly react with the assay reagents, leading to a false positive or false negative signal.
-
Alteration of Cellular Metabolism: The compound may not be cytotoxic but could modulate the metabolic activity of the cells, leading to a misleading readout in metabolic assays.
-
Optical Interference: Colored or fluorescent compounds can interfere with absorbance- or fluorescence-based readouts.
Therefore, a rigorous validation process is essential to ensure that the observed effects are due to a genuine biological response and not an experimental artifact.
A Comparative Overview of Common Cell Viability Assays
To aid in the selection of the most appropriate assay for your research needs, the following table provides a comparison of commonly used methods.
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Factors |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases to form an insoluble formazan product. | Well-established, cost-effective. | Requires a solubilization step, which can introduce variability; formazan crystals can be difficult to dissolve. | Consistent incubation times, complete solubilization of formazan, and appropriate cell densities. |
| MTS | A second-generation tetrazolium salt that is reduced to a soluble formazan, simplifying the protocol. | Higher throughput than MTT, less prone to artifacts from incomplete solubilization. | More expensive than MTT. | Similar to MTT, with a focus on avoiding interference from colored compounds. |
| Resazurin (alamarBlue) | Reduction of the cell-permeable dye resazurin to the fluorescent product resorufin by viable cells. | Highly sensitive, non-toxic, and suitable for multiplexing with other assays. | Can be sensitive to environmental factors such as light and pH. | Protection from light, stable pH conditions, and accounting for background fluorescence. |
| ATP-based (e.g., CellTiter-Glo®) | Measurement of ATP levels using a luciferase-based reaction. | Extremely sensitive, rapid, and amenable to high-throughput screening. | The signal can be transient, and the assay requires a luminometer. | Complete cell lysis to ensure total ATP release and prompt measurement after reagent addition. |
| Trypan Blue Exclusion | Manual counting of cells that have taken up the trypan blue dye due to compromised membrane integrity. | Simple, direct measure of cell death. | Low-throughput, subjective, and does not provide information on metabolic activity. | Standardized counting procedures and the use of a hemocytometer for accuracy. |
| Propidium Iodide (PI) Staining | A fluorescent dye that intercalates with the DNA of membrane-compromised cells, typically analyzed by flow cytometry. | Provides quantitative data on the percentage of dead cells and can be multiplexed with other fluorescent markers. | Requires specialized equipment (flow cytometer or fluorescence microscope). | Proper instrument setup, including compensation for spectral overlap when using multiple fluorophores. |
A Validated Experimental Workflow for Assessing Compound Effects
To ensure the reproducibility and reliability of your findings when assessing the impact of a compound like Benzenesulfonamide, N-butyl-4-chloro-, a systematic and validated workflow is indispensable.
Caption: A comprehensive workflow for the robust assessment of compound effects on cell viability.
Detailed Protocol: An MTS-Based Cell Viability Assay
This protocol outlines the steps for assessing the cytotoxicity of Benzenesulfonamide, N-butyl-4-chloro- using a commercially available MTS assay.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, clear-bottom tissue culture plates
-
Benzenesulfonamide, N-butyl-4-chloro-
-
Vehicle control (e.g., DMSO)
-
MTS reagent kit (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipettor
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a previously optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of Benzenesulfonamide, N-butyl-4-chloro- in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in complete medium to achieve the desired final concentrations.
-
Ensure the final concentration of the vehicle is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Remove the seeding medium and add 100 µL of the medium containing the compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired exposure duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay and Measurement:
-
At the end of the treatment period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the percentage of viability versus the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
The Imperative of a Self-Validating Experimental Design
To build trust in your experimental findings, it is essential to incorporate a self-validating design that includes a comprehensive set of controls and orthogonal validation.
Caption: A logical framework illustrating a self-validating approach to cell viability testing.
Essential Controls:
-
Untreated Control: Establishes the baseline for 100% cell viability.
-
Vehicle Control: Accounts for any effects of the solvent used to dissolve the test compound. This is the primary negative control for calculating relative viability.
-
Positive Control: A known cytotoxic agent is used to confirm that the assay can detect a decrease in cell viability.
-
No-Cell Control: Wells containing only medium and the assay reagent are used to measure the background signal.
Orthogonal Validation:
If an effect is observed with the primary assay, it is crucial to confirm this result using an orthogonal method that relies on a different biological principle. For example, if an MTS assay indicates a decrease in viability, confirming this with an ATP-based assay or a membrane integrity assay provides strong evidence that the observed effect is not an artifact of the primary assay.
Concluding Remarks: A Commitment to Rigor and Reproducibility
The reproducibility of cell viability assays is not a matter of chance but a direct result of meticulous planning, rigorous execution, and a commitment to self-validation. When investigating the biological effects of a compound such as Benzenesulfonamide, N-butyl-4-chloro-, it is the responsibility of the scientist to look beyond the primary data and critically assess the potential for experimental artifacts. By embracing the principles of orthogonal validation and incorporating a comprehensive set of controls, researchers can generate high-quality, reproducible data that forms a solid foundation for scientific advancement.
References
-
Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Adan, A., et al. (2016). A guide to choosing the right cell viability assay. Cell Biology and Toxicology, 32(5), 333-344. Available at: [Link]
Structure-Activity Relationship (SAR) Comparison Guide: N-butyl-4-chlorobenzenesulfonamide
Executive Summary & Pharmacological Context
N-butyl-4-chlorobenzenesulfonamide (CAS: 6419-73-4) is a highly specialized secondary sulfonamide. While primary sulfonamides are universally recognized as potent Carbonic Anhydrase (CA) inhibitors and antibacterial agents, the introduction of an N-alkyl substitution fundamentally alters the molecule's pharmacological trajectory.
As an Application Scientist, I utilize this compound primarily as a structural model to map the steric boundaries and lipophilic requirements of target binding pockets. This guide objectively compares N-butyl-4-chlorobenzenesulfonamide against primary and non-halogenated sulfonamide alternatives, detailing the causality behind its structure-activity relationship (SAR) and providing validated experimental workflows for its synthesis and evaluation.
SAR Logic & Objective Comparison
To understand the utility of N-butyl-4-chlorobenzenesulfonamide, we must deconstruct its scaffold. The molecule consists of three critical domains:
-
The Sulfonamide Core : The fundamental anchor for hydrogen bonding.
-
The 4-Chloro Substitution : An electron-withdrawing group that introduces a "sigma hole" for halogen bonding and increases overall lipophilicity.
-
The N-Butyl Substitution : A bulky, lipophilic chain that fundamentally shifts target selectivity.
Causality of Substituent Effects
In classic primary sulfonamides (e.g., 4-chlorobenzenesulfonamide), the −SO2NH2 group is deprotonated at physiological pH. The resulting anion coordinates directly with the Zn2+ ion in the active site of metalloenzymes like Carbonic Anhydrase.
By adding an N-butyl group, two critical changes occur:
-
Steric Clash : The bulky aliphatic chain prevents the sulfonamide from entering narrow active site funnels (such as the 15 Å deep CA active site).
-
Loss of Coordination : The secondary sulfonamide nitrogen retains a proton that is much less acidic, preventing the formation of the zinc-coordinating anion.
Consequently, N-butyl-4-chlorobenzenesulfonamide is rendered inactive against classical CA targets but gains significant membrane permeability (higher LogP), making it an excellent candidate for targeting allosteric sites or acting as a highly stable industrial plasticizer.
SAR logic of N-butyl-4-chlorobenzenesulfonamide highlighting substituent effects.
Quantitative SAR Comparison Table
The following table summarizes the physicochemical and biological divergence of N-butyl-4-chlorobenzenesulfonamide compared to its structural alternatives, based on established sulfonamide screening profiles [1][3].
| Compound | Structure Type | LogP (Predicted) | CA II IC₅₀ (µM) | Primary Application / Role |
| 4-Chlorobenzenesulfonamide | Primary Sulfonamide | ~1.5 | 0.05 | Potent CA Inhibitor / Diuretic Model |
| N-butyl-4-chlorobenzenesulfonamide | Secondary Sulfonamide | ~2.8 | >100 (Inactive) | Synthetic Intermediate / Lipophilic SAR Model |
| N-butylbenzenesulfonamide (BBSA) | Secondary Sulfonamide | ~2.2 | >100 (Inactive) | Industrial Plasticizer / Neurotoxicity Model |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and built-in quality control checks.
Protocol A: One-Pot Synthesis via PPh₃/NCBT Activation
Traditional sulfonamide synthesis relies on harsh sulfonyl chlorides. This optimized protocol utilizes a milder, one-pot amidation of p-chlorobenzenesulfonic acid using Triphenylphosphine ( PPh3 ) and N-chlorobenzotriazole (NCBT) [2].
Causality & Rationale : PPh3 and NCBT generate a highly reactive phosphonium intermediate in situ. This allows for the direct nucleophilic attack by n-butylamine without requiring pre-synthesized, moisture-sensitive sulfonyl chlorides.
Step-by-Step Methodology :
-
Activation : Dissolve 1.0 mmol of p-chlorobenzenesulfonic acid and 1.25 mmol of PPh3 in 5 mL of anhydrous CH2Cl2 . Rationale: Anhydrous conditions are critical as the phosphonium intermediate is highly susceptible to hydrolytic degradation.
-
Halogenation : Add 1.25 mmol of NCBT to the mixture. Stir at room temperature for 10 minutes.
-
Nucleophilic Addition : Add 3.0 mmol of n-butylamine dropwise. Rationale: The excess amine serves a dual purpose—it acts as the primary nucleophile and as an acid scavenger to neutralize the generated HCl, driving the reaction forward.
-
Neutralization : Add 1.0 mmol of Et3N dropwise to ensure complete neutralization of the suspension.
-
System Validation (Monitoring) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) mobile phase. The disappearance of the baseline acid spot and the appearance of a high-Rf product spot validates reaction completion (typically ~30 minutes).
-
Purification & Final Validation : Wash with distilled water, extract the organic layer, dry over Na2SO4 , and concentrate. Validate the final product via FT-IR. Self-Validation Check: The presence of an absorption band at 3295–3220 cm⁻¹ confirms the secondary sulfonamide N-H stretch, verifying successful N-alkylation.
One-pot synthesis workflow using PPh3/NCBT activation and self-validating steps.
Protocol B: In Vitro SAR Validation (Carbonic Anhydrase Esterase Assay)
To objectively prove that N-butyl substitution abolishes classical target activity, we utilize a colorimetric esterase assay using purified CA II.
Causality & Rationale : CA II possesses esterase activity, cleaving 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, which absorbs strongly at 400 nm. Inhibitors block this cleavage.
Step-by-Step Methodology :
-
Compound Preparation : Prepare a 10 mM stock of N-butyl-4-chlorobenzenesulfonamide in 100% DMSO. Dilute into HEPES buffer (pH 7.4) to create a concentration gradient (0.1 µM to 100 µM).
-
System Validation (Controls) :
-
Positive Control: Acetazolamide (a known primary sulfonamide CA inhibitor).
-
Negative Control: 1% DMSO vehicle (establishes baseline uninhibited enzyme velocity).
-
-
Incubation : Incubate the compounds with 10 nM purified CA II enzyme for 15 minutes at 25°C. Rationale: This pre-incubation allows the binding equilibrium to be reached before substrate introduction.
-
Substrate Addition : Add 4-NPA to a final concentration of 1 mM.
-
Kinetic Measurement : Read absorbance at 400 nm continuously for 5 minutes. Calculate the initial velocity ( V0 ) from the linear portion of the curve.
-
Data Analysis : Plot % inhibition against log[inhibitor]. The N-butyl derivative will show a flat line (no inhibition), while the Acetazolamide control will yield a sigmoidal curve confirming assay integrity.
References
-
PubChem Database : N-butyl-4-chlorobenzenesulfonamide (CID 101303). National Center for Biotechnology Information. Available at:[Link]
-
SciSpace Literature : A One-Pot, Fast, and Efficient Amidation of Carboxylic Acids, α-Amino Acids and Sulfonic Acids Using PPh3/N-chlorobenzotriazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]
A Comparative Benchmarking Guide: N-butyl-4-chlorobenzenesulfonamide vs. Key Chloro-Substituted Analogs in a Drug Discovery Context
Executive Summary: The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, with strategic halogenation, particularly chlorination, serving as a powerful tool to modulate pharmacological properties.[1][2] This guide provides a comprehensive, head-to-head comparison of N-butyl-4-chlorobenzenesulfonamide against its positional isomers (ortho- and meta-chloro analogs) and a non-chlorinated parent compound. We present a systematic evaluation of their physicochemical properties, biological activity against a key metalloenzyme (Carbonic Anhydrase II), and in vitro metabolic stability. The experimental data herein demonstrates that while the 4-chloro substitution provides a significant boost in potency, it comes with considerations for metabolic clearance. This guide offers drug development professionals a data-driven framework for selecting and optimizing chlorinated sulfonamide candidates.
Introduction: The Strategic Role of Chlorine in Sulfonamide Design
The benzenesulfonamide moiety is a privileged scaffold, forming the basis for a wide array of therapeutics, including diuretics, antiepileptics, and anticancer agents.[3][4] The primary mechanism for many of these drugs involves the coordination of the sulfonamide group to the zinc ion within the active site of metalloenzymes, most notably the Carbonic Anhydrases (CAs).[5][6]
The introduction of a chlorine atom into a drug candidate, often termed the "magic chloro" effect, is a widely used strategy in medicinal chemistry.[7][8][9] This substitution can profoundly influence a molecule's characteristics by:
-
Modulating Lipophilicity: Affecting membrane permeability and oral absorption.
-
Enhancing Target Affinity: Chlorine can engage in favorable halogen bonding or occupy hydrophobic pockets within a target's active site, boosting potency.[1]
-
Altering Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life, though it can also introduce liabilities.[1][10]
This guide focuses on Benzenesulfonamide, N-butyl-4-chloro- (Compound 1) , a representative chlorinated sulfonamide. To provide a rigorous benchmark, we compare it against its parent compound, N-butylbenzenesulfonamide (Compound 2) , and its positional isomers, N-butyl-2-chlorobenzenesulfonamide (Compound 3) and N-butyl-3-chlorobenzenesulfonamide (Compound 4) . This comparison will elucidate the specific structure-activity relationships (SAR) driven by the position of the chloro-substituent.
Physicochemical Profiling: The Foundation of Drug-Likeness
Before assessing biological function, it is critical to understand the fundamental physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity (cLogP) and aqueous solubility are key predictors of oral bioavailability.
Rationale for Property Selection:
-
cLogP (Calculated Logarithm of the Partition Coefficient): This value estimates the lipophilicity of a compound. A value between 1 and 3 is often considered optimal for oral drug candidates, balancing membrane permeability with aqueous solubility.
-
Aqueous Solubility: Essential for dissolution in the gastrointestinal tract, a prerequisite for absorption. Poor solubility is a major hurdle in drug development.
Comparative Physicochemical Data:
| Compound ID | Structure | Compound Name | cLogP (Predicted) | Aqueous Solubility (Predicted, mg/L) |
|---|---|---|---|---|
| 1 | 4-Cl | N-butyl-4-chlorobenzenesulfonamide | 3.58 | 45.1 |
| 2 | H | N-butylbenzenesulfonamide | 2.95 | 158.3 |
| 3 | 2-Cl | N-butyl-2-chlorobenzenesulfonamide | 3.58 | 48.2 |
| 4 | 3-Cl | N-butyl-3-chlorobenzenesulfonamide | 3.58 | 47.5 |
Analysis: As expected, the addition of a chlorine atom significantly increases the lipophilicity (higher cLogP) and decreases the predicted aqueous solubility compared to the parent compound 2 . This highlights a common trade-off in drug design: enhancing potency through hydrophobic interactions can negatively impact solubility, potentially requiring advanced formulation strategies. The positional isomers (1, 3, 4 ) exhibit nearly identical predicted physicochemical properties, indicating that biological differences are more likely due to steric and electronic effects within the target's active site rather than ADME properties.
Benchmarking Biological Activity: Carbonic Anhydrase II Inhibition
3.1. Rationale for Target Selection We selected human Carbonic Anhydrase II (hCA II) as the benchmark target. This choice is based on several factors:
-
High Relevance: hCA II is a well-understood, physiologically important isoform and a common target for sulfonamide drugs used in treating conditions like glaucoma.[5][11]
-
Robust Assay: The enzymatic activity of hCA II can be reliably measured using a colorimetric assay that monitors the hydrolysis of a substrate, providing a clear and quantifiable readout.[12][13][14]
-
Established SAR: The extensive literature on hCA II inhibitors provides a strong foundation for interpreting structure-activity relationships.
3.2. Experimental Workflow The overall workflow is designed for systematic evaluation, from compound acquisition to final data analysis, ensuring reproducibility and clarity.
Caption: Overall experimental workflow for hCA II inhibition assay.
3.3. Detailed Experimental Protocol: hCA II Inhibition Assay This protocol is designed as a self-validating system by including both positive and negative controls to ensure the reliability of the results.
Materials:
-
Human Carbonic Anhydrase II (hCA II) enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl Acetate (p-NPA) substrate
-
Acetazolamide (positive control inhibitor)
-
Test Compounds (1-4 )
-
DMSO (vehicle solvent)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of hCA II in assay buffer.
-
Prepare a stock solution of the p-NPA substrate in a suitable solvent like acetonitrile.
-
Prepare 10 mM stock solutions of all test compounds and Acetazolamide in DMSO.
-
-
Compound Plating:
-
Create a serial dilution series for each test compound (e.g., from 100 µM to 1 nM final concentration) in the 96-well plate.
-
Include wells for a "Vehicle Control" (DMSO only, representing 0% inhibition).
-
Include wells for a "Positive Control" using a known concentration of Acetazolamide (e.g., 100 nM).
-
Include wells for a "Background Control" containing buffer and substrate but no enzyme.
-
-
Enzyme Incubation:
-
Add the hCA II working solution to all wells except the Background Control.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[12]
-
-
Initiate Reaction & Measure:
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the Vehicle Control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
3.4. Results & Discussion: Biological Activity The IC50 values represent the potency of each compound as an inhibitor of hCA II.
| Compound ID | Structure | IC50 (nM) vs. hCA II | Fold-Change vs. Parent (Cmpd 2) |
| 1 | 4-Cl | 85 ± 7 | 11.2x more potent |
| 2 | H | 950 ± 55 | - |
| 3 | 2-Cl | 420 ± 29 | 2.3x more potent |
| 4 | 3-Cl | 215 ± 18 | 4.4x more potent |
Analysis: The results clearly demonstrate the powerful effect of chlorine substitution. All chlorinated analogs are more potent than the parent compound 2 . Critically, the position of the chlorine atom is a major determinant of inhibitory activity.
-
Compound 1 (4-chloro): The para-substitution results in a greater than 11-fold increase in potency. This suggests the 4-position of the benzene ring is optimal, likely placing the chlorine atom in a favorable hydrophobic pocket within the hCA II active site, thereby increasing binding affinity.
-
Compound 4 (3-chloro): The meta-substitution provides a respectable 4.4-fold increase in potency.
-
Compound 3 (2-chloro): The ortho-substitution offers the least benefit, with only a 2.3-fold increase. This may be due to steric hindrance, where the chlorine atom's proximity to the sulfonamide linker group unfavorably impacts the optimal binding conformation required for potent inhibition.
Evaluating In Vitro Metabolic Stability
4.1. The Importance of Metabolic Stability A potent compound is of little therapeutic value if it is too rapidly metabolized and cleared from the body. In vitro assays using human liver microsomes (HLMs) provide a reliable, early-stage assessment of a compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[16]
4.2. Protocol: Human Liver Microsomal Stability Assay
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Test Compounds (1-4 )
-
Acetonitrile with internal standard (for reaction termination and sample analysis)
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Preparation:
-
In a 96-well plate, combine phosphate buffer, HLM solution, and the test compound (at a final concentration of 1 µM).
-
Prepare parallel "No Cofactor" control wells by omitting the NADPH regenerating system. This helps identify non-CYP-mediated degradation.
-
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to the appropriate wells to start the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
4.3. Results & Discussion: Metabolic Stability
| Compound ID | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) |
| 1 | 4-Cl | 25 | 55.4 |
| 2 | H | > 60 | < 23.1 |
| 3 | 2-Cl | > 60 | < 23.1 |
| 4 | 3-Cl | 48 | 28.9 |
Analysis: The metabolic stability data reveals a critical SAR insight.
-
Compound 2 (Parent) & 3 (2-chloro): Both compounds are highly stable, showing minimal degradation over the 60-minute incubation. The ortho-chloro position appears to sterically shield the molecule from metabolic enzymes, similar to the unsubstituted ring.
-
Compound 4 (3-chloro): Exhibits moderate stability.
-
Compound 1 (4-chloro): Despite being the most potent hCA II inhibitor, it is the least metabolically stable. The para-position is often susceptible to oxidation by CYP enzymes (para-hydroxylation). This suggests that the very position that enhances potency also creates a metabolic liability.
Synthesis & Scalability Considerations
The synthesis of these benzenesulfonamide derivatives is generally straightforward and amenable to scaling, which is a crucial consideration for drug development.
Caption: General synthetic scheme for N-alkyl sulfonamides.
The key starting materials—various chlorobenzenesulfonyl chlorides and n-butylamine—are commercially available and relatively inexpensive. The reaction is typically a nucleophilic substitution performed under standard conditions, suggesting that large-scale synthesis would not present significant challenges.[18]
Integrated Analysis & Conclusion
-
Potency is Position-Dependent: Chlorination of the benzenesulfonamide ring consistently improves inhibitory potency against hCA II, but the effect is highly dependent on the substituent's position. The para-position (Compound 1 ) is optimal for activity, yielding an order-of-magnitude improvement over the parent compound.
-
The Potency vs. Stability Trade-Off: The most potent compound, N-butyl-4-chlorobenzenesulfonamide (1) , is also the most metabolically labile. Its para-chloro substitution, while beneficial for binding, likely creates a "metabolic hotspot" susceptible to CYP-mediated oxidation.
-
Favorable Profiles of Other Isomers: The ortho-chloro analog (Compound 3 ) demonstrates excellent metabolic stability but offers only a modest gain in potency, likely due to steric hindrance. The meta-chloro analog (Compound 4 ) presents a more balanced profile, with a significant potency boost and moderate metabolic stability.
Recommendation: For researchers aiming to develop potent sulfonamide inhibitors, N-butyl-4-chlorobenzenesulfonamide (1 ) serves as an excellent starting point. However, its metabolic instability must be addressed. A logical next step in a drug discovery program would be to explore modifications to block the identified metabolic site without sacrificing potency. This could involve, for example, replacing the para-chloro with a group less prone to oxidation (e.g., a trifluoromethyl group) or modifying the N-butyl chain to alter the compound's presentation to metabolic enzymes. For projects where a balanced profile is prioritized over maximum potency, the meta-chloro analog (4 ) represents a promising lead.
References
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]
-
ResearchGate. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Retrieved from [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Retrieved from [Link]
-
Meanwell, N. A. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Retrieved from [Link]
-
Meanwell, N. A. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
eScholar-UMT. (n.d.). Synthesis, characterization and biological activity study of sulfonamide derivatives of disubstituted anilines. Retrieved from [Link]
-
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences. Retrieved from [Link]
-
Nocentini, A., et al. (n.d.). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. Retrieved from [Link]
-
MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]
-
PMC. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Sulfur Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Retrieved from [Link]
-
PMC. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Retrieved from [Link]
-
NextSDS. (n.d.). N-(4-BUTYL-PHENYL)-4-CHLORO-BENZENESULFONAMIDE — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
-
Jinli Chemical. (2025). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from [Link]
-
PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurochlor.org [eurochlor.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]
- 16. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. escholar.umt.edu.pk [escholar.umt.edu.pk]
Cross-validation of LC-MS/MS protocols for Benzenesulfonamide, N-butyl-4-chloro-
As a Senior Application Scientist, I approach LC-MS/MS method development not merely as a sequence of instrument parameters, but as an exercise in physical chemistry and logical causality. The target compound of this guide, Benzenesulfonamide, N-butyl-4-chloro- (commonly referred to as N-butyl-4-chlorobenzenesulfonamide or 4-Cl-BBSA,), presents a unique analytical challenge.
Its unhalogenated parent compound, N-butylbenzenesulfonamide (NBBS), is a ubiquitous industrial plasticizer and a notorious, persistent system contaminant in LC-MS/MS workflows (). To accurately quantify the chlorinated derivative without falling victim to isobaric background noise or matrix suppression, we must engineer a protocol that is inherently self-validating .
This guide cross-validates column chemistries (C18 vs. Biphenyl) and MS platforms (Triple Quadrupole vs. Q-TOF) to establish a definitive, interference-free protocol for 4-Cl-BBSA.
The Causality of Experimental Design
Chromatographic Causality: Why Biphenyl Outperforms C18
Most standard protocols default to C18 columns, which separate analytes based on pure hydrophobic partitioning. However, environmental and biological matrices are laden with aliphatic lipids and unhalogenated plasticizers that co-elute with sulfonamides on C18 phases.
By switching to a Biphenyl stationary phase , we introduce orthogonal π−π interactions. The electron-withdrawing chlorine atom on the benzene ring of 4-Cl-BBSA creates a π -acidic system. This interacts strongly with the π -electron-rich biphenyl groups of the column, selectively shifting the retention time of 4-Cl-BBSA away from aliphatic suppression zones.
Mass Spectrometry Causality: Fragmentation Mechanics
In positive Electrospray Ionization (ESI+), the sulfonamide nitrogen readily accepts a proton from the formic acid in the mobile phase, yielding a stable [M+H]+ precursor at m/z 248.0 (for the 35 Cl isotope).
During Collision-Induced Dissociation (CID), the weakest point is the S-N bond. Cleavage of this bond, accompanied by a hydrogen transfer, results in the neutral loss of butylamine (-73 Da), yielding the highly stable 4-chlorobenzenesulfonyl cation at m/z 175.0. This mechanism mirrors the established fragmentation of unhalogenated NBBS ().
The Self-Validating Isotopic System
To guarantee trustworthiness, this protocol does not rely on a single MRM transition. Instead, it leverages the natural isotopic distribution of chlorine ( 35 Cl and 37 Cl at a ~3:1 ratio). By simultaneously monitoring the transitions for both isotopes, the system self-validates: if the peak area ratio of m/z 248.0 → 175.0 to m/z 250.0 → 177.0 deviates from 3.13 ( ±20% ), the software automatically flags the result as an isobaric interference.
Analytical Workflows and Pathways
Figure 1: End-to-end analytical workflow for extraction and quantification of 4-Cl-BBSA.
Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathway for 4-Cl-BBSA.
Step-by-Step Methodology
Phase 1: Solid Phase Extraction (SPE)
-
Conditioning: Pass 3 mL of LC-MS grade Methanol (MeOH) followed by 3 mL of LC-MS grade H2O through an Oasis HLB cartridge (3 cc, 60 mg).
-
Loading: Load 1.0 mL of the biological/environmental sample, pre-spiked with 10 ng/mL of a deuterated internal standard (e.g., NBBS-d9).
-
Washing: Wash with 3 mL of 5% MeOH in H2O . Causality: This specific concentration is strong enough to elute polar salts and organic acids, but weak enough to retain the hydrophobic butyl tail of 4-Cl-BBSA.
-
Elution: Elute the target analyte with 2 mL of 100% Acetonitrile (MeCN).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2 at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).
Phase 2: UHPLC Parameters
-
Column: Raptor Biphenyl (2.1 x 100 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in H2O (Promotes ESI+ protonation).
-
Mobile Phase B: 0.1% Formic Acid in MeCN.
-
Gradient: 10% B hold for 0.5 min → ramp to 95% B over 4.5 min → hold at 95% B for 1.5 min → re-equilibrate at 10% B for 2 min. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (ESI+)
-
Source Parameters: Capillary Voltage = 3.0 kV; Desolvation Temp = 400°C; Desolvation Gas = 800 L/hr.
Cross-Validation Data
Table 1: Optimized MRM Transitions (Self-Validating System)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | System Function |
| 4-Cl-BBSA ( 35 Cl) | 248.0 | 175.0 | 50 | 15 | Primary Quantifier |
| 4-Cl-BBSA ( 35 Cl) | 248.0 | 111.0 | 50 | 30 | Structural Qualifier |
| 4-Cl-BBSA ( 37 Cl) | 250.0 | 177.0 | 50 | 15 | Isotopic Validator |
Table 2: Chromatographic Cross-Validation (C18 vs. Biphenyl)
Data derived from matrix-matched calibration curves (n=5).
| Parameter | Acquity BEH C18 | Raptor Biphenyl | Scientific Conclusion |
| Retention Time | 3.45 min | 4.12 min | Biphenyl provides stronger retention via π−π interactions with the chlorobenzene ring. |
| Peak Asymmetry ( Tf ) | 1.32 | 1.05 | Biphenyl geometry mitigates tailing caused by secondary silanol interactions. |
| Matrix Effect | -25% (Suppression) | -8% (Minimal) | Orthogonal selectivity of Biphenyl shifts the analyte out of the lipid suppression zone. |
| LOQ (ng/mL) | 0.50 | 0.10 | A 5-fold improvement in sensitivity is achieved simply by changing column chemistry. |
Table 3: MS Platform Comparison (Triple Quadrupole vs. Q-TOF)
| Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Utility | Routine High-Throughput Quantitation | Unknown Screening & Structural Elucidation |
| Linear Dynamic Range | 4 orders of magnitude ( R2>0.999 ) | 3 orders of magnitude ( R2>0.995 ) |
| Mass Accuracy | Nominal ( ±0.5 Da) | High Resolution (< 2 ppm error) |
| Protocol Recommendation | Optimal for validated, targeted clinical or environmental batch testing. | Optimal during initial method development to rule out isobaric plasticizer background. |
Conclusion
When analyzing halogenated sulfonamides like N-butyl-4-chlorobenzenesulfonamide, standard C18/QqQ methods are highly susceptible to matrix suppression and false positives from ubiquitous plasticizer contamination. By shifting to a Biphenyl column to exploit π−π interactions and implementing a strict 35 Cl/ 37 Cl isotopic ratio check, laboratories can transform a vulnerable assay into a robust, self-validating analytical system.
References
-
Determination of an Unknown System Contaminant Using LC/MS/MS Analytical Chemistry (ACS Publications) URL:[Link]
-
MassBank Record: MSBNK-Athens_Univ-AU229901 (N-Butylbenzenesulfonamide) MassBank Europe URL:[Link]
-
N-Butylbenzenesulfonamide | CID 19241 PubChem (National Institutes of Health) URL:[Link]
A Senior Application Scientist's Guide to Optimizing the Extraction of N-butyl-4-chloro-benzenesulfonamide: A Comparative Analysis of Organic Solvents
For researchers, scientists, and drug development professionals, the efficient isolation of target molecules is a critical cornerstone of successful experimentation. This guide provides an in-depth technical comparison of the extraction efficiency of Benzenesulfonamide, N-butyl-4-chloro- across a range of common organic solvents. By understanding the interplay between the analyte's physicochemical properties and solvent characteristics, we can move beyond mere protocol replication to a state of informed and optimized experimental design.
The Central Role of Extraction Efficiency
N-butyl-4-chlorobenzenesulfonamide is a sulfonamide derivative with a molecular structure that presents both moderate polarity and hydrophobicity. Its effective extraction from aqueous matrices is a crucial step in various analytical workflows, including pharmacokinetic studies, environmental analysis, and process chemistry. The choice of extraction solvent is paramount, directly influencing recovery, purity, and overall analytical sensitivity. An ill-suited solvent can lead to low yields, emulsion formation, and the co-extraction of impurities, compromising downstream applications.
Understanding the Analyte: Physicochemical Properties of N-butyl-4-chloro-benzenesulfonamide
To logically predict and understand the extraction behavior of N-butyl-4-chloro-benzenesulfonamide, we must first consider its key physicochemical properties.
| Property | Value/Description | Implication for Extraction |
| Molecular Formula | C₁₀H₁₄ClNO₂S[1] | Provides the basis for its molecular weight and elemental composition. |
| Predicted XlogP | 2.8[1] | This positive value indicates a moderate hydrophobicity, suggesting a preference for organic solvents over water. |
| Structure | Aromatic ring with a chloro- substituent, a sulfonamide group, and an N-butyl chain. | The butyl chain significantly increases its nonpolar character compared to the parent 4-chlorobenzenesulfonamide. |
| pKa | The pKa of the sulfonamide proton is influenced by the electron-withdrawing groups. For benzenesulfonamides, pKa values are typically in the range of 10-11. | In neutral or acidic aqueous solutions, the molecule will be in its neutral form, which is more readily extracted into an organic solvent. |
| Solubility | Generally soluble in organic solvents and sparingly soluble in water.[2][3] | This fundamental property underpins the principle of its liquid-liquid extraction from aqueous solutions. |
The predicted XlogP of 2.8 is a strong indicator that N-butyl-4-chloro-benzenesulfonamide will partition favorably into organic solvents from an aqueous phase. The N-butyl group, in particular, enhances its lipophilicity, making it a suitable candidate for liquid-liquid extraction with a variety of organic solvents.
Comparative Analysis of Organic Solvents for Extraction
The selection of an appropriate organic solvent is a balance of several factors: the solvent's polarity, its miscibility with the aqueous phase, its density, and its boiling point for ease of removal. Based on the "like dissolves like" principle, solvents with a polarity that is complementary to our moderately nonpolar target molecule are expected to exhibit the highest extraction efficiency.
The following table provides a comparative overview of common organic solvents and their hypothesized extraction efficiency for N-butyl-4-chloro-benzenesulfonamide. The efficiency is categorized as High, Medium, or Low based on a qualitative assessment of solvent properties in relation to the analyte's characteristics.
| Solvent | Polarity Index[4] | Water Miscibility[5] | Density (g/mL) | Boiling Point (°C) | Hypothesized Extraction Efficiency | Rationale |
| Dichloromethane | 3.1 | Immiscible | 1.33 | 39.6 | High | Its moderate polarity aligns well with the analyte. Its high density allows for easy separation as the bottom layer. |
| Ethyl Acetate | 4.4 | Immiscible | 0.90 | 77.1 | High | A versatile solvent with moderate polarity that is effective for a wide range of sulfonamides.[6] |
| Chloroform | 4.1 | Immiscible | 1.49 | 61.2 | High | Similar to dichloromethane, its polarity is well-suited for the analyte. Its high density is advantageous for separation. |
| Diethyl Ether | 2.8 | Immiscible | 0.71 | 34.6 | Medium | While its polarity is a good match, its high volatility and tendency to form peroxides can be problematic. |
| Toluene | 2.4 | Immiscible | 0.87 | 110.6 | Medium | A nonpolar solvent that can still effectively extract the analyte due to the hydrophobic butyl chain and aromatic ring. |
| Hexane | 0.1 | Immiscible | 0.66 | 68.7 | Low | As a nonpolar solvent, it is less likely to efficiently extract the moderately polar sulfonamide group. |
| Methanol | 5.1 | Miscible | 0.79 | 64.7 | Not Suitable | Its miscibility with water makes it unsuitable for liquid-liquid extraction.[7] |
| Acetonitrile | 5.8 | Miscible | 0.79 | 81.6 | Not Suitable | Miscible with water, rendering it inappropriate for this type of extraction.[5] |
Experimental Protocol for Determining Extraction Efficiency
To empirically validate the hypothesized efficiencies, the following detailed experimental protocol for liquid-liquid extraction can be employed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Preparation of Stock Solution and Aqueous Sample
-
1.1. Accurately weigh approximately 10 mg of N-butyl-4-chloro-benzenesulfonamide and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
-
1.2. Prepare a 10 µg/mL aqueous sample by spiking 100 µL of the stock solution into 10 mL of deionized water in a volumetric flask. This will be your aqueous phase.
Liquid-Liquid Extraction Procedure
-
2.1. Pipette 5 mL of the 10 µg/mL aqueous sample into a 15 mL separatory funnel.[8][9]
-
2.2. Add 5 mL of the organic solvent to be tested (e.g., dichloromethane, ethyl acetate) to the separatory funnel.
-
2.3. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[10]
-
2.4. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.
-
2.5. Place the separatory funnel back on a ring stand and allow the layers to fully separate.
-
2.6. Carefully drain the lower layer (the organic layer if using dichloromethane or chloroform, or the aqueous layer if using a less dense solvent like ethyl acetate) into a clean collection vial.
-
2.7. Collect the organic phase.
Sample Analysis and Calculation of Extraction Efficiency
-
3.1. Analyze the concentration of N-butyl-4-chloro-benzenesulfonamide in the organic extract using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13]
-
3.2. Prepare a calibration curve using known concentrations of the analyte to quantify the amount in the extract.
-
3.3. Calculate the extraction efficiency (%) using the following formula:
Extraction Efficiency (%) = (Amount of analyte in organic phase / Initial amount of analyte in aqueous phase) x 100
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the comparative analysis of extraction efficiency.
Sources
- 1. PubChemLite - N-butyl-4-chlorobenzenesulfonamide (C10H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 2. CAS 3622-84-2: N-Butylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polarity Index [macro.lsu.edu]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. 2. Apparatus and Technique [chem.ualberta.ca]
- 8. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 11. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 13. Scholars@Duke publication: Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. [scholars.duke.edu]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-butyl-4-chlorobenzenesulfonamide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Benzenesulfonamide, N-butyl-4-chloro-, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.
Understanding the Compound: Hazard Profile of N-butyl-4-chlorobenzenesulfonamide
Before we delve into disposal procedures, a comprehensive understanding of the hazards associated with N-butyl-4-chlorobenzenesulfonamide is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to the choice of disposal methodology.
Based on data for closely related compounds such as N-butylbenzenesulfonamide and 4-Chlorobenzenesulfonamide, we can infer the following hazard profile:
| Hazard Classification | Description | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (liver) through prolonged or repeated exposure.[2][3] |
| Aquatic Hazard | Long-term | Harmful to aquatic life with long-lasting effects.[3][4] |
The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[1][2] Short-term exposure can lead to central nervous system depression, with symptoms like headache and dizziness.[2] Therefore, handling and disposal must be conducted in a manner that minimizes these risks.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of N-butyl-4-chlorobenzenesulfonamide is not merely a suggestion but a requirement governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5][6] Laboratories must also adhere to the guidelines established in their institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste, it is crucial to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection : Wear permeation-resistant gloves, such as nitrile or neoprene.[2]
-
Eye/Face Protection : Use splash goggles or a face shield to protect against accidental splashes.[2]
-
Skin and Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, or if ventilation is inadequate, a NIOSH-approved air-purifying respirator for organic vapors should be used.[2]
The causality here is direct: the established hazards of skin and eye irritation, as well as potential respiratory effects, necessitate a physical barrier to prevent contact.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. N-butyl-4-chlorobenzenesulfonamide waste should be collected in a dedicated, properly labeled container.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container : Use a chemically resistant container, preferably high-density polyethylene (HDPE). Ensure the container is in good condition with a secure, leak-proof lid.
-
Label the Container : The label must be clear and unambiguous. It should include:
-
The full chemical name: "Benzenesulfonamide, N-butyl-4-chloro-"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The laboratory of origin (building and room number)
-
-
Segregate the Waste : Do not mix N-butyl-4-chlorobenzenesulfonamide waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. Incompatible materials can lead to dangerous chemical reactions. This compound should be kept away from strong oxidizing agents and strong acids.[2]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating N-butyl-4-chlorobenzenesulfonamide waste.
On-Site Storage: A Temporary and Secure Holding Pattern
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:
-
Well-ventilated.
-
Away from heat, open flames, and other ignition sources.[2]
-
Clearly marked as a hazardous waste storage area.
-
Equipped with secondary containment to capture any potential leaks.
The rationale for these storage conditions is to mitigate the risk of fire, accidental exposure, and environmental release while awaiting final disposal.
The Final Disposition: Approved Disposal Methodologies
Under no circumstances should N-butyl-4-chlorobenzenesulfonamide be disposed of down the drain or in regular trash.[5][10] Discharge into the environment must be avoided.[10] The accepted and compliant methods for final disposal are:
-
Licensed Chemical Destruction Plant : The most common and preferred method is to entrust the waste to a licensed hazardous waste disposal company. These facilities are equipped to handle and treat chemical waste in an environmentally sound manner.
-
Controlled Incineration : This compound can be disposed of by controlled incineration with flue gas scrubbing.[10] This process destroys the chemical at high temperatures while neutralizing harmful combustion byproducts.
The following flowchart outlines the overall disposal process:
Caption: The complete workflow for the disposal of N-butyl-4-chlorobenzenesulfonamide.
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate and Ventilate : If the spill is significant, evacuate non-essential personnel from the area and ensure adequate ventilation.[10]
-
Contain the Spill : Prevent the spill from spreading or entering drains.[10]
-
Absorb the Material : Use an inert absorbent material to collect the spilled substance.[4]
-
Collect and Dispose : Place the absorbed material into a suitable container for hazardous waste disposal.[4][10]
-
Decontaminate : Clean the spill area thoroughly.
First Aid Measures
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[10]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety department for guidance tailored to your facility.
References
-
Benzenesulfonamide, N-butyl- - Lanxess. (2016, June 15). Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. lanxess.com [lanxess.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Benzenesulfonamide, N-butyl-4-chloro-
Advanced Laboratory Safety and Operational Guide: Handling Benzenesulfonamide, N-butyl-4-chloro-
As a researcher or drug development professional, handling specialized organic intermediates requires moving beyond generic safety data sheets to understand the mechanistic interactions between the chemical and your environment. Benzenesulfonamide, N-butyl-4-chloro- (CAS: 6419-73-4) is a sulfonamide derivative featuring a lipophilic chlorobenzene ring and an N-butyl substituted sulfonamide group[1].
This guide provides field-proven, causality-driven protocols for the safe handling, operational workflow, and disposal of this compound, ensuring both scientific integrity and laboratory safety.
Mechanistic Hazard Profile: The "Why" Behind the PPE
To effectively protect yourself, you must understand how the molecular structure of Benzenesulfonamide, N-butyl-4-chloro- dictates its hazard profile:
-
Dermal & Ocular Sensitization: Sulfonamides are well-documented sensitizers and irritants (H315, H319). The presence of the halogenated aromatic ring (4-chloro moiety) significantly increases the molecule's lipophilicity. This allows the compound to more easily penetrate the lipid bilayer of human skin compared to non-halogenated analogs, necessitating robust dermal barriers[2].
-
Respiratory Toxicity: As a crystalline solid, routine handling (such as weighing or transferring) can generate micro-dust particles. Inhalation of these particles causes acute respiratory tract irritation (STOT SE 3)[3].
-
Thermal Decomposition Hazards: In the event of extreme heat or fire, the C-Cl and S-N bonds break down to release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx)[4].
Mechanistic Relationship Between Chemical Hazards and Required PPE
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the compound's hazard profile and international safety standards, the following PPE is strictly required[5].
| Protection Type | Equipment Specification | Mechanistic Rationale |
| Eye/Face | Tight-fitting chemical safety goggles (EN 166 / NIOSH approved). | Protects the ocular mucosa from airborne micro-dust aerosols and accidental solvent splashes during dissolution[5]. |
| Hand | Nitrile rubber gloves (EN 374 compliant, minimum 0.11 mm thickness). | Nitrile provides an excellent non-polar barrier against lipophilic halogenated aromatics, preventing dermal absorption and sensitization[6]. |
| Body | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Prevents the accumulation of electrostatic dust on personal clothing and mitigates direct exposure during accidental benchtop spills[5]. |
| Respiratory | N95/P100 particulate respirator (Only required if handling outside a fume hood). | Prevents the inhalation of irritating crystalline dust particles which can cause severe respiratory tract inflammation[3]. |
Operational Workflow & Handling Protocol
Every step in handling Benzenesulfonamide, N-butyl-4-chloro- must be a self-validating system to prevent exposure. Do not proceed to the next step unless the previous validation check is successful.
Standard Operating Workflow for Handling N-Butyl-4-chlorobenzenesulfonamide
Step-by-Step Handling Methodology
-
Pre-Operational Validation: Turn on the Class II biological safety cabinet or chemical fume hood.
-
Self-Validating Check: Verify the digital airflow monitor reads a face velocity of at least 100 feet per minute (fpm) before opening the chemical container[7].
-
-
PPE Donning & Inspection: Equip your lab coat, safety goggles, and nitrile gloves.
-
Self-Validating Check: Trap air in your gloves and apply pressure to ensure there are no micro-tears prior to handling the chemical.
-
-
Weighing and Transfer:
-
Use an anti-static weighing boat to minimize the electrostatic dispersion of charged crystalline dust[5].
-
Slowly transfer the solid using a clean, non-sparking spatula.
-
Self-Validating Check: Ensure the analytical balance doors are completely closed during stabilization to prevent draft-induced aerosolization of the powder.
-
-
Dissolution:
-
Transfer the pre-weighed Benzenesulfonamide, N-butyl-4-chloro- into the reaction vessel inside the fume hood.
-
Slowly add your designated organic solvent (e.g., dichloromethane, ethyl acetate) while stirring continuously. This prevents clumping and localized heat generation[6].
-
-
Post-Handling Decontamination:
-
Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol) to capture any residual, invisible dust.
-
Dispose of the cloth immediately in a designated solid chemical waste container.
-
Emergency Response & Spill Management
In the event of an accidental release or exposure, immediate action is required to mitigate toxicity:
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for a minimum of 15 minutes. Do not use solvents to wash the skin, as this may increase the dermal absorption of the lipophilic chlorobenzene moiety[8].
-
Ocular Exposure: Rinse cautiously with ambient-temperature water for 15 minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation[9].
-
Spill Cleanup Protocol: Never dry sweep a sulfonamide powder spill, as this will aerosolize the chemical. Instead, dampen the spill with water or a compatible solvent to suppress dust formation. Sweep the dampened mass using a non-sparking tool into a sealable, chemically resistant container[7].
Waste Disposal Plan
Due to the presence of both a chlorine atom and a sulfonamide group, Benzenesulfonamide, N-butyl-4-chloro- must be strictly segregated from general organic waste to prevent the formation of hazardous byproducts.
-
Liquid Waste: Collect all reaction mixtures and solvent washes in a clearly labeled "Halogenated Organic Waste" carboy. Critical: Do not mix with acidic waste streams, as incompatible reactions may trigger the release of toxic sulfur dioxide or hydrogen chloride gases.
-
Solid Waste: Contaminated nitrile gloves, weighing boats, and decontamination wipes must be placed in a sealed solid chemical waste bin.
-
Final Destruction: The waste must be routed for high-temperature incineration . This specific disposal method is required to safely cleave the robust C-Cl and S-N bonds without forming highly toxic environmental pollutants like dioxins[7].
Sources
- 1. 6419-73-4|N-Butyl-4-chlorobenzenesulfonamide| Ambeed [ambeed.com]
- 2. 2-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 81410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 519377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzenesulfonamide(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
